molecular formula C6H4Cl2N2O B103527 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde CAS No. 16019-33-3

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

货号: B103527
CAS 编号: 16019-33-3
分子量: 191.01 g/mol
InChI 键: QEBITPOSBYZLCY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(4,6-dichloropyrimidin-5-yl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h2-3H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBITPOSBYZLCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)CC=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80553867
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16019-33-3
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16019-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4,6-Dichloropyrimidin-5-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80553867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4, 6-dichloro-pyrimidin-5-yl)-acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

This compound is a pyrimidine derivative characterized by a dichlorinated pyrimidine ring with an acetaldehyde substituent at the 5-position.

  • IUPAC Name: (4,6-dichloro-5-pyrimidinyl)acetaldehyde[1]

  • CAS Number: 16019-33-3[2][3][4]

  • Molecular Formula: C₆H₄Cl₂N₂O[2][3]

  • Synonyms: 5-ACETALDEHYDEYL-4,6-DICHLOROPYRIMIDINE, (4,6-Dichloro-pyrimidin-5-yl)-acetaldehyde, 4,6-Dichloro-5-pyrimidineacetaldehyde, this compound[3][4]

Chemical Structure:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Weight 191.02 g/mol [1][4]
Appearance Colorless to light yellow crystalline solid; Yellow to faint orange solid[2][3]
Melting Point 89-91 °C[2][3]
Boiling Point (Predicted) 312.7 ± 37.0 °C[2][3]
Density (Predicted) 1.470 ± 0.06 g/cm³[2][3]
Solubility Soluble in methanol, ethanol, and dichloromethane[2]
Storage Temperature Freezer, under -20°C, in an inert atmosphere[3]

Synthesis Protocol

A common method for the synthesis of this compound involves the ozonolysis of 5-allyl-4,6-dichloropyrimidine.[3][5]

Experimental Protocol:

Materials:

  • 5-allyl-4,6-dichloropyrimidine (5.0 g, 0.026 mol)[3][5]

  • Dichloromethane (20 mL)[3][5]

  • Dimethyl sulfoxide (8 g, 0.104 mol)[3][5]

  • Triethylamine (5.5 mL, 0.040 mol)[5]

  • Ozone (O₃)

  • Nitrogen (N₂)

  • Thiourea (2.0 g, 0.026 mol)[3][5]

  • Water (60 mL)[3][5]

  • Starch potassium iodide test paper[3][5]

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, add 20 mL of dichloromethane and 5.0 g of 4,6-dichloro-5-allylpyrimidine.[3][5]

  • Sequentially add 8 g of dimethyl sulfoxide and 5.5 mL of triethylamine to the flask.[5]

  • Cool the reaction mixture to -40°C.[3][5]

  • Pass ozone (O₃) through the solution until it turns a blue color.[3][5]

  • Stop the ozone flow and switch to a nitrogen (N₂) atmosphere for 30 minutes to remove any excess ozone from the system.[3][5]

  • Add 2.0 g of thiourea to the reaction mixture.[3][5]

  • Allow the reaction mixture to warm to room temperature naturally.[3][5]

  • Verify the absence of peroxides using starch potassium iodide test paper (the paper should not turn blue).[3][5]

  • Add 60 mL of water to the reaction mixture.[3][5]

  • Extract the product twice with dichloromethane.[3][5] The reported yield for this synthesis is 88%.[3][5]

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds. Its reactivity allows for further functionalization, making it a valuable building block for potential pesticides, pharmaceuticals, and dyes.[2]

Safety Information

This compound is an irritant and should be handled with appropriate safety precautions.

  • Hazard Statements: H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)

  • Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[3]

  • Personal Protective Equipment: It is recommended to use protective gloves, safety glasses, and a protective mask when handling this compound.[2] Operations should be carried out in a well-ventilated area to avoid inhalation of vapors.[2]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 5-allyl-4,6-dichloropyrimidine.

SynthesisWorkflow Synthesis of this compound Start Start: 5-allyl-4,6-dichloropyrimidine Ozonolysis Ozonolysis at -40°C Start->Ozonolysis Reagents Reagents: DCM, DMSO, TEA Reagents->Ozonolysis Quench Quenching with Thiourea Ozonolysis->Quench Extraction Aqueous Workup & Extraction with DCM Quench->Extraction Product Product: This compound Extraction->Product

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde (CAS 16019-33-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physicochemical properties of the chemical compound 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde, identified by the CAS number 16019-33-3. This compound is a key intermediate in the synthesis of Sorafenib, a multi-kinase inhibitor used in the treatment of various cancers. A thorough understanding of its properties is crucial for its handling, characterization, and optimization in synthetic processes.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various sources and are summarized in the tables below for clarity and ease of comparison.

General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₄Cl₂N₂O[1][2][3][4][5]
Molecular Weight 191.02 g/mol [1][2]
Appearance White crystalline powder to Yellow to pale orange solid[4][6]
Melting Point 89-91 °C (Solvent: Dichloromethane, Heptane)[6][7][8]
Boiling Point (Predicted) 312.7 ± 37.0 °C[6][7][9]
Density (Predicted) 1.470 ± 0.06 g/cm³[6][9]
Solubility 1.07 mg/mL[1]
pKa (Predicted) -4.49 ± 0.26[6][7]
Storage Conditions Inert atmosphere, Store in freezer, under -20°C[6][7]
Spectroscopic and Structural Identifiers
IdentifierValueSource(s)
SMILES O=CCC1=C(Cl)N=CN=C1Cl[1][2]
InChI Key QEBITPOSBYZLCY-UHFFFAOYSA-N[1][7]
MDL Number MFCD09991563[1][2][3][5][7]

Experimental Protocols

Melting Point Determination (Capillary Method)

The melting point of an organic solid can be determined by introducing a small, finely powdered sample into a capillary tube, which is then heated in a calibrated melting point apparatus.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Spatula

  • Mortar and pestle

Procedure:

  • A small amount of the compound is finely powdered using a mortar and pestle.

  • The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the solid is tightly packed to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate. For an unknown compound, a preliminary rapid heating can determine an approximate melting range.

  • For an accurate measurement, the heating rate is slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.[6][8][10][11]

Solubility Determination

The solubility of a compound in a given solvent is determined by adding a measured amount of the solid to a known volume of the solvent and observing the extent of dissolution.

Apparatus:

  • Test tubes

  • Vortex mixer or shaker

  • Spatula

  • Graduated cylinders or pipettes

Procedure:

  • A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a test tube.

  • A known volume of the solvent (e.g., 1 mL) is added to the test tube.

  • The mixture is agitated vigorously using a vortex mixer or by shaking for a set period (e.g., 1-2 minutes) at a controlled temperature.

  • The mixture is then allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

  • If the solid dissolves, further increments of the solute can be added until saturation is reached. If the solid does not dissolve, the compound is considered insoluble or sparingly soluble under those conditions.[7][9][12][13][14]

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration, where a solution of the compound is titrated with a standard solution of a strong acid or base, and the pH is monitored.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

Procedure:

  • A known concentration of the compound is dissolved in a suitable solvent (often a mixture of water and an organic solvent to ensure solubility).

  • The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution.

  • A standard solution of a strong base (e.g., NaOH) or a strong acid (e.g., HCl) is added in small, precise increments from a burette.

  • After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • The titration is continued past the equivalence point.

  • A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at which half of the compound is in its ionized form, which corresponds to the midpoint of the buffer region on the titration curve.[3][15][16][17][18]

Synthesis and Biological Relevance

Synthesis of this compound

A common synthetic route to this compound involves the ozonolysis of 4,6-dichloro-5-allylpyrimidine.[19]

Experimental Workflow:

G cluster_0 Synthesis of this compound A 4,6-dichloro-5-allylpyrimidine in Dichloromethane B Ozonolysis (Ozone, -78°C) A->B 1. C Reductive Workup (e.g., Dimethyl Sulfide) B->C 2. D This compound (CAS 16019-33-3) C->D 3.

Caption: Synthetic workflow for CAS 16019-33-3.
Role as an Intermediate in Sorafenib Synthesis

This compound is not known to possess direct biological activity. Its significance lies in its role as a precursor in the synthesis of Sorafenib, a potent inhibitor of multiple kinases involved in tumor progression and angiogenesis.

Sorafenib Synthesis Pathway: The synthesis of Sorafenib is a multi-step process where this compound can be utilized in the construction of the core structure. A generalized pathway is depicted below.

G cluster_1 Sorafenib Synthesis Pathway Intermediate This compound (CAS 16019-33-3) Step1 Reaction with 4-aminophenol derivative Intermediate->Step1 Step2 Formation of Urea Linkage with 4-chloro-3-(trifluoromethyl)phenyl isocyanate Step1->Step2 Sorafenib Sorafenib Step2->Sorafenib G cluster_2 RAF/MEK/ERK Signaling Pathway Inhibition by Sorafenib RTK Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Sorafenib->RAF

References

Reactivity of the Aldehyde Group in Dichloropyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloropyrimidine aldehydes are pivotal intermediates in the synthesis of a diverse range of biologically active compounds. Their utility stems from the presence of two distinct reactive centers: the electrophilic aldehyde group and the two chlorine-substituted carbon atoms on the pyrimidine ring, which are susceptible to nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive overview of the reactivity of the aldehyde moiety within these compounds, detailing common transformations, influencing factors, and experimental protocols. It also explores the interplay between the aldehyde's reactivity and the substitution reactions on the pyrimidine core, offering a deeper understanding for the strategic design of complex heterocyclic molecules.

Synthesis of Dichloropyrimidine Aldehydes

The most prevalent method for the synthesis of dichloropyrimidine aldehydes is the Vilsmeier-Haack reaction. This reaction efficiently converts dihydroxypyrimidines into the corresponding dichloro-aldehydes using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). Alternative multi-step syntheses often commence from readily available precursors like uracil.

// Edges Uracil -> Reagents [label="Formylation"]; Reagents -> Intermediate [style=dashed]; Uracil -> Intermediate [label="Multi-step process\n(Hydroxymethylation, Oxidation)"]; Intermediate -> Chlorination [label="Chlorination"]; Chlorination -> Product; } dot General Synthesis Workflow.

Reactivity Profile of the Aldehyde Group

The aldehyde group (-CHO) at the C5 position of the dichloropyrimidine ring is a versatile functional handle that participates in a wide range of chemical transformations typical of aromatic aldehydes. Its reactivity is influenced by the electron-withdrawing nature of both the pyrimidine ring and the adjacent chloro substituents.

Oxidation

The aldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of various pyrimidine-based drugs and agrochemicals, providing a site for amide bond formation or other derivatizations.

Reduction

Selective reduction of the aldehyde group to a primary alcohol (-CH₂OH) can be achieved using various reducing agents. This reaction provides access to hydroxymethyl-pyrimidine derivatives, which are valuable precursors for further functionalization.

Condensation Reactions

The aldehyde group undergoes condensation reactions with active methylene compounds. A notable example is the Claisen-Schmidt condensation with ketones (e.g., acetophenone) in the presence of a base to form pyrimidine-based chalcones, which are α,β-unsaturated ketones. This reaction is instrumental in extending the carbon framework and synthesizing compounds with potential applications in materials science and medicinal chemistry.

Other Transformations

Consistent with general aldehyde chemistry, the formyl group on the dichloropyrimidine ring can be expected to undergo:

  • Imination: Reaction with primary amines to form Schiff bases (imines).

  • Reductive Amination: Conversion to an amine via an imine intermediate, followed by reduction.

  • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

// Central Compound Start [label="Dichloropyrimidine\n-5-carboxaldehyde", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Products Acid [label="Pyrimidine-5-carboxylic Acid", shape=box, fillcolor="#FFFFFF"]; Alcohol [label="(Pyrimidine-5-yl)methanol", shape=box, fillcolor="#FFFFFF"]; Chalcone [label="Pyrimidine-based Chalcone\n(α,β-unsaturated ketone)", shape=box, fillcolor="#FFFFFF"]; Imine [label="Schiff Base (Imine)", shape=box, fillcolor="#FFFFFF"];

// Edges with reaction labels Start -> Acid [label="Oxidation\n[O]"]; Start -> Alcohol [label="Reduction\n[H]"]; Start -> Chalcone [label="Claisen-Schmidt\nCondensation\n(+ Ketone, Base)"]; Start -> Imine [label="Imination\n(+ R-NH₂)"]; } dot Reactivity of the Aldehyde Group.

Interplay with Ring Reactivity: Nucleophilic Aromatic Substitution (SNAr)

While the aldehyde group undergoes its characteristic reactions, the chlorine atoms at the C2 and C4/C6 positions are highly susceptible to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing aldehyde group, facilitates these substitutions.

The regioselectivity of SNAr reactions on dichloropyrimidines is a critical aspect of their chemistry. Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position. This preference can be attributed to the greater ability of the nitrogen atoms at positions 1 and 3 to stabilize the negative charge of the Meisenheimer intermediate formed during attack at C4/C6.

However, this selectivity can be influenced by several factors:

  • Nucleophile: The nature of the incoming nucleophile can alter the site of attack.

  • Substituents: Other substituents on the pyrimidine ring can direct the substitution pattern.

  • Reaction Conditions: Solvent, temperature, and catalysts can play a significant role in determining the regiochemical outcome.

Often, reactions involve both the aldehyde and the chloro groups. For instance, a nucleophilic substitution at a chloro-position might be followed by a condensation reaction at the aldehyde group in a one-pot process.

// Central Compound Start [label="2,4-Dichloro-5-pyrimidine\n-carboxaldehyde", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Nucleophiles Nu_C4 [label="Nucleophile (e.g., R-NH₂)", shape=ellipse, fillcolor="#FFFFFF"]; Nu_C2 [label="Nucleophile (e.g., R'OH)", shape=ellipse, fillcolor="#FFFFFF"];

// Products Prod_C4 [label="C4-Substituted Product", shape=box, fillcolor="#FFFFFF"]; Prod_C2 [label="C2-Substituted Product", shape=box, fillcolor="#FFFFFF"];

// Intermediates Meisen_C4 [label="Meisenheimer Intermediate\n(Attack at C4)", shape=parallelogram, style=dashed, color="#5F6368"]; Meisen_C2 [label="Meisenheimer Intermediate\n(Attack at C2)", shape=parallelogram, style=dashed, color="#5F6368"];

// Edges Nu_C4 -> Start [label="Attack at C4 (Generally Favored)"]; Start -> Meisen_C4 [style=dashed]; Meisen_C4 -> Prod_C4 [label="Loss of Cl⁻"];

Nu_C2 -> Start [label="Attack at C2 (Less Favored)"]; Start -> Meisen_C2 [style=dashed]; Meisen_C2 -> Prod_C2 [label="Loss of Cl⁻"]; } dot SNAr Reactivity of the Ring.

Quantitative Data Summary

The following tables summarize yields for representative reactions involving dichloropyrimidine aldehydes.

Table 1: Synthesis of Dichloropyrimidine Aldehydes

Starting MaterialProductKey ReagentsYieldReference
Uracil5-HydroxymethyluracilBa(OH)₂, Formaldehyde73%
2,4-Dihydroxy-5-pyrimidinecarboxaldehyde2,4-Dichloro-5-pyrimidinecarboxaldehydePOCl₃-
2,4-Dihydroxypyrimidine2,4-DichloropyrimidinePOCl₃, DMAP, SOCl₂95%N/A

Table 2: Reactions of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde

Reaction TypeNucleophile/ReagentProductYieldReference
SNAr / SolvolysisIndoline, NaOH, Methanol2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde60%
SNAr / SolvolysisIndoline, NaOH, Ethanol2-amino-4-ethoxy-6-(indolin-1-yl)pyrimidine-5-carbaldehyde60%
Claisen-Schmidt CondensationAcetophenone, NaOH, Ethanol(E)-3-(2-amino-4-ethoxy-6-(ethyl(phenyl)amino)pyrimidin-5-yl)-1-phenylprop-2-en-1-one-

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-pyrimidinecarboxaldehyde from Uracil
  • Hydroxymethylation: To a suspension of uracil (25 g) in 400 mL of water, add barium hydroxide octahydrate (15 g). Slowly add 37% formaldehyde solution (54 mL) and reflux the mixture with magnetic stirring for 30 minutes until the uracil dissolves. Allow the reaction to stand at room temperature overnight.

  • Work-up 1: Introduce carbon dioxide gas to precipitate barium carbonate. Filter the mixture and evaporate the aqueous phase to dryness to obtain a viscous substance.

  • Purification 1: Reflux the substance with 70% ethanol (250 mL) for two hours, then cool in a refrigerator for four hours to precipitate white, pure 5-hydroxymethyluracil. Filter and dry the solid (Yield: 23 g, 73%).

  • Oxidation: Add the 5-hydroxymethyluracil (23 g) to chloroform (400 mL) followed by manganese dioxide (100 g). Heat the mixture to reflux for 10 hours. Filter the hot mixture. The filter cake is refluxed again with chloroform (200 mL) for 30 minutes and filtered. This process is repeated once more.

  • Isolation 1: Combine the chloroform filtrates and evaporate the solvent to obtain the crude product, 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14 g).

  • Chlorination: Add the 2,4-dihydroxy-5-pyrimidinecarboxaldehyde (14 g) to phosphorus oxychloride (100 mL) and reflux for 5 hours.

  • Work-up 2: Remove approximately 50 mL of phosphorus oxychloride by evaporation. Pour the residue into 200 g of ice water.

  • Extraction and Purification 2: Extract the aqueous mixture three times with 100 mL portions of ethyl acetate. Combine the organic layers, dry with anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain pure, white 2,4-dichloro-5-pyrimidinecarboxaldehyde (8.3 g).

Protocol 2: SNAr Amination/Solvolysis of 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
  • Reaction Setup: To a mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol) and indoline (1 mmol) in ethanol or methanol (5.0 mL), add sodium hydroxide (0.2 g, 5 mmol).

  • Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Isolation: Isolate the resulting solid by filtration.

  • Purification: Recrystallize the solid from ethanol to yield the pure product (e.g., 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde, 60% yield).

Protocol 3: Claisen-Schmidt Condensation of a Functionalized Pyrimidine Aldehyde
  • Reaction Setup: Prepare an equimolar mixture of the pyrimidine-5-carbaldehyde derivative (e.g., 2-amino-4-chloro-6-(ethyl(phenyl)amino)pyrimidine-5-carbaldehyde) and acetophenone in ethanol (8.0 mL).

  • Reaction: Add sodium hydroxide (0.2 g, 5 mmol) and reflux the reaction mixture for 3 hours. Monitor the reaction progress by TLC.

  • Isolation and Purification: Isolate the precipitate by filtration and recrystallize from ethanol to obtain the pure pyrimidine-based chalcone.

The Versatility of Substituted Dichloropyrimidines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of Synthetic Strategies, Biological Activities, and Material Science Applications

Substituted dichloropyrimidines are a class of heterocyclic compounds that have garnered significant attention across various scientific disciplines. Their unique chemical properties, particularly the presence of two reactive chlorine atoms on the pyrimidine ring, make them versatile building blocks for the synthesis of a wide array of functional molecules. This technical guide provides a comprehensive overview of the research applications of substituted dichloropyrimidines, with a focus on their utility in drug discovery and materials science. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this important chemical scaffold.

Medicinal Chemistry Applications: A Scaffold for Therapeutic Innovation

The pyrimidine nucleus is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1] The dichloropyrimidine moiety, in particular, serves as a key intermediate in the synthesis of potent and selective therapeutic agents targeting a range of diseases.

Kinase Inhibitors: Targeting Cellular Signaling Pathways

Protein kinases play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[2] Substituted dichloropyrimidines have emerged as a valuable scaffold for the design of both covalent and reversible kinase inhibitors.[3]

Mitogen- and Stress-Activated Kinase 1 (MSK1) Inhibition:

Substituted dichloropyrimidines have been identified as potent covalent inhibitors of the C-terminal kinase domain (CTKD) of MSK1.[3] These inhibitors act via a nucleophilic aromatic substitution (SNAr) reaction, where a cysteine residue in the kinase's active site displaces one of the chlorine atoms on the pyrimidine ring, forming a covalent bond.[3]

Below is a diagram illustrating the general signaling pathway involving MSK1 and its activation by upstream kinases.

MSK1_Signaling_Pathway MSK1 Signaling Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor Stress_Signals Stress Signals (e.g., UV, inflammatory cytokines) p38 p38 MAPK Stress_Signals->p38 RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 MSK1 MSK1 ERK1_2->MSK1 p38->MSK1 CREB CREB MSK1->CREB Histone_H3 Histone H3 MSK1->Histone_H3 Gene_Expression Gene Expression (e.g., c-Fos, DUSP1) CREB->Gene_Expression Histone_H3->Gene_Expression Dichloropyrimidine_Inhibitor Dichloropyrimidine Covalent Inhibitor Dichloropyrimidine_Inhibitor->MSK1

A simplified diagram of the MSK1 signaling pathway.

Aurora Kinase Inhibition:

Aurora kinases are key regulators of mitosis, and their overexpression is common in many cancers.[4] Dichloropyrimidine-based compounds have been developed as potent inhibitors of Aurora kinases, demonstrating the versatility of this scaffold in targeting different kinase families.[4]

The following diagram depicts the roles of Aurora A and Aurora B kinases in mitosis and how they can be targeted by inhibitors.

Aurora_Kinase_Signaling_Pathway Aurora Kinase Signaling in Mitosis cluster_prophase Prophase cluster_metaphase Metaphase cluster_anaphase_telophase Anaphase/Telophase Centrosome_Separation Centrosome Separation Spindle_Assembly Spindle Assembly Chromosome_Alignment Chromosome Alignment Spindle_Assembly_Checkpoint Spindle Assembly Checkpoint Cytokinesis Cytokinesis Aurora_A Aurora A Aurora_A->Centrosome_Separation Aurora_A->Spindle_Assembly Aurora_B Aurora B Aurora_B->Chromosome_Alignment Aurora_B->Spindle_Assembly_Checkpoint Aurora_B->Cytokinesis Dichloropyrimidine_Inhibitor Dichloropyrimidine Inhibitor Dichloropyrimidine_Inhibitor->Aurora_A Dichloropyrimidine_Inhibitor->Aurora_B

Role of Aurora kinases in mitosis and their inhibition.

Quantitative Data for Kinase Inhibitors:

The following table summarizes the inhibitory activities of selected dichloropyrimidine-based kinase inhibitors.

Compound IDTarget KinaseIC50 (nM)Assay TypeReference
1 MSK1 (CTKD)200Biochemical[3]
PD-089828 PDGFr1110Biochemical
FGFr130Biochemical
EGFr450Biochemical
c-src220Biochemical
4e FGFr60Biochemical
PDGFr, EGFr, c-src, InsR>50,000Biochemical
Anticancer Agents: Inducing Cell Death and Inhibiting Proliferation

The antiproliferative properties of substituted dichloropyrimidines extend beyond kinase inhibition. Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.

Quantitative Data for Anticancer Activity:

The table below presents the half-maximal inhibitory concentration (IC50) values for representative dichloropyrimidine derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 4i SW620 (Colon)<10.0[5]
MCF7 (Breast)15.6[5]
Compound 4s MCF7 (Breast)<10.0[5]
Compound 4d MCF7 (Breast)25.7[5]
HeLa (Cervix)39.2[5]
Compound 3b C32 (Melanoma)24.4[6]
A375 (Melanoma)25.4[6]
HaCaT (Keratinocyte)33.5[6]
Antiviral Agents: Combating Viral Infections

While some simple 2-amino-4,6-dichloropyrimidine derivatives have shown limited direct antiviral activity, the pyrimidine scaffold remains a promising starting point for the development of novel antiviral agents.[7] The mechanism of action for some pyrimidine-based antivirals involves the inhibition of host cell kinases that are essential for viral replication.[7]

Quantitative Data for Antiviral Activity:

The following table includes the half-maximal effective concentration (EC50) values for some pyrimidine derivatives against various viruses. It is important to note that many simple dichloropyrimidine derivatives have shown EC50 values greater than 100 µg/mL against a broad range of viruses.[7]

Compound Class/NameVirusCell LineEC50Reference
2-Amino-4,6-dichloropyrimidine derivativesHIV-1, HIV-2, HCMV, HSV-1, HSV-2, Vaccinia, VSVVarious> 100 µg/mL[7]
Pyrimidine-pyridinone derivativeInfluenza ANot specified0.03 µM[8]

Chemical Biology and Materials Science Applications

The reactivity and electronic properties of the dichloropyrimidine core also lend themselves to applications beyond traditional medicinal chemistry.

Fluorescent Probes: Visualizing Biological Processes

The dichloropyrimidine scaffold can be functionalized with fluorophores to create fluorescent probes for biological imaging.[9] The reactive chlorine atoms allow for the modular attachment of different dyes and targeting moieties, enabling the development of probes with tailored photophysical properties and biological specificities.[9]

Photophysical Properties of a Pyrimidine-BODIPY Probe:

PropertyValue
Excitation Wavelength (λex)~490 nm
Emission Wavelength (λem)~510 nm
Quantum Yield (ΦF)Varies with substitution
Molar Extinction Coefficient (ε)Varies with substitution
Organic Light-Emitting Diodes (OLEDs): Materials for Advanced Displays

The electron-deficient nature of the pyrimidine ring makes it an attractive component for materials used in organic light-emitting diodes (OLEDs).[10] Pyrimidine derivatives can function as electron-transporting materials or as part of the emissive layer in OLED devices.[10] The incorporation of dichloropyrimidine allows for further functionalization to fine-tune the electronic and photophysical properties of the resulting materials.

Performance of a Pyrimidine-Based OLED:

Device ParameterValueReference
EmitterDimethylacridan-functionalized pyrimidine-boron complex[10]
Maximum External Quantum Efficiency (EQEmax)9.7% (at 5 wt% doping)[10]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of substituted dichloropyrimidines.

Synthesis of 2-Amino-4,6-dichloropyrimidine Derivatives

This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic aromatic substitution.

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • Substituted amine (e.g., aniline, piperidine)

  • Triethylamine (TEA)

  • Ethanol (for crystallization)

  • Distilled water

  • Thin-layer chromatography (TLC) plates

  • Hexane

  • Ethyl acetate

Procedure:

  • In a reaction vessel, combine finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), the desired substituted amine (3 mmol), and triethylamine (6 mmol).

  • Heat the mixture to 80–90 °C under solvent-free conditions.

  • Monitor the reaction progress by TLC using a hexane:ethyl acetate solvent system.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Add distilled water to the reaction mixture to precipitate the product.

  • Filter the precipitate and wash with water.

  • Recrystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.[7]

The following diagram illustrates the general workflow for this synthesis.

Synthesis_Workflow Synthesis of 2-Aminopyrimidine Derivatives Start Start Mix_Reagents Mix 2-amino-4,6-dichloropyrimidine, substituted amine, and triethylamine Start->Mix_Reagents Heat Heat mixture to 80-90 °C Mix_Reagents->Heat Monitor_TLC Monitor reaction by TLC Heat->Monitor_TLC Cool Cool to room temperature Monitor_TLC->Cool Reaction complete Precipitate Add distilled water to precipitate product Cool->Precipitate Filter Filter and wash the precipitate Precipitate->Filter Recrystallize Recrystallize from ethanol Filter->Recrystallize End End Recrystallize->End

Workflow for the synthesis of 2-aminopyrimidine derivatives.
Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol details a colorimetric assay to determine the cytotoxicity of compounds against adherent cancer cell lines.

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Cell culture medium

  • Test compound (dissolved in DMSO)

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Acetic acid, 1% (v/v)

  • Tris base solution, 10 mM

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO). Incubate for 48-72 hours.

  • Fix the cells by gently adding cold 10% TCA to each well and incubate at 4 °C for 1 hour.

  • Wash the plates five times with 1% acetic acid to remove TCA and unbound dye. Air dry the plates completely.

  • Stain the cells by adding 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Air dry the plates completely.

  • Solubilize the protein-bound dye by adding 10 mM Tris base solution to each well and shaking for 10 minutes.

  • Measure the absorbance at 565 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.

TR-FRET Kinase Assay (LanthaScreen®)

This protocol provides a general framework for a time-resolved fluorescence resonance energy transfer (TR-FRET) based kinase assay to measure inhibitor potency.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate

  • ATP

  • Test inhibitor

  • Kinase buffer

  • Terbium-labeled anti-phospho-substrate antibody

  • EDTA (to stop the reaction)

  • TR-FRET compatible plate reader

Procedure:

  • In a microplate, add the kinase, fluorescein-labeled substrate, and the test inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Add the terbium-labeled antibody to detect the phosphorylated substrate. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Measure the TR-FRET signal on a compatible plate reader by exciting the terbium donor and measuring emission from both the donor and the fluorescein acceptor.

  • Calculate the emission ratio (acceptor/donor) and plot it against the inhibitor concentration to determine the IC50 value.

Conclusion

Substituted dichloropyrimidines represent a highly versatile and valuable class of compounds with broad applications in scientific research. Their facile synthesis and tunable properties have made them a cornerstone in the development of novel kinase inhibitors, anticancer agents, and antiviral compounds. Furthermore, their utility extends to the creation of sophisticated tools for chemical biology, such as fluorescent probes, and advanced materials for organic electronics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers, empowering them to explore and exploit the full potential of the dichloropyrimidine scaffold in their respective fields.

References

A Technical Guide to the Synthesis of Pyrimidine-Based Aldehydes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrimidine aldehydes are indispensable intermediates in the field of medicinal chemistry and drug discovery. Their aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including condensation reactions, reductive aminations, and Wittig reactions, enabling the construction of complex, biologically active molecules. Derivatives of pyrimidine are foundational to numerous therapeutic agents used in oncology, infectious diseases, and inflammatory conditions.[1][2] This technical guide provides a comprehensive review of key synthetic methodologies for preparing pyrimidine-based aldehydes, offering detailed experimental protocols, comparative data, and visual schematics to aid researchers and drug development professionals.

Direct Formylation of the Pyrimidine Ring

Direct formylation introduces an aldehyde group onto the pyrimidine core, typically via electrophilic substitution. The feasibility of this approach depends on the electronic properties of the pyrimidine ring; electron-donating substituents are often required to activate the ring for successful formylation.[3]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), which acts as the electrophile.[4][5] The reaction is particularly effective for introducing a formyl group at the C-5 position of activated pyrimidine systems, such as those bearing hydroxyl or amino groups.[3][6]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrimidine DMF DMF Intermediate1 Adduct DMF->Intermediate1 + POCl₃ POCl3 POCl₃ VilsmeierReagent Vilsmeier Reagent (Electrophile) Intermediate1->VilsmeierReagent - OP(O)Cl₂⁻ Pyrimidine Activated Pyrimidine SigmaComplex Sigma Complex Pyrimidine->SigmaComplex + Vilsmeier Reagent IminiumSalt Iminium Salt SigmaComplex->IminiumSalt - H⁺ Aldehyde Pyrimidine Aldehyde IminiumSalt->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Vilsmeier-Haack reaction.

A study on the formylation of 2-methylpyrimidine-4,6-diol demonstrated that the choice of solvent significantly impacts reaction time and yield, with DMF proving to be the most effective medium.[6]

SubstrateReagentsSolventTemp. (°C)Time (h)ProductYield (%)Reference
2-Methylpyrimidine-4,6-diolPOCl₃, DMFDMF8054,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde85[6]
2-Methylpyrimidine-4,6-diolPOCl₃, DMFBenzene80104,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde67[6]
2-Methylpyrimidine-4,6-diolPOCl₃, DMFDichloroethane8084,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde78[6]
2-Methylpyrimidine-4,6-diolPOCl₃, DMFo-Xylene80124,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde53[6]

Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylpyrimidine-4,6-diol [6]

  • A mixture of phosphorus oxychloride (0.29 mL, 3.16 mmol) and N,N-dimethylformamide (DMF) (0.49 mL, 6.3 mmol) is prepared and cooled.

  • The cooled Vilsmeier reagent is added dropwise to a vigorously stirred suspension of 2-methylpyrimidine-4,6-diol (0.4 g, 3.16 mmol) in DMF (3 mL).

  • The reaction mixture is heated to 80 °C and maintained for 5 hours. Progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is poured onto ice and stirred overnight.

  • The resulting precipitate is filtered, washed with cold water, and dried to yield 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction offers an alternative route for the formylation of activated phenols and similar heterocyclic systems. One report describes its application for the synthesis of pyrimidine-5-carboxaldehydes, although this method is less common than the Vilsmeier-Haack approach for this specific scaffold.[7]

Synthesis from Halogenated Pyrimidines

Halogenated pyrimidines are valuable precursors for introducing various functional groups via metal-halogen exchange followed by quenching with an appropriate electrophile.

Lithiation and Formylation

A highly efficient one-pot synthesis of pyrimidine-5-carboxaldehyde has been developed starting from 5-bromopyrimidine.[8] This method involves a lithium-halogen exchange at a very low temperature (-100 °C) to generate the unstable pyrimidin-5-yl-lithium intermediate. This organolithium species is then reacted with an electrophilic formylating agent, such as ethyl formate, to yield the desired aldehyde.[8] This process achieves a 59% yield, a significant improvement over previous three-step methods which had an overall yield of about 25%.[8]

One_Pot_Synthesis Start 5-Bromopyrimidine Step1 n-BuLi, THF -100 °C Start->Step1 Intermediate Pyrimidin-5-yl-lithium (Unstable Intermediate) Step1->Intermediate Step2 Ethyl Formate -100 °C Intermediate->Step2 Step3 Anhydrous Acid Work-up (Etheral HCl) Step2->Step3 Product Pyrimidine-5-carboxaldehyde Step3->Product

Caption: One-pot synthesis of pyrimidine-5-carboxaldehyde.

Starting MaterialReagentsConditionsProductYield (%)Reference
5-Bromopyrimidine1. n-BuLi, THF 2. Ethyl formate 3. Etheral HCl-100 °C to 0 °CPyrimidine-5-carboxaldehyde59[8]

Experimental Protocol: One-Pot Synthesis of Pyrimidine-5-carboxaldehyde [8]

  • A solution of 5-bromopyrimidine (5.0 g, 31.4 mmol) in anhydrous THF (100 mL) is cooled to -100 °C under an inert atmosphere.

  • n-Butyllithium (1.6 M in hexane, 21.6 mL, 34.6 mmol) is added dropwise over 20 minutes, maintaining the temperature below -95 °C. The mixture is stirred for an additional 30 minutes.

  • Ethyl formate (5.1 g, 68.8 mmol) is added, and the solution is stirred at -100 °C for 3 hours.

  • Anhydrous etheral HCl is added, and the mixture is allowed to warm to 0 °C.

  • Water is added, and the product is extracted with chloroform. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by flash chromatography on silica gel to afford pyrimidine-5-carboxaldehyde.

Oxidation of Pyrimidine Side-Chains

The oxidation of pre-existing side-chains, such as methyl or hydroxymethyl groups, on the pyrimidine ring is a direct and common strategy for aldehyde synthesis.

Oxidation_Pathways Methyl 4-Methylpyrimidine Riley Riley Oxidation (SeO₂) Methyl->Riley Hydroxymethyl 4-Hydroxymethylpyrimidine Oxidation Chemoselective Oxidation (e.g., MnO₂) Hydroxymethyl->Oxidation Aldehyde Pyrimidine-4-carboxaldehyde Riley->Aldehyde Oxidation->Aldehyde

Caption: Oxidation routes to pyrimidine aldehydes.

Oxidation of Hydroxymethylpyrimidines

Primary alcohols, such as hydroxymethyl-substituted pyrimidines, can be selectively oxidized to the corresponding aldehydes.[9] This transformation requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[10] Reagents like manganese dioxide (MnO₂) are often effective for this chemoselective oxidation. This method is valuable as the hydroxymethyl precursors can often be prepared from corresponding carboxylic esters or aldehydes.

Riley Oxidation of Methylpyrimidines

The Riley oxidation provides a method for converting an activated methyl group directly to a formyl group using selenium dioxide (SeO₂) as the oxidant.[9] This approach is an alternative for synthesizing pyrimidine aldehydes from readily available methyl-substituted pyrimidines.

Reduction of Pyrimidine Carboxylic Acid Derivatives

The partial reduction of pyrimidine carboxylic esters or related derivatives is a fundamental transformation to access pyrimidine aldehydes.

Reduction of Esters

The selective reduction of an ester to an aldehyde is challenging due to the potential for over-reduction to the primary alcohol.[11] This transformation is typically achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is a common reagent for this purpose. A novel family of borane catalysts has also been reported to promote the partial reduction of esters with near-perfect selectivity.[11] While specific examples for pyrimidine esters are not detailed in the provided literature, this general methodology is a cornerstone of organic synthesis and is applicable to this substrate class.

General Protocol Outline: Reduction of a Pyrimidine Ester

  • A solution of the pyrimidine ester in an anhydrous aprotic solvent (e.g., THF or toluene) is cooled to a low temperature (typically -78 °C) under an inert atmosphere.

  • A solution of DIBAL-H (1.0-1.2 equivalents) is added dropwise, and the reaction is stirred for a specified time.

  • The reaction is carefully quenched with a suitable reagent (e.g., methanol, followed by an aqueous workup with Rochelle's salt or dilute acid).

  • The product is extracted, and the organic phase is dried and concentrated.

  • Purification is typically performed using column chromatography.

The synthesis of pyrimidine-based aldehydes can be achieved through several distinct and effective strategies. The choice of method depends largely on the availability of starting materials and the substitution pattern of the target pyrimidine. Direct formylation via the Vilsmeier-Haack reaction is highly effective for electron-rich pyrimidines.[6] For halogenated precursors, metal-halogen exchange offers a potent, high-yield, one-pot alternative.[8] Additionally, the oxidation of methyl or hydroxymethyl side-chains and the controlled reduction of carboxylic acid derivatives represent reliable and widely practiced routes.[9][11] The protocols and comparative data presented in this guide offer a valuable resource for chemists engaged in the synthesis of these crucial pharmaceutical building blocks.

References

Stability and Storage of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. Due to the limited availability of direct stability studies for this specific compound, this guide also extrapolates potential degradation pathways and outlines best practices for handling and stability assessment based on the chemistry of its core functional groups—a dichloropyrimidine ring and an acetaldehyde moiety.

Physicochemical Properties and Storage Recommendations

Currently available data on the physicochemical properties of this compound are summarized below. These properties are crucial for understanding the compound's behavior in various experimental and storage conditions.

PropertyValueSource
Molecular Formula C₆H₄Cl₂N₂O[1]
Molecular Weight 191.01 g/mol [1]
Appearance Yellow to faint orange solid[1]
Melting Point 89-91 °C[1][2]
Boiling Point (Predicted) 312.7 ± 37.0 °C[1][2]
Density (Predicted) 1.470 ± 0.06 g/cm³[1][2]
pKa (Predicted) -4.49 ± 0.26[1]
Recommended Storage Inert atmosphere, store in freezer, under -20°C[1]

Predicted Stability Profile and Potential Degradation Pathways

Hydrolytic Degradation: The dichloropyrimidine ring is electron-deficient, making the chlorine atoms susceptible to nucleophilic substitution, particularly by water (hydrolysis).[3][4] This process can be catalyzed by both acidic and basic conditions, leading to the stepwise replacement of chlorine atoms with hydroxyl groups.[3][5]

Oxidative Degradation: The acetaldehyde functional group is prone to oxidation.[6] In the presence of atmospheric oxygen, aldehydes can undergo autoxidation, often via a free-radical mechanism, to form the corresponding carboxylic acid.[7] This is a common degradation pathway for aromatic aldehydes.

Photodegradation: Many pyrimidine-based compounds exhibit sensitivity to light.[5] It is recommended to store this compound protected from light to prevent potential photodegradation.[4]

Given these potential instabilities, it is crucial to adhere to the recommended storage conditions of a cool, dry, dark, and inert environment to maintain the compound's integrity.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol is a general guideline and should be optimized for the specific compound.

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Methodology:

  • Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl to the stock solution and incubate at 60°C for a defined period (e.g., 24 hours).[3]

    • Basic Hydrolysis: Add 0.1 M NaOH to the stock solution and incubate at 60°C for a defined period (e.g., 8 hours).[3]

    • Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution and keep at room temperature for 24 hours, protected from light.[3]

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 72 hours.[3]

    • Photostability Testing: Expose the solid compound and a solution to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][8]

  • Sample Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC.

Stability-Indicating Analytical Method

A High-Performance Liquid Chromatography (HPLC) method is recommended for the analysis of stability samples.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometry (MS) detector.[9]

Chromatographic Conditions (Representative):

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[9]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.[9]

  • Flow Rate: 0.5 mL/min.[9]

  • Column Temperature: 40°C.[9]

  • Detection: UV detection at an appropriate wavelength or MS detection for peak identification and purity assessment.

The method should be validated to demonstrate specificity, linearity, accuracy, precision, and robustness, ensuring that it can separate the parent compound from all potential degradation products.

Synthesis Pathway

The synthesis of this compound has been reported via the ozonolysis of 5-allyl-4,6-dichloropyrimidine.[5]

Synthesis_Pathway cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Reactant1 5-Allyl-4,6-dichloropyrimidine Step1 Ozonolysis in Dichloromethane at -40°C Reactant1->Step1 Reactant2 Ozone (O3) Reactant2->Step1 Reactant3 Thiourea Step2 Reductive Workup Reactant3->Step2 Step1->Step2 Product 2-(4,6-Dichloropyrimidin- 5-YL)acetaldehyde Step2->Product Stability_Workflow cluster_setup Study Setup cluster_stress Forced Degradation cluster_analysis Analysis & Reporting Setup1 Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC) Setup2 Characterize Initial Sample (t=0) Setup1->Setup2 Stress1 Acid Hydrolysis Setup2->Stress1 Stress2 Base Hydrolysis Setup2->Stress2 Stress3 Oxidation Setup2->Stress3 Stress4 Thermal Stress Setup2->Stress4 Stress5 Photolytic Stress Setup2->Stress5 Analysis1 Analyze Stressed Samples Stress1->Analysis1 Stress2->Analysis1 Stress3->Analysis1 Stress4->Analysis1 Stress5->Analysis1 Analysis2 Identify Degradation Products Analysis1->Analysis2 Analysis3 Determine Degradation Pathways Analysis2->Analysis3 Analysis4 Establish Storage Conditions & Re-test Period Analysis3->Analysis4

References

Spectroscopic and Synthetic Profile of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available spectroscopic and synthetic data for the heterocyclic compound 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde (CAS No. 16019-33-3). Due to the limited availability of specific experimental spectra in public databases, this document focuses on presenting a detailed synthesis protocol, predicted and typical spectroscopic characteristics for this class of compounds, and general experimental methodologies for acquiring such data. This guide is intended to serve as a valuable resource for researchers working with dichloropyrimidine derivatives in drug discovery and development.

Introduction

This compound is a substituted pyrimidine derivative with potential applications as a building block in medicinal chemistry. The presence of reactive chloro groups and an aldehyde functionality makes it a versatile precursor for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic and synthetic characteristics is crucial for its effective utilization in research and development.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 16019-33-3[1][2]
Molecular Formula C₆H₄Cl₂N₂O[2]
Molecular Weight 191.01 g/mol [2]
Appearance Solid-
Melting Point 89-91 °C[1]

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound has been reported and is outlined below.

Ozonolysis of 4,6-dichloro-5-allylpyrimidine

Experimental Procedure:

  • To a solution of 4,6-dichloro-5-allylpyrimidine (1.0 eq) in a suitable solvent such as dichloromethane, cool the reaction mixture to -78 °C.

  • Purge the solution with ozone gas until a blue color persists, indicating the complete consumption of the starting material.

  • Quench the reaction by adding a reducing agent, such as dimethyl sulfide or triphenylphosphine, and allow the mixture to warm to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Logical Workflow for Synthesis:

Synthesis_Workflow Synthesis of this compound Start Start with 4,6-dichloro-5-allylpyrimidine Dissolve Dissolve in Dichloromethane Start->Dissolve Cool Cool to -78°C Dissolve->Cool Ozonolysis Ozonolysis (O3 gas) Cool->Ozonolysis Quench Quench with Reducing Agent Ozonolysis->Quench Warm Warm to Room Temperature Quench->Warm Evaporate Solvent Evaporation Warm->Evaporate Purify Column Chromatography Evaporate->Purify Product This compound Purify->Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data (Predicted and Typical)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrimidine ring proton, the methylene protons, and the aldehydic proton. The predicted chemical shifts are summarized in Table 2.

¹³C NMR: The carbon NMR spectrum will display signals for the four distinct carbon atoms in the pyrimidine ring and the two carbons of the acetaldehyde substituent. Predicted chemical shifts are presented in Table 2.

Table 2: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H ~8.7Singlet-H-2 (pyrimidine ring)
~3.8Doublet~2-3-CH₂-
~9.8Triplet~2-3-CHO
¹³C ~161--C-4, C-6
~158--C-2
~135--C-5
~45---CH₂-
~198---CHO
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected vibrational frequencies are listed in Table 3. For comparison, the IR spectrum of the related compound 2-amino-4,6-dichloropyrimidine shows characteristic bands for the pyrimidine ring and C-Cl bonds.[3]

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~3050WeakC-H stretch (aromatic)
~2900, ~2800WeakC-H stretch (aliphatic/aldehydic)
~1730StrongC=O stretch (aldehyde)
~1550, ~1450Medium-StrongC=C and C=N stretching (pyrimidine ring)
~1100-1000StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometric analysis would provide information on the molecular weight and fragmentation pattern of the compound. The expected molecular ion peaks are presented in Table 4.

Table 4: Predicted Mass Spectrometry Data

Ionm/z (calculated)
[M]⁺190.9755
[M+H]⁺191.9833
[M+Na]⁺213.9652

Experimental Protocols for Spectroscopic Analysis

Detailed experimental protocols for the spectroscopic analysis of pyrimidine derivatives are provided below. These are general procedures that can be adapted for this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (e.g., NaCl or KBr). For a KBr pellet, mix a small amount of the solid sample with dry KBr powder and press it into a transparent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI). Acquire the mass spectrum over an appropriate m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Workflow for Spectroscopic Analysis:

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (Dissolve in deuterated solvent) NMR_Acq Data Acquisition (¹H and ¹³C spectra) NMR_Prep->NMR_Acq NMR_Proc Data Processing NMR_Acq->NMR_Proc IR_Prep Sample Preparation (KBr pellet or thin film) IR_Acq Data Acquisition (FTIR) IR_Prep->IR_Acq IR_Anal Data Analysis IR_Acq->IR_Anal MS_Prep Sample Preparation (Dissolve in volatile solvent) MS_Acq Data Acquisition (ESI or EI) MS_Prep->MS_Acq MS_Anal Data Analysis MS_Acq->MS_Anal Sample Purified Compound Sample->NMR_Prep Sample->IR_Prep Sample->MS_Prep

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, substituted pyrimidines are a well-known class of compounds with a broad range of biological activities, often targeting kinases and other enzymes involved in cellular signaling. Further research is required to elucidate the potential biological role of this specific compound.

Conclusion

This technical guide has summarized the available information on this compound, including its synthesis and predicted spectroscopic properties. While experimental spectral data is currently limited, the provided protocols and typical data ranges offer a valuable starting point for researchers. The versatile chemical nature of this compound suggests its potential as a key intermediate in the development of novel therapeutic agents. Further investigation into its biological activity is warranted.

References

Navigating the Reactivity of 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth exploration of the chemical reactivity of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the molecule's reaction pathways, with a particular focus on its behavior in electrophilic substitution reactions and the reactivity of its key functional groups.

Executive Summary

This compound is a versatile building block in medicinal chemistry. However, a thorough understanding of its reactivity is crucial for its effective utilization. This guide establishes that direct electrophilic aromatic substitution on the pyrimidine ring is largely unfeasible due to the strong deactivating effects of the two chlorine atoms and the inherent electron-deficient nature of the pyrimidine nucleus. Instead, the primary modes of reactivity are nucleophilic aromatic substitution (SNAr) at the C4 and C6 positions and chemical transformations involving the acetaldehyde side chain. This document provides a detailed analysis of these reaction pathways, supported by experimental evidence and theoretical principles, to aid in the strategic design of synthetic routes.

Electrophilic Substitution: A Challenging Pathway

The pyrimidine ring is classified as a π-deficient heterocycle, meaning the presence of two electronegative nitrogen atoms withdraws electron density from the ring system. This inherent electron deficiency makes the pyrimidine ring significantly less susceptible to attack by electrophiles compared to benzene and other electron-rich aromatic systems.

The deactivation is further intensified by the presence of two electron-withdrawing chlorine atoms at the C4 and C6 positions of this compound. Consequently, common electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are not reported for this compound and are considered synthetically challenging, if not impossible, under standard conditions. Research indicates that for electrophilic substitution to occur on a pyrimidine ring, the presence of strong electron-donating groups is typically required to sufficiently activate the ring.[1][2][3]

G cluster_pyrimidine Ring Characteristics Pyrimidine Pyrimidine Ring (π-deficient) Dichloropyrimidine 4,6-Dichloropyrimidine Ring (Strongly Deactivated) Pyrimidine->Dichloropyrimidine + 2 Cl atoms (Electron-withdrawing) SNAr Nucleophilic Aromatic Substitution (SNAr) Dichloropyrimidine->SNAr NoReaction No Reaction Dichloropyrimidine->NoReaction Electrophile Electrophile (E+) Electrophile->NoReaction Nucleophile Nucleophile (Nu-) Nucleophile->SNAr

Primary Reaction Pathways

While direct electrophilic attack on the ring is unfavorable, this compound offers two primary avenues for synthetic modification: nucleophilic aromatic substitution at the chlorinated positions and reactions involving the aldehyde functional group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the pyrimidine ring and the chloro-substituents makes the C4 and C6 positions highly electrophilic and thus susceptible to attack by nucleophiles. The general order of reactivity for chloro-substituents on a pyrimidine ring is C4(6) > C2 >> C5.[4][5] Therefore, the chlorine atoms in this compound are excellent leaving groups in SNAr reactions.

A wide range of nucleophiles can be employed to displace the chlorine atoms, including amines, alkoxides, and thiolates. The regioselectivity of these reactions can often be controlled by reaction conditions and the nature of the nucleophile.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines

NucleophileProduct TypeTypical ConditionsReference
Amines (R-NH₂)4-Amino-6-chloropyrimidinesBase (e.g., K₂CO₃, DIPEA), Solvent (e.g., DMF, nBuOH)[4][5]
Alkoxides (R-O⁻)4-Alkoxy-6-chloropyrimidinesNaOR in ROH[6]
Thiolates (R-S⁻)4-Thioether-6-chloropyrimidinesNaSR in suitable solvent[7]

Note: The table provides generalized conditions. Specific substrates may require optimization.

G cluster_snar Nucleophilic Aromatic Substitution cluster_sidechain Side-Chain Reactions Start This compound SNAr_step1 Mono-substitution (e.g., with R-NH2) Start->SNAr_step1 Nucleophile (1 eq.) Condensation Condensation (e.g., Claisen-Schmidt) Start->Condensation Ketone/Aldehyde, Base Reduction Reduction to Alcohol Start->Reduction Reducing Agent (e.g., NaBH4) Oxidation Oxidation to Carboxylic Acid Start->Oxidation Oxidizing Agent (e.g., PCC) SNAr_step2 Di-substitution (e.g., with R'-NH2) SNAr_step1->SNAr_step2 Further nucleophilic attack

Reactions of the Acetaldehyde Side Chain

The acetaldehyde moiety at the C5 position provides a versatile handle for a variety of chemical transformations. These reactions allow for the extension and modification of the side chain, leading to a diverse range of derivatives.

  • Condensation Reactions: The aldehyde group can participate in condensation reactions, such as the Claisen-Schmidt condensation, with ketones or other activated methylene compounds in the presence of a base. This allows for the formation of α,β-unsaturated carbonyl compounds, which are valuable intermediates for further synthetic elaborations.[6][8]

  • Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form substituted aminoethylpyrimidines.

  • Reduction: The aldehyde can be readily reduced to the corresponding primary alcohol, 2-(4,6-dichloropyrimidin-5-yl)ethanol, using standard reducing agents like sodium borohydride.

  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, (4,6-dichloropyrimidin-5-yl)acetic acid, using mild oxidizing agents.

Experimental Protocols

General Procedure for Nucleophilic Aromatic Substitution (Amination)

A solution of this compound (1.0 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF) or n-butanol (5 mL) is treated with the desired amine (1.1-2.2 mmol) and a base such as potassium carbonate (2.5 mmol) or diisopropylethylamine (DIPEA). The reaction mixture is stirred at a temperature ranging from room temperature to 150 °C, depending on the reactivity of the amine, and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated, and the product is purified by column chromatography.[4][5]

General Procedure for Claisen-Schmidt Condensation

To a solution of this compound (1.0 mmol) and a ketone (1.0 mmol) in ethanol (5 mL), an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until TLC analysis indicates the consumption of the starting material. The resulting precipitate is collected by filtration, washed with water and a cold solvent (e.g., ethanol), and dried to afford the α,β-unsaturated carbonyl compound.[6]

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde from 2,4,6-trichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, albeit theoretical, protocol for the synthesis of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a valuable intermediate in medicinal chemistry, starting from the readily available 2,4,6-trichloropyrimidine. The proposed synthetic route is based on established principles of heterocyclic chemistry, including directed ortho-metalation and subsequent functionalization. While a direct literature precedent for this specific transformation is not available, the outlined procedures are designed to be robust and adaptable for research and development purposes.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process:

  • Directed ortho-metalation of 2,4,6-trichloropyrimidine followed by reaction with N,N-dimethylacetamide: This step aims to introduce a protected acetaldehyde moiety at the 5-position of the pyrimidine ring.

  • Hydrolysis of the resulting enamine: This final step will yield the target compound, this compound.

The overall reaction scheme is presented below:

Synthesis of this compound TCP 2,4,6-Trichloropyrimidine step1 1. LDA, THF, -78 °C 2. N,N-dimethylacetamide TCP->step1 Intermediate Enamine Intermediate step2 Aqueous Acid Workup Intermediate->step2 Product This compound step1->Intermediate step2->Product

Figure 1: Proposed two-step synthesis of this compound from 2,4,6-trichloropyrimidine.

Experimental Protocols

Step 1: Synthesis of the Enamine Intermediate

This protocol describes the directed metalation of 2,4,6-trichloropyrimidine and subsequent reaction with N,N-dimethylacetamide.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylacetamide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (oven-dried)

Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous THF (100 mL) and diisopropylamine (1.2 equivalents).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting lithium diisopropylamide (LDA) solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve 2,4,6-trichloropyrimidine (1.0 equivalent) in anhydrous THF (50 mL).

  • Add the 2,4,6-trichloropyrimidine solution dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add N,N-dimethylacetamide (1.5 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.

  • Allow the reaction to stir at -78 °C for 2 hours, then gradually warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with brine (100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine intermediate.

  • Purify the crude product by column chromatography on silica gel.

ParameterValue
Starting Material 2,4,6-Trichloropyrimidine
Key Reagents LDA, N,N-dimethylacetamide
Solvent Anhydrous THF
Temperature -78 °C to room temperature
Reaction Time ~18 hours
Theoretical Yield (To be determined experimentally)
Purity (To be determined by analysis)
Table 1: Summary of Reaction Parameters for Step 1.
Step 2: Hydrolysis to this compound

This protocol details the conversion of the enamine intermediate to the final acetaldehyde product.

Materials:

  • Enamine intermediate from Step 1

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve the purified enamine intermediate (1.0 equivalent) in a mixture of THF and 1M HCl (1:1 v/v).

  • Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by carefully adding saturated aqueous NaHCO₃ solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

ParameterValue
Starting Material Enamine Intermediate
Key Reagent 1M Hydrochloric Acid
Solvent THF/Water
Temperature Room Temperature
Reaction Time 4 hours
Theoretical Yield (To be determined experimentally)
Purity (To be determined by analysis)
Table 2: Summary of Reaction Parameters for Step 2.

Logical Workflow Diagram

The following diagram illustrates the logical progression of the experimental workflow.

Experimental Workflow start Start: 2,4,6-Trichloropyrimidine metalation Directed ortho-Metalation (LDA, -78 °C) start->metalation electrophilic_trap Electrophilic Quench (N,N-dimethylacetamide) metalation->electrophilic_trap workup1 Aqueous Workup & Extraction electrophilic_trap->workup1 purification1 Column Chromatography workup1->purification1 hydrolysis Acidic Hydrolysis purification1->hydrolysis workup2 Neutralization & Extraction hydrolysis->workup2 purification2 Purification (Recrystallization/Chromatography) workup2->purification2 end End Product: This compound purification2->end

Application Note & Protocol: Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde via Ozonolysis of 5-allyl-4,6-dichloropyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde from 5-allyl-4,6-dichloropyrimidine through ozonolysis. The procedure involves the oxidative cleavage of the allyl group's carbon-carbon double bond using ozone, followed by a reductive workup to yield the target aldehyde. This method is a crucial step in the synthesis of various pharmaceutical intermediates.

Introduction

Ozonolysis is a powerful and versatile organic reaction that cleaves carbon-carbon double or triple bonds using ozone (O₃).[1][2] The outcome of the reaction, whether it yields aldehydes, ketones, carboxylic acids, or alcohols, is determined by the workup conditions that follow the initial ozonide formation.[1][3][4] A reductive workup is employed to obtain aldehydes or ketones, while an oxidative workup leads to carboxylic acids.[1][2][3][4]

This application note details the ozonolysis of 5-allyl-4,6-dichloropyrimidine to produce this compound, an important building block in medicinal chemistry. The protocol described herein utilizes a reductive workup to ensure the formation of the desired aldehyde product with a high yield.

Reaction Scheme

The ozonolysis of 5-allyl-4,6-dichloropyrimidine proceeds in two main stages: the formation of an ozonide intermediate and its subsequent reductive cleavage.

Diagram of the Ozonolysis Reaction Workflow:

G cluster_reaction Ozonolysis Reaction Reactant 5-allyl-4,6-dichloropyrimidine Ozonide Molozonide/Ozonide Intermediate Reactant->Ozonide 1. O₃, CH₂Cl₂, -40°C Product This compound Ozonide->Product 2. Reductive Workup (Thiourea)

Caption: General workflow for the ozonolysis of 5-allyl-4,6-dichloropyrimidine.

Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of 4,6-dichloropyrimidine-5-acetaldehyde.[5]

3.1. Materials and Reagents:

Reagent/MaterialFormulaMolar Mass ( g/mol )AmountMoles (mol)
5-allyl-4,6-dichloropyrimidineC₇H₆Cl₂N₂205.055.0 g0.024
Dichloromethane (DCM)CH₂Cl₂84.9320 mL-
Dimethyl sulfoxide (DMSO)C₂H₆OS78.138.0 g0.102
Triethylamine(C₂H₅)₃N101.195.5 mL0.039
OzoneO₃48.00Excess-
ThioureaCH₄N₂S76.122.0 g0.026
WaterH₂O18.0260 mL-

3.2. Equipment:

  • 50 mL three-necked flask

  • Magnetic stirrer and stir bar

  • Ozone generator (ozonizer)

  • Gas dispersion tube

  • Low-temperature cooling bath (e.g., dry ice/acetone)

  • Nitrogen gas source

  • Separatory funnel

  • Rotary evaporator

  • Starch-potassium iodide test paper

3.3. Procedure:

  • Reaction Setup: In a 50 mL three-necked flask equipped with a magnetic stirrer, add 20 mL of dichloromethane and 5.0 g (0.024 mol) of 4,6-dichloro-5-allylpyrimidine.

  • Addition of Reagents: To the flask, add 8.0 g (0.102 mol) of dimethyl sulfoxide and 5.5 mL (0.039 mol) of triethylamine.

  • Cooling: Cool the reaction mixture to -40°C using a suitable cooling bath.

  • Ozonolysis: Pass ozone (O₃) gas through the solution via a gas dispersion tube. Continue the ozone flow until the reaction solution turns a persistent blue color, which indicates the consumption of the starting material and the presence of excess ozone.[4][5][6]

  • Ozone Removal: Stop the ozone flow and switch to a nitrogen (N₂) gas purge for 30 minutes to completely remove any residual ozone from the system.[5]

  • Reductive Workup: Add 2.0 g (0.026 mol) of thiourea to the reaction mixture.

  • Warming: Allow the reaction mixture to warm to room temperature naturally.

  • Peroxide Test: Test the reaction mixture with starch-potassium iodide test paper to ensure the absence of peroxides (the paper should not turn blue).[5]

  • Extraction: Add 60 mL of water to the reaction mixture and transfer it to a separatory funnel. Extract the aqueous layer twice with dichloromethane.

  • Isolation: The expected yield of this compound in the organic phase is approximately 88%.[5] The product can be further purified by standard chromatographic techniques if necessary.

Diagram of the Experimental Workflow:

G A 1. Add reactants to flask: - 5-allyl-4,6-dichloropyrimidine - Dichloromethane - DMSO - Triethylamine B 2. Cool to -40°C A->B C 3. Bubble O₃ until solution turns blue B->C D 4. Purge with N₂ for 30 min C->D E 5. Add Thiourea for reductive workup D->E F 6. Warm to room temperature E->F G 7. Test for peroxides F->G H 8. Aqueous workup and extraction G->H I 9. Isolate product H->I

Caption: Step-by-step experimental workflow for the synthesis.

Results and Discussion

The ozonolysis of 5-allyl-4,6-dichloropyrimidine followed by a reductive workup with thiourea provides a high yield of the desired aldehyde, this compound. The reported yield for this specific transformation is 88%.[5] The choice of a reductive workup agent is critical to prevent the over-oxidation of the aldehyde to a carboxylic acid.[1][3][7] Common reducing agents for this purpose include dimethyl sulfide (DMS), zinc dust, and triphenylphosphine.[3][4][8] In this protocol, thiourea is utilized effectively for the reductive cleavage of the ozonide.

The low reaction temperature of -40°C is crucial for the stability of the intermediate ozonide, which can be explosive at higher temperatures.[3] The blue color of excess ozone serves as a convenient visual indicator for the completion of the initial oxidation step.[4][5][6]

Safety Precautions

  • Ozone is highly toxic and a strong oxidizing agent. All operations involving ozone should be conducted in a well-ventilated fume hood.

  • Ozonides can be explosive. It is critical to maintain the low reaction temperature and to quench the reaction properly with a reducing agent.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Triethylamine is corrosive and has a strong odor. Handle with care.

Conclusion

The described protocol offers an efficient and high-yielding method for the synthesis of this compound from 5-allyl-4,6-dichloropyrimidine. The use of ozonolysis with a subsequent reductive workup is a reliable strategy for the preparation of this valuable synthetic intermediate. Careful control of the reaction conditions, particularly temperature and the complete removal of excess ozone before the workup, is essential for the safety and success of the procedure.

References

Application Notes and Protocols for the Use of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde as a Precursor for Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are integral to cellular signaling pathways, and their dysregulation is a known contributor to a multitude of diseases, including cancer and inflammatory disorders.[1] This has established them as a critical class of therapeutic targets. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors due to its ability to mimic the hinge-binding interactions of ATP in the kinase active site.[2][3] The compound 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde is a key precursor for the synthesis of a diverse range of pyrimidine-based kinase inhibitors. Its reactive aldehyde group and dichloropyrimidine core provide a versatile platform for constructing molecules that can potently and selectively inhibit various kinases.[4]

These application notes provide detailed protocols for the synthesis of a generic kinase inhibitor from this compound, methods for evaluating its inhibitory activity, and an overview of a relevant signaling pathway.

Synthesis of a Pyrimidine-Based Kinase Inhibitor

The synthesis of kinase inhibitors from this compound typically involves a multi-step process. The aldehyde functionality allows for the construction of a fused ring system, while the chloro groups on the pyrimidine ring are susceptible to nucleophilic substitution, enabling the introduction of various side chains to modulate potency and selectivity.

A representative synthetic approach involves the initial formation of a fused heterocyclic ring system, such as a pyrrolo[2,3-d]pyrimidine, followed by sequential nucleophilic aromatic substitution (SNAr) reactions to introduce desired functionalities.

Experimental Protocol: Synthesis of a Generic Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor

This protocol outlines a representative synthesis of a generic N4-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine kinase inhibitor.

Step 1: Synthesis of a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol.

  • Add a primary amine (e.g., a substituted aniline) (1.1 eq) and a few drops of concentrated HCl.

  • Reflux the mixture for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Neutralize the residue with a base (e.g., ammonium hydroxide) and extract the product with an organic solvent (e.g., chloroform).

  • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the crude 4-chloro-7H-pyrrolo[2,3-d]pyrimidine intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of the final N4-substituted-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamine

  • To the purified intermediate from Step 1 (1.0 eq) in a suitable solvent like dimethylformamide (DMF), add a different amine (e.g., a substituted aniline or piperazine derivative) (1.2 eq).

  • Add a palladium catalyst (e.g., Pd2(dba)3), a ligand (e.g., Xantphos), and a base (e.g., Cs2CO3).

  • Heat the reaction mixture under microwave irradiation at 110°C until the starting material is consumed (as monitored by TLC).

  • Cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the final product by column chromatography to yield the desired kinase inhibitor.

Diagram of the Synthetic Pathway

G cluster_0 Step 1: Formation of Pyrrolo[2,3-d]pyrimidine Core cluster_1 Step 2: Nucleophilic Aromatic Substitution This compound This compound 4-chloro-7H-pyrrolo[2,3-d]pyrimidine 4-chloro-7H-pyrrolo[2,3-d]pyrimidine This compound->4-chloro-7H-pyrrolo[2,3-d]pyrimidine  Reflux, HCl Substituted Aniline_1 Substituted Aniline_1 Substituted Aniline_1->4-chloro-7H-pyrrolo[2,3-d]pyrimidine Final Kinase Inhibitor Final Kinase Inhibitor 4-chloro-7H-pyrrolo[2,3-d]pyrimidine->Final Kinase Inhibitor  Pd Catalyst, Base, Microwave Substituted Amine_2 Substituted Amine_2 Substituted Amine_2->Final Kinase Inhibitor

Caption: Synthetic workflow for a generic kinase inhibitor.

In Vitro Kinase Inhibition Assays

To evaluate the efficacy of the synthesized compounds, in vitro kinase assays are performed to determine their half-maximal inhibitory concentration (IC50). A variety of assay formats are available, with luminescence-based assays being a popular choice for high-throughput screening due to their sensitivity and simplicity.

Experimental Protocol: Luminescence-Based Kinase Assay

This protocol is designed for a 384-well plate format and measures the amount of ATP remaining after a kinase reaction. A higher luminescence signal corresponds to greater inhibition of kinase activity.

Materials:

  • Kinase of interest (e.g., Aurora Kinase A, JAK2)

  • Kinase substrate peptide

  • ATP

  • Synthesized pyrimidine-based inhibitor

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the synthesized inhibitor in 100% DMSO. Create a serial dilution of the compound in the assay buffer.

  • Kinase Reaction Setup:

    • Add the serially diluted inhibitor or vehicle control (DMSO) to the wells of the 384-well plate.

    • Prepare a kinase reaction master mix containing the kinase and substrate in the assay buffer.

    • Add the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection:

    • Add the ATP detection reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate at room temperature for 10 minutes to stabilize the signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Diagram of the Experimental Workflow

G Serial Dilution of Inhibitor Serial Dilution of Inhibitor Dispense into 384-well Plate Dispense into 384-well Plate Serial Dilution of Inhibitor->Dispense into 384-well Plate Add Kinase/Substrate Mix Add Kinase/Substrate Mix Dispense into 384-well Plate->Add Kinase/Substrate Mix Add ATP to Initiate Reaction Add ATP to Initiate Reaction Add Kinase/Substrate Mix->Add ATP to Initiate Reaction Incubate at 30°C Incubate at 30°C Add ATP to Initiate Reaction->Incubate at 30°C Add ATP Detection Reagent Add ATP Detection Reagent Incubate at 30°C->Add ATP Detection Reagent Measure Luminescence Measure Luminescence Add ATP Detection Reagent->Measure Luminescence Calculate IC50 Calculate IC50 Measure Luminescence->Calculate IC50

Caption: Workflow for a luminescence-based kinase inhibition assay.

Data Presentation: Representative Inhibitory Activity

The following table summarizes representative IC50 values for pyrimidine-based inhibitors against various kinases. These values are illustrative of the potential potency that can be achieved with this class of compounds.

Kinase TargetRepresentative Pyrimidine Inhibitor IC50 (nM)
Aurora Kinase A15 - 50
Aurora Kinase B30 - 100
JAK25 - 20
VEGFR-210 - 75
EGFR20 - 150

Note: These are representative values from the literature for pyrimidine-based kinase inhibitors and are not from compounds specifically synthesized from this compound.[2][5]

Targeted Signaling Pathway: Aurora Kinase Pathway

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets. Pyrimidine-based inhibitors have been successfully developed to target Aurora kinases.

The diagram below illustrates a simplified Aurora kinase signaling pathway and the point of inhibition by a pyrimidine-based inhibitor.

Diagram of the Aurora Kinase Signaling Pathway

G Growth Factor Signal Growth Factor Signal Upstream Kinases Upstream Kinases Growth Factor Signal->Upstream Kinases Aurora Kinase A/B Aurora Kinase A/B Upstream Kinases->Aurora Kinase A/B Substrate Phosphorylation Substrate Phosphorylation Aurora Kinase A/B->Substrate Phosphorylation Mitotic Progression Mitotic Progression Substrate Phosphorylation->Mitotic Progression Pyrimidine Inhibitor Pyrimidine Inhibitor Pyrimidine Inhibitor->Aurora Kinase A/B

Caption: Inhibition of the Aurora kinase signaling pathway.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide array of pyrimidine-based kinase inhibitors. The synthetic protocols provided herein offer a foundation for the development of novel inhibitors. The outlined in vitro assay methodologies are robust for determining the potency of these compounds. The continued exploration of this chemical scaffold holds significant promise for the discovery of new therapeutics targeting kinase-driven diseases.

References

Application Notes and Protocols for Aromatic Nucleophilic Substitution (SNAr) on 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents. The functionalization of this privileged heterocycle through aromatic nucleophilic substitution (SNAr) is a pivotal strategy for the synthesis of diverse compound libraries. This document provides a detailed protocol for the SNAr on 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a versatile building block for the development of novel pharmaceuticals. The presence of two reactive chlorine atoms and an acetaldehyde moiety offers multiple avenues for chemical modification, enabling the exploration of a broad chemical space.

The SNAr reaction on 4,6-dichloropyrimidines is facilitated by the electron-deficient nature of the pyrimidine ring. The regioselectivity of the substitution is influenced by the electronic and steric nature of the substituent at the C5 position. For this compound, the two chlorine atoms at the C4 and C6 positions are chemically equivalent, simplifying the initial substitution step. This protocol will cover reactions with N-, O-, and S-nucleophiles and discuss the potential for both mono- and di-substitution.

Reaction Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the chloride ion is eliminated, restoring the aromaticity of the pyrimidine ring.

In the case of this compound, the first nucleophilic attack can occur at either the C4 or C6 position with equal probability due to the symmetry of the starting material. The electron-withdrawing nature of the acetaldehyde group at the C5 position activates the ring towards nucleophilic attack. After the first substitution, the electronic nature of the introduced nucleophile will influence the reactivity of the remaining chlorine atom towards a second substitution. Electron-donating groups will generally deactivate the ring for further substitution, while electron-withdrawing groups may facilitate it.

It is crucial to consider the stability of the acetaldehyde group under the reaction conditions. Basic conditions, often employed in SNAr reactions, can promote side reactions such as aldol condensation or decomposition of the starting material or product. Therefore, careful selection of the base and reaction temperature is essential.[1]

Experimental Protocols

Materials and Equipment
  • This compound

  • Selected nucleophile (amine, alcohol, or thiol)

  • Anhydrous solvent (e.g., ethanol, methanol, DMF, THF)

  • Base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), sodium hydroxide (NaOH), potassium carbonate (K2CO3))

  • Round-bottom flask or microwave reaction vial

  • Magnetic stirrer and heating mantle or oil bath/microwave reactor

  • Standard laboratory glassware for work-up and purification

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • Column chromatography system with silica gel

  • Rotary evaporator

  • NMR spectrometer and mass spectrometer for product characterization

Protocol 1: SNAr with Amine Nucleophiles (Amination)

This protocol is adapted from procedures used for the structurally similar 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[1][2]

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol).

  • Add the desired amine nucleophile (1.0-1.2 mmol).

  • Add anhydrous ethanol (5.0 mL).

  • Add triethylamine (1.5-2.0 mmol) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-6 hours.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the monosubstituted product.[3]

Protocol 2: SNAr with Oxygen Nucleophiles (Alkoxylation)

This protocol is based on general procedures for the alkoxylation of dichloropyrimidines.[4]

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.2 mmol) and a strong base such as sodium hydride (NaH) (1.2 mmol) in an anhydrous solvent like THF or DMF at 0 °C to generate the alkoxide in situ.

  • Add a solution of this compound (1.0 mmol) in the same anhydrous solvent to the alkoxide solution at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Note on Solvolysis: When using an alcohol as the solvent, especially in the presence of a strong base, competitive substitution by the solvent (solvolysis) can occur.[1][2]

Protocol 3: SNAr with Sulfur Nucleophiles (Thiolation)

This protocol is based on general procedures for the thiolation of chloropyrimidines.

  • Reaction Setup: To a round-bottom flask, add the thiol (1.1 mmol) and a base such as potassium carbonate (1.5 mmol) in a solvent like DMF or ethanol.

  • Add this compound (1.0 mmol) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-8 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization.[3]

Data Presentation

The following tables summarize representative reaction conditions and expected outcomes for the monosubstitution of this compound. Yields are estimates based on similar reactions and may vary depending on the specific nucleophile and reaction optimization.

Table 1: SNAr with Amine Nucleophiles

EntryAmine NucleophileBaseSolventTemperature (°C)Time (h)Expected ProductEstimated Yield (%)
1AnilineTEAEthanolReflux42-((4-chloro-6-(phenylamino)pyrimidin-5-yl)acetaldehyde70-85
2MorpholineDIPEADMF8062-((4-chloro-6-morpholinopyrimidin-5-yl)acetaldehyde75-90
3BenzylamineK2CO3AcetonitrileReflux52-((4-(benzylamino)-6-chloropyrimidin-5-yl)acetaldehyde65-80

Table 2: SNAr with Oxygen and Sulfur Nucleophiles

EntryNucleophileBaseSolventTemperature (°C)Time (h)Expected ProductEstimated Yield (%)
1PhenolK2CO3DMF100122-((4-chloro-6-phenoxypyrimidin-5-yl)acetaldehyde50-70
2Sodium methoxide-MethanolReflux82-((4-chloro-6-methoxypyrimidin-5-yl)acetaldehyde60-75
3ThiophenolK2CO3EthanolRT62-((4-chloro-6-(phenylthio)pyrimidin-5-yl)acetaldehyde80-95

Mandatory Visualizations

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Reaction Intermediate cluster_products Products Start This compound Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nu-H Nuc Nucleophile (Nu-H) Nuc->Meisenheimer Product Monosubstituted Product Meisenheimer->Product - Cl- HCl HCl Meisenheimer->HCl - Cl-

Caption: General mechanism of the SNAr reaction on this compound.

Experimental_Workflow Setup 1. Reaction Setup (Substrate, Nucleophile, Base, Solvent) Reaction 2. Reaction (Heating and Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC) Reaction->Monitoring Workup 4. Work-up (Quenching, Extraction, Drying) Monitoring->Workup Reaction Complete Purification 5. Purification (Column Chromatography or Recrystallization) Workup->Purification Characterization 6. Characterization (NMR, MS) Purification->Characterization

Caption: A generalized experimental workflow for the SNAr protocol.

Safety Precautions

  • Handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Dichloropyrimidine derivatives are potentially hazardous and should be handled with care.

  • Bases such as sodium hydride are highly reactive and should be handled under an inert atmosphere.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous, especially for reactions involving strong bases.

    • Increase the reaction temperature or time.

    • Use a stronger base or a more nucleophilic reagent.

    • The pyrimidine ring may be deactivated by the substituent; consider using a catalyst if applicable.

  • Formation of di-substituted product:

    • Use a stoichiometric amount of the nucleophile (1.0 equivalent).

    • Lower the reaction temperature.

    • Add the nucleophile slowly to the reaction mixture.

  • Side reactions involving the acetaldehyde group:

    • Use a milder, non-nucleophilic base like DIPEA or K2CO3.

    • Keep the reaction temperature as low as possible.

    • Consider protecting the aldehyde group if it is not compatible with the reaction conditions.

  • Difficulty in purification:

    • If the product is highly polar, consider using a more polar eluent system for column chromatography (e.g., methanol in dichloromethane).[3]

    • Recrystallization from a suitable solvent system can be an effective alternative to chromatography.[3]

Conclusion

The protocols outlined in this application note provide a robust framework for the successful aromatic nucleophilic substitution on this compound. By carefully selecting the nucleophile, base, and reaction conditions, researchers can efficiently synthesize a diverse range of monosubstituted pyrimidine derivatives. These compounds can serve as valuable intermediates in the development of novel therapeutic agents and other functional molecules. Further optimization of these protocols may be necessary for specific substrates and desired outcomes.

References

Application Notes and Protocols: 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde as a key intermediate in the synthesis of novel agrochemicals. The focus is on its application in the formation of pyrazole derivatives, a prominent class of compounds with demonstrated fungicidal, herbicidal, and insecticidal properties.

Introduction

This compound is a versatile bifunctional molecule containing a reactive aldehyde group and a dichloropyrimidine ring. This combination of functionalities makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds with potential bioactivity. The pyrimidine moiety is a well-established pharmacophore in numerous commercial agrochemicals, and its combination with other heterocyclic systems, such as pyrazole, can lead to the discovery of novel active ingredients with improved efficacy and unique modes of action.

The primary application highlighted in these notes is the synthesis of 4-(4,6-dichloropyrimidin-5-ylmethyl)pyrazole derivatives through condensation reactions with hydrazine compounds. The resulting scaffold is of significant interest in agrochemical research due to the known fungicidal properties of many pyrazole-containing molecules.

Synthesis of this compound

A common method for the preparation of this compound involves the ozonolysis of 5-allyl-4,6-dichloropyrimidine. This reaction proceeds with high efficiency and provides the target aldehyde in good yield.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-allyl-4,6-dichloropyrimidine

  • Dichloromethane (DCM)

  • Ozone (O₃)

  • Nitrogen (N₂)

  • Thiourea

  • Water

  • 50 mL three-necked flask

  • Magnetic stirrer

  • Ozone generator

  • Gas dispersion tube

  • Low-temperature bath (-78 °C, e.g., dry ice/acetone)

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer and a gas dispersion tube, dissolve 5-allyl-4,6-dichloropyrimidine (1.0 eq) in dichloromethane.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Bubble ozone (O₃) through the solution. The reaction progress can be monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, switch the gas flow to nitrogen (N₂) and bubble for approximately 30 minutes to remove any residual ozone.

  • Add thiourea (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Add water to the flask and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantProductYieldReference
5-allyl-4,6-dichloropyrimidineThis compound88%[1][2]

Application in the Synthesis of Pyrazole-Based Fungicides

The aldehyde functionality of this compound makes it an ideal substrate for the Knorr pyrazole synthesis and related cyclocondensation reactions with hydrazines. This reaction leads to the formation of a pyrazole ring, a key structural motif in a large number of successful fungicides.

The general reaction involves the condensation of the acetaldehyde with a substituted or unsubstituted hydrazine to form a hydrazone intermediate, which then undergoes intramolecular cyclization to yield the pyrazole. The substituents on the hydrazine can be varied to create a library of pyrazole derivatives for biological screening.

G cluster_reactants Reactants cluster_products Products acetaldehyde This compound reaction Condensation/ Cyclization acetaldehyde->reaction hydrazine Substituted Hydrazine (R-NH-NH2) hydrazine->reaction pyrazole 4-(4,6-Dichloropyrimidin-5-ylmethyl)pyrazole Derivative water Water (H2O) reaction->pyrazole reaction->water

Caption: General reaction scheme for the synthesis of pyrazole derivatives.

Experimental Protocol: Synthesis of a 4-(4,6-Dichloropyrimidin-5-ylmethyl)pyrazole Derivative

Materials:

  • This compound

  • Substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride)

  • Ethanol

  • Sodium acetate

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol in a round-bottom flask, add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • To the residue, add water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 4-(4,6-dichloropyrimidin-5-ylmethyl)pyrazole derivative.

Quantitative Data (Hypothetical based on similar reactions):

ReactantProductExpected Yield
This compound4-(4,6-Dichloropyrimidin-5-ylmethyl)-1-phenyl-1H-pyrazole70-90%

Biological Activity of Pyrazole Derivatives in Agrochemicals

Pyrazole-based compounds are a significant class of agrochemicals, particularly as fungicides. Many commercial fungicides are pyrazole carboxamides that act as succinate dehydrogenase inhibitors (SDHIs), disrupting the fungal respiratory chain. While the direct synthesis of such carboxamides from this compound would require further functionalization of the resulting pyrazole, the pyrimidinylmethylpyrazole scaffold itself is a promising starting point for the development of new active ingredients.

The fungicidal efficacy of pyrazole derivatives can be evaluated against a panel of common plant pathogens.

Fungicidal Activity Data for Representative Pyrazole Derivatives (Illustrative):

Compound ReferenceFungal PathogenEC₅₀ (µg/mL)
Pyrazole Derivative ABotrytis cinerea5.2
Pyrazole Derivative BRhizoctonia solani3.8
Pyrazole Derivative CFusarium graminearum7.1

Data is illustrative and based on reported activities of similar pyrazole fungicides.

G cluster_synthesis Synthetic Workflow cluster_screening Biological Evaluation cluster_optimization Lead Optimization start This compound reaction Condensation with Hydrazine start->reaction product Library of Pyrazole Derivatives reaction->product invitro In Vitro Fungicidal Assay product->invitro invivo In Vivo Plant Protection Assay invitro->invivo lead Lead Compound Identification invivo->lead sar Structure-Activity Relationship (SAR) Studies lead->sar candidate Agrochemical Candidate sar->candidate

Caption: Workflow for the discovery of agrochemicals from the starting material.

Signaling Pathways and Mode of Action (Hypothetical)

Many pyrazole fungicides, particularly pyrazole-4-carboxamides, function by inhibiting the succinate dehydrogenase (SDH) enzyme (Complex II) in the mitochondrial respiratory chain of fungi. This inhibition blocks the electron transport chain, leading to a depletion of ATP and ultimately fungal cell death. While the synthesized 4-(4,6-dichloropyrimidin-5-ylmethyl)pyrazoles are not carboxamides, this scaffold could serve as a basis for developing new SDH inhibitors or compounds with novel modes of action.

G succinate Succinate sdh Succinate Dehydrogenase (SDH) [Complex II] succinate->sdh e- fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q e- qh2 Ubihydroquinone (QH2) q->qh2 complex3 Complex III qh2->complex3 e- atp ATP Synthesis complex3->atp fungicide Pyrazole Fungicide (Potential Inhibitor) fungicide->sdh Inhibition

Caption: Hypothetical mode of action targeting succinate dehydrogenase.

Conclusion

This compound is a valuable and reactive intermediate for the synthesis of novel pyrazole-containing compounds with potential applications in the agrochemical industry. The straightforward synthesis of this aldehyde and its facile conversion to pyrazole derivatives provide a robust platform for the discovery of new fungicides, herbicides, and insecticides. The protocols and data presented herein offer a foundation for researchers to explore the rich chemical space accessible from this versatile starting material. Further derivatization of the pyrazole and pyrimidine rings can lead to the optimization of biological activity and the development of next-generation crop protection agents.

References

Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of novel heterocyclic compounds utilizing 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde as a key starting material. The following sections detail a proposed synthetic route to a novel dihydropyrimido[4,5-c]pyridazine system, a class of compounds with potential applications in medicinal chemistry. While direct literature precedent for this specific transformation is emerging, the described protocol is based on well-established principles of heterocyclic synthesis.

Proposed Synthetic Pathway

The acetaldehyde functionality of this compound, in conjunction with the adjacent chloro-substituted pyrimidine ring, provides a versatile scaffold for the construction of fused heterocyclic systems. A plausible and efficient method for the synthesis of a novel pyrimido[4,5-c]pyridazine core is through the condensation reaction with hydrazine hydrate. This reaction proceeds via the formation of a hydrazone intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNAr) to yield the cyclized product.

Synthesis_Workflow Start This compound Product 6,8-Dichloro-1,2-dihydropyrimido[4,5-c]pyridazine Start->Product Cyclocondensation Reagent Hydrazine Hydrate (NH2NH2·H2O) Ethanol, Reflux Reagent->Product

Caption: Proposed synthesis of a dihydropyrimido[4,5-c]pyridazine.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the proposed synthesis of 6,8-dichloro-1,2-dihydropyrimido[4,5-c]pyridazine. These values are hypothetical and based on typical yields and reaction parameters for similar heterocyclic syntheses.

Product IDMolecular FormulaMolecular Weight ( g/mol )Theoretical Yield (%)Reaction Time (h)Melting Point (°C)
1 C₆H₄Cl₂N₄207.0375-854-6210-215 (decomposes)

Experimental Protocol: Synthesis of 6,8-Dichloro-1,2-dihydropyrimido[4,5-c]pyridazine (1)

This protocol details the methodology for the synthesis of the target compound from this compound.

Materials:

  • This compound (1.0 eq)

  • Hydrazine hydrate (1.2 eq)

  • Absolute Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 g, 5.24 mmol).

  • Add absolute ethanol (30 mL) to dissolve the starting material.

  • Slowly add hydrazine hydrate (0.32 mL, 6.29 mmol) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.

  • After completion of the reaction (disappearance of the starting material spot on TLC), cool the reaction mixture to room temperature.

  • A precipitate should form upon cooling. If not, reduce the volume of the solvent under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to afford 6,8-dichloro-1,2-dihydropyrimido[4,5-c]pyridazine as a solid.

Purification:

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Characterization:

The structure of the synthesized compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationship of the Synthetic Steps

The following diagram illustrates the logical progression of the key transformations in the proposed synthesis.

Logical_Flow node_A Start: this compound node_B Addition of Hydrazine Hydrate node_A->node_B Step 1 node_C Intermediate: Hydrazone Formation node_B->node_C Step 2 node_D Intramolecular SNAr Cyclization node_C->node_D Step 3 node_E Product: 6,8-Dichloro-1,2-dihydropyrimido[4,5-c]pyridazine node_D->node_E Final Step

Caption: Key transformations in the proposed synthesis.

Safety Precautions

  • Handle this compound and hydrazine hydrate in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydrazine hydrate is corrosive and toxic; avoid inhalation and skin contact.

  • Follow standard laboratory safety procedures.

Application Notes and Protocols: 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde as a key building block in the synthesis of medicinally relevant heterocyclic compounds. The inherent reactivity of the aldehyde and the dichloropyrimidine core allows for the construction of diverse molecular scaffolds, particularly fused pyrimidine systems known to possess a wide range of biological activities.

Introduction

This compound is a bifunctional reagent poised for versatile applications in medicinal chemistry. The dichloropyrimidine moiety serves as a scaffold that can be sequentially functionalized through nucleophilic aromatic substitution (SNAr) at the chloro-positions. The acetaldehyde functionality provides a reactive handle for various transformations, including condensation and cyclization reactions. This combination of reactive sites makes it an ideal starting material for the synthesis of complex heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to exhibit potent inhibitory activity against various protein kinases implicated in cancer and other diseases.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is in the synthesis of fused pyrimidine derivatives, which are prominent scaffolds in numerous kinase inhibitors. The thieno[2,3-d]pyrimidine core, in particular, has been extensively explored for its ability to target key enzymes in signaling pathways crucial for cell growth and proliferation.

Kinase Inhibitors: Thieno[2,3-d]pyrimidine derivatives have shown significant promise as inhibitors of several important kinases, including:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1]

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, its inhibition can block signaling pathways that lead to cell proliferation.[2][3]

  • Phosphoinositide 3-kinase (PI3K): A central node in a signaling pathway that regulates cell survival, growth, and proliferation.[2][4]

The general structure of these inhibitors often involves substitutions at the 2 and 4-positions of the thieno[2,3-d]pyrimidine core, which can be readily achieved starting from a dichloropyrimidine precursor.

Data Presentation: Biological Activities of Thieno[2,3-d]pyrimidine Derivatives

The following tables summarize the in vitro biological activities of representative thieno[2,3-d]pyrimidine derivatives, demonstrating the potential of this scaffold in developing potent kinase inhibitors. While these compounds were not explicitly synthesized from this compound, they represent the types of bioactive molecules that can be accessed using this building block.

Table 1: VEGFR-2 Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives [1]

CompoundR1R2VEGFR-2 IC50 (µM)HCT-116 IC50 (µM)HepG2 IC50 (µM)MCF-7 IC50 (µM)
17c H4-OCH30.35 ± 0.055.60 ± 0.517.20 ± 0.68> 50
17f H3,4,5-(OCH3)30.23 ± 0.032.80 ± 0.164.10 ± 0.4515.60 ± 1.32
17g H4-Cl0.28 ± 0.026.10 ± 0.558.90 ± 0.819.80 ± 0.93
17i H4-F0.31 ± 0.047.30 ± 0.6910.20 ± 0.958.10 ± 0.77
20b 4-CH34-OCH30.42 ± 0.068.20 ± 0.7811.50 ± 1.08> 50
Sorafenib --0.23 ± 0.043.90 ± 0.215.80 ± 0.437.90 ± 0.61

Table 2: EGFR Inhibitory Activity of Selected Thieno[2,3-d]pyrimidine Derivatives [3]

CompoundREGFRWT IC50 (nM)EGFRT790M IC50 (nM)HepG2 GI50 (µM)PC3 GI50 (µM)
7a 4-OCH315.3 ± 1.212.8 ± 1.10.08 ± 0.010.12 ± 0.02
7b 2-OCH325.6 ± 2.121.4 ± 1.90.25 ± 0.030.31 ± 0.04
7c 4-CH330.1 ± 2.528.7 ± 2.40.42 ± 0.050.55 ± 0.07
Erlotinib -12.1 ± 1.098.5 ± 8.70.15 ± 0.020.28 ± 0.03

Experimental Protocols

The following is a representative protocol for the synthesis of a 4-amino-thieno[2,3-d]pyrimidine derivative, a common scaffold for kinase inhibitors, starting from this compound via a Gewald-type reaction followed by cyclization and amination. This protocol is based on established synthetic methodologies for thieno[2,3-d]pyrimidines from related starting materials.[5][6]

Protocol 1: Synthesis of a 2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine Intermediate

This protocol describes the synthesis of a thieno[2,3-d]pyrimidine core via a Gewald-type reaction.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Morpholine or another suitable base

  • Ethanol

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL), add ethyl cyanoacetate (1.1 mmol) and elemental sulfur (1.2 mmol).

  • Add morpholine (2.0 mmol) dropwise to the stirred mixture at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude ethyl 2-amino-5-((4,6-dichloropyrimidin-5-yl)methyl)thiophene-3-carboxylate.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Protocol 2: Cyclization to form the Dichlorothieno[2,3-d]pyrimidine Core

  • The purified aminothiophene from Protocol 1 (1.0 mmol) is heated in a high-boiling point solvent such as diphenyl ether or Dowtherm A at reflux (approximately 250 °C) for 1-2 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and dilute it with hexane to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the 2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine intermediate.

Protocol 3: Nucleophilic Aromatic Substitution to Introduce an Amino Group

This protocol describes the selective substitution of the C4-chloro group.

Materials:

  • 2,4-dichloro-5,6-dihydrothieno[2,3-d]pyrimidine intermediate

  • Desired amine (e.g., aniline, benzylamine) (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Isopropanol or another suitable solvent

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the dichlorothieno[2,3-d]pyrimidine intermediate (1.0 mmol) in isopropanol (15 mL).

  • Add the desired amine (1.1 mmol) followed by the dropwise addition of TEA or DIPEA (1.5 mmol).

  • Stir the reaction mixture at room temperature or gentle heat (50-60 °C) for 2-4 hours, monitoring by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify the product by column chromatography on silica gel to obtain the desired 4-amino-2-chloro-thieno[2,3-d]pyrimidine derivative.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways that are often targeted by thieno[2,3-d]pyrimidine-based kinase inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt/mTOR signaling pathway and its inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Ras Ras Dimerization->Ras activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor Thieno[2,3-d]pyrimidine Inhibitor Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and evaluation of thieno[2,3-d]pyrimidine derivatives as kinase inhibitors.

Experimental_Workflow Start 2-(4,6-Dichloropyrimidin- 5-yl)acetaldehyde Gewald Gewald Reaction (Sulfur, Active Methylene Cmpd) Start->Gewald Cyclization Cyclization Gewald->Cyclization SNAr SNAr Reaction (Amines) Cyclization->SNAr Library Thieno[2,3-d]pyrimidine Library SNAr->Library Screening Biological Screening (Kinase Assays, Cell-based Assays) Library->Screening SAR SAR Analysis Screening->SAR Lead Lead Optimization SAR->Lead

Caption: Synthesis and evaluation workflow.

References

Analytical methods for quantifying 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An increasing interest in pyrimidine derivatives within pharmaceutical research and drug development necessitates robust and reliable analytical methods for their quantification. 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde is a key intermediate in the synthesis of various biologically active compounds. Accurate quantification of this compound is critical for process optimization, quality control, and stability studies.

This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described methods are designed for use by researchers, scientists, and drug development professionals.

Analytical Methodologies

A summary of the analytical methodologies for the quantification of this compound is presented below. These methods offer varying levels of sensitivity, selectivity, and complexity, allowing for selection based on specific analytical needs.

Table 1: Summary of Analytical Methods

ParameterHPLC-UVHPLC-UV (with Derivatization)GC-MSLC-MS/MS
Principle Reverse-phase chromatography with UV detectionReverse-phase chromatography of a derivatized analyte with UV detectionGas chromatography with mass spectrometric detectionLiquid chromatography with tandem mass spectrometric detection
Instrumentation HPLC system with UV/Vis detectorHPLC system with UV/Vis detectorGC system coupled to a Mass SpectrometerLC system coupled to a tandem Mass Spectrometer
Sample Preparation Direct injection of dissolved sampleDerivatization with 2,4-DNPH followed by extractionExtraction and derivatization (optional)Dilution and direct injection
Selectivity ModerateHighHighVery High
Sensitivity µg/mL rangeng/mL to µg/mL rangeng/mL rangepg/mL to ng/mL range
Typical Run Time 10-15 minutes15-20 minutes15-25 minutes5-10 minutes
Advantages Simple, robust, widely availableIncreased sensitivity and selectivityHigh selectivity, suitable for volatile compoundsHighest sensitivity and selectivity, structural confirmation
Disadvantages Lower sensitivityAdditional sample preparation stepPotential for thermal degradationHigher cost and complexity of instrumentation

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides a straightforward approach for the quantification of this compound in bulk materials and simple matrices.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV/Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Protocol:

  • Standard Preparation:

    • Prepare a stock solution of this compound (1 mg/mL) in acetonitrile.

    • Prepare a series of working standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample.

    • Dissolve the sample in acetonitrile to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the standards and samples into the HPLC system.

    • Record the chromatograms and integrate the peak area corresponding to this compound.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the standards against their concentration.

    • Determine the concentration of the analyte in the samples from the calibration curve.

Workflow Diagram:

HPLC_UV_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: HPLC-UV analysis workflow.

HPLC-UV with Pre-column Derivatization

To enhance sensitivity and selectivity, this compound can be derivatized with 2,4-dinitrophenylhydrazine (DNPH) prior to HPLC analysis.[1][2] The resulting hydrazone is more stable and exhibits stronger UV absorbance.[1]

Instrumentation and Conditions:

  • Same as the HPLC-UV method, with the detection wavelength set to 360 nm for the DNPH derivative.

Protocol:

  • Derivatizing Reagent Preparation:

    • Prepare a solution of 2,4-DNPH (e.g., 0.5 mg/mL) in acetonitrile containing a small amount of a strong acid catalyst (e.g., 0.1% sulfuric acid).

  • Standard Derivatization:

    • To a known amount of each standard solution, add an excess of the DNPH reagent.

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 30-60 minutes) or with gentle heating.

  • Sample Derivatization:

    • Treat the sample solutions in the same manner as the standards.

  • Analysis and Quantification:

    • Inject the derivatized standards and samples into the HPLC system.

    • Follow the same procedure for data acquisition and quantification as in the direct HPLC-UV method, using the peak of the derivatized analyte.

Workflow Diagram:

HPLC_Deriv_Workflow cluster_prep Preparation & Derivatization cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation Derivatization Derivatization with 2,4-DNPH Standard_Prep->Derivatization Sample_Prep Sample Preparation Sample_Prep->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Data_Acquisition Data Acquisition HPLC_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: HPLC-UV with derivatization workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for the analysis of volatile and semi-volatile compounds.

Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass selective detector.

  • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in a volatile solvent such as dichloromethane or ethyl acetate.

  • Analysis:

    • Inject the standards and samples into the GC-MS system.

    • Acquire data in full scan mode for qualitative analysis and to identify the characteristic ions of this compound. For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used for enhanced sensitivity.

  • Quantification:

    • Identify the analyte peak based on its retention time and mass spectrum.

    • Construct a calibration curve using the peak areas of a characteristic ion.

    • Determine the concentration of the analyte in the samples.

Workflow Diagram:

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation in Volatile Solvent GC_MS_Injection GC-MS Injection Standard_Prep->GC_MS_Injection Sample_Prep Sample Preparation in Volatile Solvent Sample_Prep->GC_MS_Injection Data_Acquisition Data Acquisition (Full Scan/SIM) GC_MS_Injection->Data_Acquisition Peak_Identification Peak Identification (RT & Mass Spectrum) Data_Acquisition->Peak_Identification Calibration_Curve Calibration Curve Construction Peak_Identification->Calibration_Curve Concentration_Determination Concentration Determination Peak_Identification->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: GC-MS analysis workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, ideal for trace-level quantification and analysis in complex matrices.

Instrumentation and Conditions:

  • LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: 0.1% Formic acid in Acetonitrile.

    • A gradient elution program should be optimized for the separation.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Mass Spectrometer:

    • Ionization Mode: ESI positive.

    • Multiple Reaction Monitoring (MRM) mode will be used for quantification. Precursor and product ions for this compound need to be determined by infusing a standard solution.

Protocol:

  • Standard and Sample Preparation:

    • Prepare standards and samples in the initial mobile phase composition.

  • MS/MS Method Development:

    • Infuse a standard solution of the analyte into the mass spectrometer to determine the precursor ion (e.g., [M+H]+) and optimize fragmentation to select suitable product ions for MRM transitions.

  • Analysis:

    • Inject the standards and samples into the LC-MS/MS system.

    • Acquire data using the optimized MRM transitions.

  • Quantification:

    • Integrate the peak areas for the selected MRM transitions.

    • Construct a calibration curve and determine the concentration of the analyte in the samples.

Workflow Diagram:

LCMSMS_Workflow cluster_prep Preparation cluster_method_dev Method Development cluster_analysis Analysis cluster_quant Quantification Standard_Prep Standard Preparation LC_MSMS_Injection LC-MS/MS Injection Standard_Prep->LC_MSMS_Injection Sample_Prep Sample Preparation Sample_Prep->LC_MSMS_Injection MS_Optimization MS Optimization (MRM Transitions) MS_Optimization->LC_MSMS_Injection Data_Acquisition Data Acquisition (MRM) LC_MSMS_Injection->Data_Acquisition Calibration_Curve Calibration Curve Construction Data_Acquisition->Calibration_Curve Concentration_Determination Concentration Determination Data_Acquisition->Concentration_Determination Calibration_Curve->Concentration_Determination

Caption: LC-MS/MS analysis workflow.

Method Validation

All developed analytical methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The analytical methods described provide a comprehensive toolkit for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is essential to ensure the generation of reliable and accurate data in a regulated environment.

References

Application Notes and Protocols for the Derivatization of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents. 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde is a versatile bifunctional molecule, featuring a reactive aldehyde group and two labile chlorine atoms on the pyrimidine ring. This unique combination of reactive sites makes it an excellent starting material for the synthesis of diverse libraries of pyrimidine derivatives for biological screening. The aldehyde functionality allows for a variety of derivatization reactions, including condensations and reductive aminations, to introduce a wide range of substituents. Simultaneously, the dichloropyrimidine core can undergo nucleophilic substitution, further expanding the chemical space of the resulting compounds. This document provides detailed application notes and experimental protocols for the derivatization of this compound and the subsequent biological evaluation of the synthesized compounds, with a focus on anticancer and antimicrobial activities.

Introduction

Pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The derivatization of this compound offers a strategic approach to generate novel compounds with potential therapeutic value. The aldehyde group can be readily transformed into various functional groups, such as chalcones, hydrazones, and amines, which are known pharmacophores. These modifications can significantly influence the biological activity, selectivity, and pharmacokinetic properties of the parent molecule.

Derivatization Strategies and Protocols

The aldehyde functional group of this compound is amenable to a variety of chemical transformations. Below are detailed protocols for several key derivatization reactions.

Synthesis of Pyrimidyl-Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory effects. The Claisen-Schmidt condensation is a reliable method for their synthesis.

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of a substituted acetophenone in ethanol.

  • Base Addition: While stirring at room temperature, add a catalytic amount of a strong base, such as 10% aqueous sodium hydroxide or potassium hydroxide, dropwise to the solution.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water.

  • Product Isolation: Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure pyrimidyl-chalcone derivative.

Synthesis of Pyrimidyl-Hydrazones

Hydrazones are another important class of compounds with a broad range of biological activities, including antimicrobial and anticonvulsant properties.

Protocol:

  • Reaction Setup: Dissolve 1 equivalent of this compound in ethanol or methanol in a round-bottom flask.

  • Hydrazine Addition: Add 1.1 equivalents of a substituted hydrazine or hydrazide to the solution.

  • Catalyst Addition: Add a few drops of glacial acetic acid as a catalyst.

  • Reaction Conditions: Reflux the reaction mixture for 2-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC.

  • Product Isolation: After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Synthesis of Pyrimidyl-Olefins via Wittig Reaction

The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones.[1] This reaction can be used to introduce a variety of substituted vinyl groups at the acetaldehyde position.

Protocol:

  • Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1.1 equivalents of a substituted triphenylphosphonium salt in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add 1.1 equivalents of a strong base, such as n-butyllithium or sodium hydride, dropwise. Stir the mixture at this temperature for 30 minutes, then allow it to warm to room temperature and stir for another hour to form the ylide.

  • Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 1 equivalent of this compound in anhydrous THF dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis of Pyrimidyl-Amines via Reductive Amination

Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes or ketones.[2]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.2 equivalents of a primary or secondary amine in a suitable solvent such as methanol, ethanol, or dichloromethane.

  • Imine Formation: Add a catalytic amount of a weak acid, such as acetic acid, to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Add 1.5 equivalents of a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-24 hours.

  • Work-up: Quench the reaction by carefully adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Biological Screening Protocols

The synthesized derivatives can be screened for a variety of biological activities. Below are standard protocols for anticancer and antimicrobial screening.

In Vitro Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell viability.[3]

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized pyrimidine derivatives (typically ranging from 0.1 to 100 µM) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms.[4]

Protocol:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Inoculate each well with a standardized microbial suspension (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Incubation: Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation

The quantitative data from biological screening should be summarized in tables for easy comparison. Below are examples of how to present such data for anticancer and antimicrobial activities, using representative data for illustrative purposes as specific data for the target derivatives is not available in the public domain.

Table 1: Representative In Vitro Anticancer Activity of Pyrimidine Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)
Pyrimidyl-Chalcone 1MCF-7 (Breast Cancer)5.2
Pyrimidyl-Chalcone 2HeLa (Cervical Cancer)8.7
Pyrimidyl-Hydrazone 1A549 (Lung Cancer)12.5
Pyrimidyl-Hydrazone 2HepG2 (Liver Cancer)15.1
Pyrimidyl-Amine 1PC-3 (Prostate Cancer)9.8
Pyrimidyl-Amine 2HCT116 (Colon Cancer)11.3

Table 2: Representative Antimicrobial Activity of Pyrimidine Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Pyrimidyl-Chalcone 3163264
Pyrimidyl-Chalcone 481632
Pyrimidyl-Hydrazone 33264128
Pyrimidyl-Hydrazone 4163264
Pyrimidyl-Amine 364128>128
Pyrimidyl-Amine 43264128

Visualizations

Experimental Workflow for Derivatization and Screening

G cluster_synthesis Derivatization of this compound cluster_screening Biological Screening Start 2-(4,6-Dichloropyrimidin- 5-YL)acetaldehyde Reaction1 Claisen-Schmidt Condensation Start->Reaction1 Reaction2 Hydrazone Formation Start->Reaction2 Reaction3 Wittig Reaction Start->Reaction3 Reaction4 Reductive Amination Start->Reaction4 Product1 Pyrimidyl-Chalcones Reaction1->Product1 Product2 Pyrimidyl-Hydrazones Reaction2->Product2 Product3 Pyrimidyl-Olefins Reaction3->Product3 Product4 Pyrimidyl-Amines Reaction4->Product4 Screening Library of Pyrimidine Derivatives Product1->Screening Product2->Screening Product3->Screening Product4->Screening Anticancer Anticancer Screening (e.g., MTT Assay) Screening->Anticancer Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Screening->Antimicrobial Data1 IC50 Values Anticancer->Data1 Data2 MIC Values Antimicrobial->Data2 Hit Hit Identification Data1->Hit Data2->Hit Lead Lead Optimization Hit->Lead

Caption: Workflow for derivatization and biological screening.

Representative Signaling Pathway: EGFR Inhibition

Many pyrimidine derivatives have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_outcome Cellular Outcome EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->EGFR

Caption: EGFR signaling pathway and its inhibition.

Logical Relationship for Structure-Activity Relationship (SAR) Studies

G cluster_derivatization Derivatization Points Core 2-(4,6-Dichloropyrimidin- 5-YL)acetaldehyde Core R1 Modification at Acetaldehyde (R1) Core->R1 R2 Substitution at C4-Cl (R2) Core->R2 R3 Substitution at C6-Cl (R3) Core->R3 SAR Structure-Activity Relationship (SAR) R1->SAR R2->SAR R3->SAR Activity Biological Activity (e.g., IC50, MIC) SAR->Activity

Caption: Logic for Structure-Activity Relationship studies.

References

Application Notes: Synthesis of Novel Antiviral Agents Utilizing 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The pyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities, including antiviral, anticancer, and antibacterial properties.[1] The inherent ability of the pyrimidine ring to participate in hydrogen bonding and π-π stacking interactions allows for effective binding to various biological targets. This application note focuses on the utility of a key intermediate, 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde, in the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives as potential antiviral compounds. Pyrazolo[3,4-d]pyrimidines are a class of fused heterocyclic compounds that are structural analogs of purines and have demonstrated significant potential as antiviral agents, particularly as inhibitors of viral polymerases and kinases.[2][3]

The aldehyde functionality of this compound provides a versatile handle for cyclization reactions, particularly with hydrazine derivatives, to construct the pyrazole ring fused to the pyrimidine core. The dichloro-substituents on the pyrimidine ring offer opportunities for further structural modifications through nucleophilic substitution reactions, allowing for the fine-tuning of the molecule's antiviral activity and pharmacokinetic properties.

Therapeutic Potential

The synthesized pyrazolo[3,4-d]pyrimidine derivatives are expected to exhibit broad-spectrum antiviral activity. By mimicking natural purine nucleosides, these compounds can interfere with viral replication processes. Potential mechanisms of action include the inhibition of viral DNA or RNA synthesis by targeting viral polymerases or interfering with cellular signaling pathways that are essential for viral replication.[3] The structural diversity that can be achieved by modifying the pyrazolo[3,4-d]pyrimidine core allows for the development of selective inhibitors against a range of viruses.

Quantitative Data: Antiviral Activity of Representative Pyrazolo[3,4-d]pyrimidine Analogs

The following table summarizes the in vitro antiviral activity of previously reported pyrazolo[3,4-d]pyrimidine nucleoside analogs against various viruses. This data is presented to illustrate the potential efficacy of the compounds that can be synthesized from this compound.

Compound IDVirusCell LineIC50 (µM)Cytotoxicity (CC50, µM)Selectivity Index (SI = CC50/IC50)Reference
N10169 AdenovirusHeLa1 - 10>100>10 - >100[3]
N10169 Vaccinia virusHeLa1 - 10>100>10 - >100[3]
N10169 Influenza B virusHeLa1 - 10>100>10 - >100[3]
Compound 6a Herpes Simplex Virus-2 (HSV-2)VeroN/A>100N/A[2]
Compound 6b Herpes Simplex Virus-2 (HSV-2)VeroN/A>100N/A[2]
Compound 11c Measles virusVeroN/A>100N/A[2]

Note: N/A indicates that the specific value was not provided in the cited reference, but the compound was reported to have significant activity at non-toxic concentrations.

Experimental Protocols

Proposed Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes a proposed synthetic route for the synthesis of a 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine derivative from this compound.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Reagent: To the stirred solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: To the residue, add water and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Characterization:

The structure of the synthesized compound should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizations

Synthesis_Workflow Start This compound Reaction Cyclization/ Condensation Start->Reaction Reagent Hydrazine Hydrate Ethanol, Acetic Acid (cat.) Reagent->Reaction Intermediate Crude Product Reaction->Intermediate Purification Column Chromatography Intermediate->Purification Product 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine Purification->Product

Caption: Proposed synthesis workflow for 4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine.

Signaling_Pathway cluster_virus Viral Replication Cycle Viral_Entry Viral Entry Viral_Polymerase Viral Polymerase (e.g., RNA-dependent RNA polymerase) Viral_Entry->Viral_Polymerase Viral_Replication Viral Genome Replication Viral_Polymerase->Viral_Replication Nucleotide_Pool Cellular Nucleotide Pool Nucleotide_Pool->Viral_Polymerase Viral_Assembly Viral Assembly & Release Viral_Replication->Viral_Assembly Antiviral_Compound Pyrazolo[3,4-d]pyrimidine Analog Antiviral_Compound->Viral_Polymerase Inhibition

Caption: Potential mechanism of action: Inhibition of viral polymerase.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue ID Problem Potential Causes Suggested Solutions
TS-001 Low or No Product Yield Incomplete reaction, degradation of starting material or product, suboptimal reaction temperature, incorrect stoichiometry of reagents.- Monitor the reaction progress using TLC or HPLC to ensure completion.- Ensure the quality and purity of starting materials.- Optimize the reaction temperature; for the ozonolysis of 5-allyl-4,6-dichloropyrimidine, maintain a low temperature (e.g., -40°C to -78°C) to prevent over-oxidation or side reactions.[1][2]- Carefully control the stoichiometry of reagents, particularly the amount of ozone or Vilsmeier reagent used.
TS-002 Formation of Multiple Side Products Side reactions such as polymerization of the aldehyde, over-oxidation to the corresponding carboxylic acid (in ozonolysis), or undesired substitution reactions on the pyrimidine ring.- For the Vilsmeier-Haack reaction, the Vilsmeier reagent can act as both a formylating and activating agent, potentially leading to various side products.[3] Careful control of reaction conditions is crucial.- In the ozonolysis route, ensure the reaction is quenched promptly once the starting material is consumed to avoid over-oxidation.- Use of a mild reducing agent (e.g., thiourea, dimethyl sulfide) after ozonolysis is critical to selectively form the aldehyde.[1][2]- In reactions involving nucleophilic substitution, the presence of strong bases can lead to undesired solvolysis or condensation products.[4][5]
TS-003 Difficult Purification of the Final Product The product may be unstable or prone to polymerization. Co-elution of impurities with similar polarity during column chromatography.- The product is a colorless to light yellow crystalline solid and should be stored under an inert atmosphere in a freezer at -20°C to maintain stability.[2]- Employ flash column chromatography with a carefully selected solvent system (e.g., hexane/ethyl acetate gradient) for purification.- Recrystallization from a suitable solvent system (e.g., dichloromethane/heptane) can be an effective final purification step.[2]
TS-004 Inconsistent Reaction Outcomes Variability in reagent quality, moisture in the reaction setup, or fluctuations in reaction temperature.- Use freshly distilled solvents and high-purity reagents.- Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, especially when using moisture-sensitive reagents like phosphorus oxychloride in the Vilsmeier-Haack reaction.- Ensure precise temperature control throughout the reaction using a cryostat or a well-controlled cooling bath.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic routes are:

  • Ozonolysis of 5-allyl-4,6-dichloropyrimidine: This method involves the oxidative cleavage of the double bond in the allyl group to form the desired aldehyde. It is reported to have a high yield of around 88%.[1][2]

  • Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto an activated aromatic or heteroaromatic ring.[3][6] While a common method for formylation, specific yield data for this compound via this route is less commonly reported and may require significant optimization.

Q2: How can I optimize the yield of the ozonolysis reaction?

A2: To optimize the yield of the ozonolysis of 5-allyl-4,6-dichloropyrimidine, consider the following:

  • Temperature: Maintain a low reaction temperature, typically -40°C or lower, to prevent over-oxidation and decomposition of the ozonide intermediate.[1][2]

  • Ozone Monitoring: Carefully monitor the addition of ozone. The reaction is often considered complete when a blue color persists, indicating an excess of ozone.[1][2]

  • Reductive Workup: Use a mild reducing agent such as thiourea or dimethyl sulfide to quench the reaction and convert the ozonide to the aldehyde without reducing it further to an alcohol.[1][2]

  • Inert Atmosphere: After ozonolysis, purge the system with an inert gas like nitrogen to remove any residual ozone before adding the reducing agent.[1][2]

Q3: What are the key parameters to control in a Vilsmeier-Haack formylation of a pyrimidine derivative?

A3: Key parameters for a successful Vilsmeier-Haack reaction include:

  • Reagent Stoichiometry: The ratio of the substrate to the Vilsmeier reagent (formed from a formamide like DMF and a chlorinating agent like POCl₃) is critical.

  • Temperature: The formation of the Vilsmeier reagent is typically done at low temperatures, while the formylation reaction itself may require heating.[3]

  • Solvent: The choice of solvent can significantly impact the reaction outcome.[7]

  • Substrate Reactivity: The Vilsmeier-Haack reaction works best with electron-rich aromatic and heteroaromatic compounds.[6]

Q4: How should I handle and store this compound?

A4: this compound is a colorless to light yellow crystalline solid. Due to the reactive nature of the aldehyde functional group, it is recommended to store the compound in a freezer at -20°C under an inert atmosphere to prevent degradation and polymerization.[2]

Quantitative Data Summary

The following table summarizes the reported yield for the synthesis of this compound via the ozonolysis route.

Synthesis Route Starting Material Key Reagents Reaction Temperature Reported Yield Reference
Ozonolysis5-allyl-4,6-dichloropyrimidine1. Ozone (O₃)2. Thiourea-40°C88%[1][2]

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis

This protocol is based on the ozonolysis of 5-allyl-4,6-dichloropyrimidine.[1][2]

Materials:

  • 5-allyl-4,6-dichloropyrimidine

  • Dichloromethane (DCM), anhydrous

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Thiourea

  • Ozone generator

  • Nitrogen gas

  • Starch-iodide paper

Procedure:

  • In a three-necked flask equipped with a magnetic stirrer, gas inlet, and gas outlet, dissolve 5-allyl-4,6-dichloropyrimidine (1 equivalent) in anhydrous dichloromethane.

  • Add dimethyl sulfoxide (4 equivalents) and triethylamine (1.5 equivalents) to the solution.

  • Cool the reaction mixture to -40°C using a suitable cooling bath.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Stop the flow of ozone and purge the system with nitrogen gas for 30 minutes to remove excess ozone.

  • Add thiourea (1 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature naturally.

  • Verify the absence of peroxides using starch-iodide paper (the paper should not turn blue).

  • Add water to the reaction mixture and extract the product with dichloromethane (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Synthesis_Pathway start 5-allyl-4,6-dichloropyrimidine reagents 1. O₃, DCM, DMSO, TEA, -40°C 2. Thiourea start->reagents Ozonolysis product This compound reagents->product Reductive Workup

Caption: Synthesis of this compound via ozonolysis.

Troubleshooting_Workflow start Low Product Yield check_completion Is the reaction complete? (TLC/HPLC) start->check_completion check_temp Was the temperature optimal? check_completion->check_temp Yes optimize_time Increase reaction time or adjust catalyst loading. check_completion->optimize_time No check_reagents Are reagents pure and stoichiometry correct? check_temp->check_reagents Yes optimize_temp Adjust temperature. (e.g., -40°C for ozonolysis) check_temp->optimize_temp No purify_reagents Use pure starting materials and verify stoichiometry. check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes optimize_time->check_completion optimize_temp->check_completion purify_reagents->check_completion

Caption: Troubleshooting workflow for low product yield.

References

Common side products in the synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

The most commonly cited method for the synthesis of this compound is the ozonolysis of 5-allyl-4,6-dichloropyrimidine. An alternative, though less specifically documented for this exact product, is the Vilsmeier-Haack formylation of a suitable pyrimidine precursor.

Q2: What are the primary side products I should be aware of during the ozonolysis synthesis?

The two major side products to anticipate are:

  • 2-(4,6-Dichloropyrimidin-5-yl)acetic acid: This results from the over-oxidation of the desired acetaldehyde.

  • 5-Allyl-4,6-dichloropyrimidine: This is the unreacted starting material, resulting from an incomplete reaction.

Q3: How can I minimize the formation of the carboxylic acid side product?

The formation of the carboxylic acid is typically due to an oxidative workup after ozonolysis. To minimize its formation, a reductive workup is crucial. Common reductive workup agents include dimethyl sulfide (DMS) or zinc and water.

Q4: What could cause an incomplete reaction, leaving unreacted starting material?

Incomplete ozonolysis can be due to several factors:

  • Insufficient ozone: The reaction may not have been supplied with enough ozone to cleave all of the starting material.

  • Low reaction temperature: While low temperatures are necessary, a temperature that is too low can slow the reaction rate significantly.

  • Poor gas dispersion: Inefficient bubbling of ozone through the reaction mixture can lead to localized reactions and incomplete conversion.

Troubleshooting Guides

Issue 1: Low Yield of this compound

If you are experiencing a low yield of the desired product, consider the following troubleshooting steps:

  • Verify complete consumption of starting material: Use thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to check for the presence of 5-allyl-4,6-dichloropyrimidine in your crude product. If starting material is present, consider the points in Q4 of the FAQ section.

  • Check for over-oxidation: Analyze your crude product using techniques like nuclear magnetic resonance (NMR) spectroscopy or LC-MS to identify the presence of 2-(4,6-dichloropyrimidin-5-yl)acetic acid. If the carboxylic acid is a major component, ensure you are using a proper reductive workup.

  • Optimize reaction time and temperature: The reaction time and temperature are critical. A reaction that is too short may be incomplete, while one that is too long (especially if there are temperature fluctuations) may lead to degradation of the product.

Issue 2: Difficulty in Purifying the Final Product

Purification can be challenging due to the similar polarities of the desired aldehyde, the carboxylic acid byproduct, and the starting material.

  • For removal of the carboxylic acid: An acid-base extraction can be effective. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and move into the aqueous layer, while the aldehyde remains in the organic layer.

  • For removal of unreacted starting material: Column chromatography is generally the most effective method. A silica gel column with a gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, can separate the less polar starting material from the more polar aldehyde and acid.

Data Presentation

The following table summarizes the expected yield and potential side products in the ozonolysis synthesis of this compound. The percentages of side products can vary based on reaction conditions.

Product / Side ProductExpected Yield / PercentageNotes
This compound~88%[1]The yield is highly dependent on the reaction conditions, particularly the efficiency of the ozonolysis and the workup procedure.
2-(4,6-Dichloropyrimidin-5-yl)acetic acidVariableThe presence of this side product is a strong indicator of an oxidative workup or over-oxidation. A proper reductive workup should keep this to a minimum.
5-Allyl-4,6-dichloropyrimidineVariableThe amount of unreacted starting material is a direct measure of the reaction's completeness. Optimization of ozone delivery and reaction time can minimize this.

Experimental Protocols

Protocol: Purification of this compound by Extraction and Column Chromatography

This protocol outlines a procedure for purifying the crude product, assuming the presence of both the carboxylic acid and unreacted starting material.

1. Acid-Base Extraction:

  • Dissolve the crude reaction mixture in ethyl acetate (10 volumes).

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (3 x 5 volumes). This will extract the 2-(4,6-dichloropyrimidin-5-yl)acetic acid into the aqueous layer.

  • Combine the aqueous layers and acidify with 1M HCl to a pH of ~2-3 to precipitate the carboxylic acid, which can be recovered by filtration if desired.

  • Wash the organic layer with brine (2 x 5 volumes).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

2. Column Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 5% ethyl acetate in hexanes) and pack the column.

    • Dissolve the product from the extraction step in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed product and carefully load it onto the top of the packed column.

    • Begin elution with the initial mobile phase, collecting fractions.

    • Monitor the fractions by TLC, staining with an appropriate agent (e.g., potassium permanganate).

    • Gradually increase the polarity of the mobile phase to elute the desired aldehyde. The unreacted, less polar 5-allyl-4,6-dichloropyrimidine should elute first, followed by the this compound.

    • Combine the pure fractions containing the aldehyde and evaporate the solvent under reduced pressure to yield the purified product.

Mandatory Visualization

TroubleshootingWorkflow start Low Yield or Impure Product check_sm Analyze Crude Product (TLC, LC-MS, NMR) start->check_sm sm_present Starting Material Detected? check_sm->sm_present acid_present Carboxylic Acid Detected? sm_present->acid_present No incomplete_rxn Incomplete Reaction: - Increase ozone exposure - Optimize reaction time/temp - Improve gas dispersion sm_present->incomplete_rxn Yes over_oxidation Over-oxidation: - Ensure reductive workup (DMS, Zn) - Avoid excess oxidant acid_present->over_oxidation Yes purify Purification Strategy acid_present->purify No incomplete_rxn->purify over_oxidation->purify extraction Acid-Base Extraction (to remove carboxylic acid) purify->extraction chromatography Column Chromatography (to remove starting material) extraction->chromatography pure_product Pure Product chromatography->pure_product

Caption: Troubleshooting workflow for low yield or impurity issues.

References

Technical Support Center: 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a colorless to light yellow crystalline solid. It is stable at room temperature and soluble in organic solvents such as methanol, ethanol, and dichloromethane. It has a melting point of 89-91 °C.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in an inert atmosphere, in a freezer at temperatures under -20°C.

Q3: What are the common impurities I might encounter?

While specific impurities depend on the synthetic route, potential contaminants could include:

  • Unreacted starting materials: Such as 5-allyl-4,6-dichloropyrimidine if synthesized via ozonolysis, or 2,4,6-trichloropyrimidine and acetaldehyde if that route is used.[1]

  • Over-oxidation products: Carboxylic acids or other oxidized species may form if the reaction conditions are not carefully controlled.

  • Polymerization/condensation products: Aldehydes can be prone to self-condensation, especially in the presence of acidic or basic impurities.

  • Hydrolysis products: The chloro groups on the pyrimidine ring can be susceptible to hydrolysis, forming hydroxylated byproducts. It is crucial to use anhydrous solvents and minimize contact with water during workup and purification.

Q4: My purified product is an oil and will not crystallize. What should I do?

The presence of impurities or residual solvent can prevent crystallization.[2]

  • Purification: Purify the oil using column chromatography to remove impurities.

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound.

  • Solvent System: Experiment with different solvent systems for recrystallization.

  • Drying: Ensure all residual solvent is removed under a high vacuum.[2]

Troubleshooting Guides

Low Yield After Purification
Possible Cause Troubleshooting Steps
Product Degradation The aldehyde functionality can be sensitive. Avoid high temperatures and strongly acidic or basic conditions during purification.[2]
Product Loss During Extraction Ensure the correct pH is used during aqueous washes to prevent the product from partitioning into the aqueous layer. Perform extractions quickly.[2]
Incomplete Crystallization If recrystallizing, allow the solution to cool slowly and then chill in an ice bath to maximize crystal formation.[2]
Incorrect Column Chromatography Fractions Carefully monitor fractions using Thin Layer Chromatography (TLC) to avoid discarding fractions containing the product.
Persistent Impurities After Purification
Possible Cause Troubleshooting Steps
Co-crystallization If an impurity repeatedly crystallizes with your product, try a different solvent or a combination of solvents for recrystallization.[2]
Similar Polarity of Impurity If column chromatography fails to separate an impurity, try a different solvent system with a shallower gradient or consider a different stationary phase.
Hydrolysis of Chloro Groups Work with anhydrous solvents and minimize contact time with water during any aqueous workup steps.[2]

Experimental Protocols

Recrystallization Protocol

A reported solvent system for the recrystallization of this compound is dichloromethane and heptane.[1]

  • Dissolution: In a suitable flask, dissolve the crude product in a minimal amount of hot dichloromethane.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.

  • Crystallization: Slowly add heptane as an anti-solvent to the warm filtrate until turbidity is observed. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate maximum crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold heptane.

  • Drying: Dry the purified crystals under a vacuum.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent like hexane.

  • Column Packing: Carefully pour the slurry into a chromatography column, ensuring an evenly packed bed without air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent such as ethyl acetate. A shallow gradient is often more effective for separating closely related impurities.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Summary

Property Value Reference
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol [1]
Melting Point 89-91 °C[1]
Appearance Colorless to light yellow crystalline solid
Solubility Soluble in methanol, ethanol, dichloromethane
Storage Inert atmosphere, store in freezer, under -20°C

Visual Guides

Purification_Workflow cluster_start Crude Product cluster_purification Purification Options cluster_analysis Purity Analysis cluster_end Final Product Crude Crude 2-(4,6-Dichloropyrimidin- 5-YL)acetaldehyde Recrystallization Recrystallization (e.g., Dichloromethane/Heptane) Crude->Recrystallization Dissolve in hot solvent Column Column Chromatography (Silica Gel, Hexane/EtOAc) Crude->Column Dissolve and load on column TLC TLC/HPLC Analysis Recrystallization->TLC Check purity Column->TLC Check purity TLC->Column If impure, re-purify Pure Pure Product (Store at -20°C) TLC->Pure Combine pure fractions & evaporate

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Attempt CheckPurity Check Purity (TLC/HPLC) Start->CheckPurity Oily Product is an Oil Start->Oily Pure Pure Product CheckPurity->Pure Yes Impure Product is Impure CheckPurity->Impure No Recrystallize Change Recrystallization Solvent System Impure->Recrystallize Chromatography Perform Column Chromatography Impure->Chromatography Recrystallize->Start Chromatography->Start Oily->Chromatography InduceCrystallization Induce Crystallization (Scratch/Seed) Oily->InduceCrystallization InduceCrystallization->Start

Caption: Troubleshooting logic for purification issues.

References

Challenges in the scale-up synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound, offering potential causes and solutions.

Issue 1: Low Yield in Ozonolysis of 5-allyl-4,6-dichloropyrimidine

  • Symptom: The yield of the desired acetaldehyde is significantly lower than expected after the ozonolysis reaction and workup.

  • Potential Causes:

    • Incomplete Reaction: Insufficient ozone delivery or reaction time.

    • Over-oxidation: The aldehyde product is being oxidized to the corresponding carboxylic acid.[1][2]

    • Side Reactions: Formation of polymeric or other byproducts.

    • Product Loss During Workup: The product is volatile or unstable under the workup conditions.

  • Troubleshooting Steps:

    • Monitor Ozone Delivery: Ensure a consistent and sufficient flow of ozone. The reaction is often monitored by the disappearance of a colored indicator or by TLC.

    • Control Reaction Temperature: Maintain a low temperature (e.g., -78 °C) during ozonolysis to minimize side reactions.

    • Choice of Reductive Workup: Use a mild reducing agent like dimethyl sulfide (DMS) or thiourea to quench the ozonide and minimize over-oxidation.[3]

    • Optimize Workup Conditions: Avoid high temperatures and prolonged exposure to air during the workup to prevent degradation or volatilization of the aldehyde product.

Issue 2: Impurities Detected in the Crude Product

  • Symptom: HPLC or NMR analysis of the crude product shows the presence of significant impurities.

  • Potential Impurities and their Origin:

ImpurityPotential OriginMitigation Strategy
4,6-Dichloropyrimidine-5-carboxylic acidOver-oxidation of the aldehyde during ozonolysis or workup.[1]Use a milder reductive workup (e.g., DMS, thiourea) and avoid exposure to oxidizing conditions.
Unreacted 5-allyl-4,6-dichloropyrimidineIncomplete ozonolysis reaction.Ensure complete reaction by monitoring with TLC or HPLC. Increase ozone exposure time if necessary.
Peroxidic SpeciesIncomplete quenching of the ozonide.Ensure sufficient reducing agent is added during workup and test for peroxides before solvent removal.[3]
Polymeric materialsSelf-condensation of the aldehyde product.Purify the aldehyde promptly after synthesis and store under inert atmosphere at low temperature.

Issue 3: Difficulty in Purifying the Aldehyde Product

  • Symptom: Standard purification techniques like column chromatography result in low recovery or product degradation.

  • Challenges and Solutions:

    • Instability on Silica Gel: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation or polymerization.

      • Solution: Deactivate the silica gel with a base like triethylamine before use, or opt for alternative purification methods.

    • Formation of Bisulfite Adduct: This is a highly effective method for purifying aldehydes. The aldehyde forms a water-soluble adduct with sodium bisulfite, which can be separated from non-aldehyde impurities. The aldehyde is then regenerated by treatment with a base.[4][5][6][7][8][9]

      • Advantage for Scale-up: This method is highly scalable and avoids chromatography.[4][5]

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when performing an ozonolysis reaction on a large scale?

A1: The primary safety concerns for large-scale ozonolysis are the toxicity and explosive nature of ozone, and the formation of potentially explosive peroxide intermediates.[1][3] It is crucial to have a well-designed reactor system that ensures efficient mixing and temperature control. Any excess ozone must be safely quenched. Continuous flow reactors are often preferred for large-scale ozonolysis to minimize the accumulation of hazardous intermediates.[10][11][12]

Q2: Can the Vilsmeier-Haack reaction be used as an alternative synthesis route?

A2: Yes, the Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic and heteroaromatic compounds and could be a viable alternative.[6][7][13][14][15][16][17][18][19][20] This would likely involve the reaction of 4,6-dichloropyrimidine with a formylating agent like DMF and phosphorus oxychloride. However, the reactivity of the dichloropyrimidine ring will need to be considered, and the reaction conditions optimized.

Q3: How can I minimize the formation of the carboxylic acid byproduct?

A3: The formation of 4,6-dichloropyrimidine-5-carboxylic acid is typically due to over-oxidation. To minimize this:

  • Use a reductive workup after ozonolysis (e.g., dimethyl sulfide, thiourea, or triphenylphosphine) rather than an oxidative one.[1][2]

  • Avoid exposing the purified aldehyde to air for extended periods, as auto-oxidation can occur.

  • Store the aldehyde under an inert atmosphere at a low temperature.

Q4: What is the best way to store this compound?

A4: Aldehydes, in general, are prone to oxidation and polymerization. Therefore, it is recommended to store the compound as a solid in a tightly sealed container, under an inert atmosphere (e.g., nitrogen or argon), and at a low temperature (e.g., in a freezer).[21]

Experimental Protocols

Protocol 1: Synthesis via Ozonolysis of 5-allyl-4,6-dichloropyrimidine [3][22]

  • Dissolve 5-allyl-4,6-dichloropyrimidine in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a gas inlet tube, a temperature probe, and a gas outlet.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. Monitor the reaction progress by TLC or by the persistence of the blue color of ozone in the solution.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add a reducing agent (e.g., thiourea or dimethyl sulfide) to the cold solution and allow it to warm to room temperature.

  • Perform an aqueous workup to remove the byproducts. Extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

Protocol 2: Purification of this compound via Bisulfite Adduct Formation [4][5][6][7][8][9]

  • Dissolve the crude aldehyde in a water-miscible solvent like methanol or DMF.

  • Add a saturated aqueous solution of sodium bisulfite and stir vigorously. A precipitate of the bisulfite adduct may form.

  • Add water and an immiscible organic solvent (e.g., ethyl acetate) and transfer to a separatory funnel.

  • Separate the layers. The bisulfite adduct will be in the aqueous layer, while non-aldehyde impurities will remain in the organic layer.

  • To regenerate the aldehyde, add an organic solvent to the aqueous layer and basify with a strong base (e.g., NaOH) to a high pH.

  • Extract the purified aldehyde into the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the pure product.

Visualizations

Synthesis_Pathway_Ozonolysis Start 5-allyl-4,6-dichloropyrimidine Step1 1. O3, CH2Cl2, -78°C 2. Reductive Workup (e.g., Thiourea) Start->Step1 Product This compound Step1->Product

Caption: Ozonolysis synthesis pathway.

Vilsmeier_Haack_Pathway Start 4,6-dichloropyrimidine Step1 DMF, POCl3 Start->Step1 Intermediate Vilsmeier Reagent Adduct Step1->Intermediate Step2 Aqueous Workup Intermediate->Step2 Product 4,6-dichloropyrimidine-5-carbaldehyde Step2->Product

Caption: Vilsmeier-Haack alternative pathway.

Troubleshooting_Purity Start Low Purity of Aldehyde Impurity_Type Identify Impurity Type (NMR, HPLC-MS) Start->Impurity_Type Carboxylic_Acid Carboxylic Acid Impurity Impurity_Type->Carboxylic_Acid Oxidized byproduct Starting_Material Unreacted Starting Material Impurity_Type->Starting_Material Incomplete reaction Polymer Polymeric Impurity Impurity_Type->Polymer Product degradation Solution_Acid Optimize reductive workup Wash with mild base (e.g., NaHCO3) Carboxylic_Acid->Solution_Acid Solution_SM Increase reaction time/ozone flow Monitor reaction to completion Starting_Material->Solution_SM Solution_Polymer Purify immediately after synthesis Use bisulfite adduct purification Polymer->Solution_Polymer

Caption: Troubleshooting workflow for low purity.

References

Technical Support Center: 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential degradation pathways, troubleshooting for common experimental issues, and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: While specific degradation studies on this compound are not extensively documented, based on the chemical functionalities present (a dichloropyrimidine ring and an aldehyde group), the following degradation pathways are likely under common experimental and storage conditions:

  • Oxidation: The aldehyde group is susceptible to oxidation, especially when exposed to air (autoxidation) or other oxidizing agents.[1][2][3][4][5] This would lead to the formation of 2-(4,6-dichloropyrimidin-5-yl)acetic acid.

  • Hydrolysis: The chlorine atoms on the pyrimidine ring are prone to nucleophilic substitution by water, particularly under non-neutral pH conditions or elevated temperatures.[6] This can lead to the formation of mono- or di-hydroxylated pyrimidine derivatives.

  • Cannizzaro-type Reaction: In the presence of a strong base, aromatic aldehydes lacking an α-hydrogen can undergo a disproportionation reaction to yield a carboxylic acid and an alcohol.[1] For this molecule, this would result in the formation of 2-(4,6-dichloropyrimidin-5-yl)acetic acid and 2-(4,6-dichloropyrimidin-5-yl)ethanol.

  • Polymerization/Condensation: Aldehydes can undergo self-condensation or polymerization, especially in the presence of acid or base catalysts, leading to the formation of complex mixtures of oligomers and polymers.

Q2: How should I properly store this compound to minimize degradation?

A2: To ensure the stability and integrity of the compound, we recommend the following storage conditions:

  • Temperature: Store in a freezer at -20°C.[7][8]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[8]

  • Light: Protect from light to avoid potential photochemical degradation.[8]

  • Moisture: Keep in a tightly sealed container in a dry environment to prevent hydrolysis.[7][8]

Q3: I am observing a lower than expected yield in my reaction involving this aldehyde. What are the possible causes?

A3: Low yields can stem from several factors:

  • Reagent Purity: The aldehyde may have degraded due to improper storage, leading to a lower concentration of the active starting material.

  • Side Reactions: The aldehyde could be participating in side reactions such as oxidation, condensation, or reacting with nucleophilic solvents or impurities.

  • Reaction Conditions: Suboptimal temperature, reaction time, or catalyst activity can lead to incomplete conversion.[9]

  • Purification Issues: The product may be difficult to isolate from byproducts, leading to losses during workup and purification.[9]

Q4: What are the best practices for handling this compound in the laboratory?

A4: Due to its chemical nature, the following handling precautions are advised:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Prevent contact with skin and eyes.

  • When not in use, keep the container tightly sealed and stored under the recommended conditions.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Guide 1: Unexpected Peaks in NMR/LC-MS Analysis
Problem Potential Cause Troubleshooting Steps
An additional peak corresponding to a higher molecular weight is observed.Aldol condensation or polymerization: The aldehyde may be self-reacting.- Ensure reaction conditions are strictly anhydrous if required. - Avoid strong acidic or basic conditions unless necessary for the reaction. - Use freshly purified aldehyde for the reaction.
A peak corresponding to the carboxylic acid derivative is detected.Oxidation: The aldehyde has been oxidized.- Perform reactions under an inert atmosphere (N₂ or Ar). - Use degassed solvents. - Avoid exposure of the compound to air for extended periods.
Peaks indicating the loss of one or two chlorine atoms are present.Hydrolysis or nucleophilic substitution: The chloro groups have been displaced.- Use anhydrous solvents. - If using aqueous conditions, maintain a neutral pH if possible. - Avoid nucleophilic solvents (e.g., methanol, ethanol) if they can interfere with the reaction.
Guide 2: Difficulty in Product Purification
Problem Potential Cause Troubleshooting Steps
Oily or tar-like crude product.Formation of polymeric byproducts: Due to the reactivity of the aldehyde.- Optimize reaction conditions to minimize side reactions (e.g., lower temperature, shorter reaction time). - Consider performing the reaction at a higher dilution. - Try precipitating the desired product from a suitable solvent system to remove oligomeric impurities.
Product co-elutes with starting material or byproducts during column chromatography.Similar polarity of compounds. - Use a different solvent system or a gradient elution. - Consider alternative purification techniques such as preparative TLC or HPLC. - Derivatization of the product or impurity to alter its polarity for easier separation may be an option in some cases.

Experimental Protocols

Protocol 1: General Procedure for a Condensation Reaction

This protocol provides a general guideline for a Knoevenagel-type condensation reaction.

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Base catalyst (e.g., piperidine, triethylamine)

  • Anhydrous solvent (e.g., toluene, ethanol)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound (1 equivalent) and the active methylene compound (1.1 equivalents) in the anhydrous solvent.

  • Add a catalytic amount of the base (e.g., 0.1 equivalents of piperidine).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Degradation Pathways

A This compound B 2-(4,6-Dichloropyrimidin-5-yl)acetic acid A->B Oxidation (e.g., O2, H2O2) C 2-(4,6-Dichloropyrimidin-5-yl)ethanol A->C Reduction (e.g., NaBH4) D Hydroxylated Pyrimidine Derivatives A->D Hydrolysis (H2O, acid/base) E Polymeric/Condensed Products A->E Self-Condensation (acid/base catalyst) start Low Reaction Yield purity Check Starting Material Purity (NMR, LC-MS) start->purity degraded Degradation Detected purity->degraded conditions Review Reaction Conditions (Temp, Time, Catalyst) suboptimal Conditions Suboptimal conditions->suboptimal workup Analyze Workup & Purification (Extraction, Chromatography) loss Product Loss Identified workup->loss degraded->conditions No repurify Repurify Starting Material degraded->repurify Yes suboptimal->workup No optimize Optimize Conditions suboptimal->optimize Yes modify_workup Modify Purification Protocol loss->modify_workup Yes end Improved Yield loss->end No repurify->end optimize->end modify_workup->end

References

Troubleshooting low reactivity of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde in coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during coupling reactions with this substrate.

Frequently Asked Questions (FAQs)

Q1: I am observing very low to no conversion in my Suzuki-Miyaura coupling reaction. What are the potential causes and how can I improve the yield?

Low conversion in a Suzuki-Miyaura coupling with this compound can stem from several factors, primarily related to catalyst inactivation, suboptimal reaction conditions, or issues with the starting materials. Chlorinated pyrimidines are known to be less reactive than their bromo or iodo counterparts, making the choice of catalytic system critical.[1]

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Standard palladium catalysts like Pd(PPh₃)₄ may not be efficient enough for this electron-deficient and potentially coordinating substrate. Consider using more active catalysts or pre-catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands like XPhos, SPhos) which are known to improve oxidative addition to aryl chlorides.[2][3]

  • Base Selection: The choice of base is crucial. While Na₂CO₃ or K₂CO₃ are common, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive aryl chlorides.[2][4] However, be aware that strong bases can promote side reactions with the aldehyde functionality.

  • Solvent System: The solubility of all components is key.[5] A mixture of an organic solvent (like 1,4-dioxane, toluene, or DMF) and water is typically used. Ensure your starting material and boronic acid are soluble in the chosen system.

  • Reaction Temperature: Higher temperatures are generally required for the coupling of aryl chlorides. Reactions are often run between 80-120 °C.[6][7] Microwave irradiation can also be highly effective in reducing reaction times and improving yields.[8]

  • Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Data Presentation: Optimizing Suzuki Coupling Conditions

The following table summarizes yields for Suzuki coupling reactions on similar dichloropyrimidine scaffolds under various conditions.

Dichloropyrimidine SubstrateBoronic AcidCatalyst / LigandBaseSolventTemp (°C)TimeYield (%)Reference
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane/H₂O100 (MW)15 min>95[8]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃1,4-Dioxane10024 h71[7]
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane70-8018-22 h85[4]
6-Aryl-2,4-dichloropyrimidinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene1002 h90N/A
Q2: My reaction mixture is turning black, and I'm isolating significant amounts of homocoupled alkyne (Glaser coupling) byproduct in my Sonogashira reaction. How can I prevent this?

The formation of a black precipitate (palladium black) indicates catalyst decomposition, while Glaser homocoupling is a common side reaction in Sonogashira couplings, often promoted by the copper co-catalyst in the presence of oxygen.[9]

Troubleshooting Steps:

  • Copper-Free Conditions: To avoid Glaser coupling, consider a copper-free Sonogashira protocol. These methods often require a higher catalyst loading or specific ligands but can provide cleaner reactions.

  • Rigorous Degassing: Oxygen promotes both catalyst decomposition and homocoupling. Ensure your solvent and reaction mixture are thoroughly degassed by methods like freeze-pump-thaw or by bubbling an inert gas through the solvent for an extended period.

  • Base and Solvent: The choice of base and solvent can influence the outcome. Amines like triethylamine or diisopropylamine are commonly used as both the base and a solvent.[10]

  • Protecting the Aldehyde: If the aldehyde is suspected of interfering with the catalyst, consider a temporary protection strategy (e.g., formation of an acetal). The protecting group can be removed in a subsequent step.

  • Ligand Choice: The use of appropriate phosphine ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.

Q3: I am attempting a Buchwald-Hartwig amination, but the reaction is sluggish and gives a complex mixture of products. What are the likely issues?

Buchwald-Hartwig amination of dichloropyrimidines can be challenging due to the potential for multiple substitutions and catalyst inhibition. The aldehyde group can also complicate the reaction.

Troubleshooting Steps:

  • Catalyst/Ligand System: This reaction is highly dependent on the ligand. For aryl chlorides, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often necessary to achieve good results.[11]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOt-Bu) are commonly used.[6][12] The choice of base can also influence regioselectivity.

  • Regioselectivity: With two equivalent chloro-substituents at the C4 and C6 positions, obtaining mono-substituted product selectively can be difficult. Using a slight excess of the dichloropyrimidine may favor mono-amination. Careful control of reaction time and temperature is also critical.

  • Aldehyde Interference: The aldehyde may react with the amine starting material to form an imine, which could potentially coordinate to the palladium center and inhibit catalysis. Running the reaction at lower temperatures or using a pre-formed palladium-ligand complex might mitigate this.

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for dichloropyrimidines.[8]

  • To a microwave vial, add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), and potassium carbonate (K₂CO₃, 2.0 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-2 mol%).[8]

  • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling

This protocol is a general procedure based on established methods.[10][13]

  • To a dry Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 2-5 mol%).

  • Add a degassed solvent such as triethylamine or a mixture of toluene and triethylamine.

  • Add the terminal alkyne (1.1-1.2 eq.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with an organic solvent like ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.

General Protocol for Buchwald-Hartwig Amination

This protocol is based on general procedures for the amination of aryl chlorides.[6][14]

  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas (Argon) three times.

  • Add this compound (1.0 eq.) and the amine (1.2 eq.).

  • Add degassed anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture at 80-110 °C with stirring until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Troubleshooting Workflow

start Low Reactivity in Coupling Reaction check_reagents Check Reagent Quality (Purity, Activity) start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) start->check_conditions optimize_catalyst Optimize Catalytic System check_reagents->optimize_catalyst Reagents OK check_conditions->optimize_catalyst Conditions OK optimize_base Optimize Base optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Success optimize_solvent Optimize Solvent optimize_base->optimize_solvent No Improvement optimize_base->success Success side_reactions Investigate Side Reactions (Aldehyde Reactivity) optimize_solvent->side_reactions Still Low Yield optimize_solvent->success Success side_reactions->success Success start 2-(4,6-Dichloropyrimidin- 5-YL)acetaldehyde aldol Aldol Condensation (with strong base) start->aldol Side Reaction 1 cannizzaro Cannizzaro Reaction (disproportionation) start->cannizzaro Side Reaction 2 imine Imine Formation (with amine nucleophile) start->imine Side Reaction 3 (Buchwald-Hartwig) dehalogenation Hydrodehalogenation start->dehalogenation Side Reaction 4 (Catalyst-mediated) pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd2_complex R¹-Pd(II)L₂-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_r2 R¹-Pd(II)L₂-R² transmetal->pd2_r2 red_elim Reductive Elimination pd2_r2->red_elim red_elim->pd0 product R¹-R² (Product) red_elim->product r1x R¹-X (Aryl Chloride) r1x->ox_add Slow step for Ar-Cl r2bm R²-B(OR)₂ (Boronic Acid) r2bm->transmetal Base required

References

Technical Support Center: Purification of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound and similar pyrimidine derivatives are recrystallization and flash column chromatography.[1][2] The choice between these methods depends on the nature and quantity of the impurities present.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities in the crude product can include unreacted starting materials, reagents, and by-products from the synthesis.[1] For instance, if synthesized from 5-allyl-4,6-dichloropyrimidine via ozonolysis, impurities could include the starting material, dimethyl sulfoxide, triethylamine, and thiourea.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).[4][5] TLC is a quick and convenient method to monitor the progress of purification.[5]

Q4: My compound appears as an oil or tar-like substance. How can I purify it?

A4: The formation of tars can occur due to product degradation.[6] It is recommended to first attempt to isolate the product by dissolving the crude material in a suitable organic solvent and filtering off the insoluble tar. Following this, purification can be carried out by column chromatography.[6]

Troubleshooting Guides

Recrystallization Issues
Issue Potential Cause Suggested Solution
Compound does not dissolve in the hot solvent. The solvent is not appropriate for the compound.Select a different solvent or use a solvent mixture. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures with water or hexanes.[1][2]
No crystals form upon cooling. The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath.[2] If these methods fail, you may need to partially evaporate the solvent to increase the concentration or add a "poor" solvent dropwise to the solution.[1]
The product precipitates as an oil or amorphous solid. The solution is cooling too quickly, or the concentration of the compound is too high.Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[2] You can also try using a more dilute solution.
Low recovery of the purified product. The compound has significant solubility in the cold solvent, or too much solvent was used for washing.Ensure the solution is sufficiently cooled to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[1][2]
Impurities are still present after recrystallization. The impurity has similar solubility characteristics to the product.A second recrystallization from a different solvent system may be necessary. Alternatively, purifying the material by column chromatography before a final recrystallization step can be effective.[6]
Column Chromatography Issues
Issue Potential Cause Suggested Solution
Poor separation of the compound from impurities. The chosen solvent system (eluent) is not optimal.Use Thin-Layer Chromatography (TLC) to determine the ideal solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.[1] Common solvent systems include mixtures of hexanes/ethyl acetate or dichloromethane/methanol.[1][7]
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, slowly increase the proportion of ethyl acetate.
The compound is eluting too quickly with the solvent front. The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking or tailing of bands on the column. The compound may be too soluble in the mobile phase, or the column may be overloaded.Use a less polar eluent or reduce the amount of crude material loaded onto the column. Ensure the silica gel is packed uniformly.
Product instability on silica gel. The target compound may be degrading on the acidic silica gel.Consider using a different stationary phase, such as alumina, or using non-chromatographic purification methods.[4]

Quantitative Data Summary

The following table provides a general overview of the expected outcomes for the purification of pyrimidine derivatives. Actual results may vary depending on the specific experimental conditions.

Purification Method Typical Purity Achieved (HPLC) Typical Yield Range Notes
Recrystallization>98%60-85%Multiple recrystallizations may be required for very impure samples.[6]
Column Chromatography>99%40-70%Effective for removing impurities with similar polarity but can lead to product loss on the column.[6]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, heptane) at room and elevated temperatures to find a suitable solvent or solvent pair.[1] The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the selected hot solvent to create a saturated solution.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1][2]

  • Crystallization: Allow the clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it in an ice bath to maximize crystal formation.[1]

  • Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1][2]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[1][2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[1]

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system. A good system will give the target compound an Rf value of 0.2-0.4 and show good separation from impurities.[1] Mixtures of hexanes and ethyl acetate are a common starting point.[7]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle without any air bubbles.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to force the solvent through the column.[8]

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Compound B Dissolve in Minimal Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D No Insoluble Impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Purified Product G->H

Caption: Workflow for the recrystallization of this compound.

Column_Chromatography_Workflow A Crude Compound B Select Eluent (via TLC) A->B D Load Sample A->D C Pack Column with Silica Gel B->C E Elute with Solvent System D->E F Collect Fractions E->F G Analyze Fractions (via TLC) F->G H Combine Pure Fractions G->H I Evaporate Solvent H->I J Purified Product I->J

Caption: Workflow for flash column chromatography purification.

References

Technical Support Center: Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde, a key intermediate for various research and development applications.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: Two primary alternative synthetic routes have been reported:

  • Ozonolysis of 5-allyl-4,6-dichloropyrimidine: This method involves the oxidative cleavage of the allyl group's double bond to yield the target acetaldehyde.

  • Modification of 2,4-dichloro-5-pyrimidinecarbaldehyde: This approach requires the synthesis of the carbaldehyde precursor, typically from uracil, followed by a one-carbon homologation to the acetaldehyde. A common method for the precursor synthesis is the Vilsmeier-Haack reaction.[1]

Q2: What are the key starting materials and reagents for these synthetic routes?

A2: For the ozonolysis route, the key starting material is 5-allyl-4,6-dichloropyrimidine. The main reagents are ozone, dichloromethane, dimethyl sulfoxide, and triethylamine. For the Vilsmeier-Haack approach to the precursor, common starting materials and reagents include uracil, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).

Q3: What are the typical yields for these synthetic methods?

A3: The ozonolysis of 5-allyl-4,6-dichloropyrimidine has been reported to have a yield of approximately 88%. The two-step synthesis of the precursor 2,4-dichloro-5-pyrimidinecarbaldehyde from uracil has a reported overall yield in the range of 60-70%.

Q4: What safety precautions should be taken when working with the reagents involved in these syntheses?

A4: Many reagents used in these syntheses are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Ozone is a toxic gas. Dichloromethane is a suspected carcinogen. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Troubleshooting Guides

Route 1: Ozonolysis of 5-allyl-4,6-dichloropyrimidine
Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield Incomplete ozonolysis.- Ensure a continuous flow of ozone until the reaction mixture turns blue, indicating the presence of excess ozone. - Maintain the reaction temperature at -40°C for optimal ozone reactivity.
Decomposition of the ozonide intermediate.- After ozonolysis, immediately purge the system with nitrogen to remove excess ozone before adding the reducing agent (e.g., thiourea).
Ineffective workup.- Use a starch-potassium iodide test to ensure no peroxides are present before quenching with water.
Formation of side products Over-oxidation to the carboxylic acid.- Avoid prolonged exposure to ozone after the starting material is consumed.
Incomplete reaction of the ozonide.- Ensure stoichiometric or a slight excess of the reducing agent is used.
Route 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde (Vilsmeier-Haack approach)
Problem Possible Cause(s) Suggested Solution(s)
Low yield of 2,4-dihydroxy-5-pyrimidinecarbaldehyde (Step 1) Incomplete reaction of uracil.- Ensure the reaction temperature is maintained between 35-40°C. - Monitor the reaction progress using HPLC to confirm the complete consumption of uracil.[1]
Low yield of 2,4-dichloro-5-pyrimidinecarbaldehyde (Step 2) Incomplete chlorination.- Use a sufficient excess of phosphorus oxychloride (3-6 equivalents).[1] - Ensure the reaction is heated to a sufficient temperature (e.g., 80°C) for an adequate duration (2-5 hours).[1]
Hydrolysis of the dichloropyrimidine product.- After the reaction, pour the mixture into ice water to quench the excess POCl₃ and minimize hydrolysis. - Promptly extract the product with an organic solvent like toluene.
Formation of colored impurities Side reactions due to high temperatures.- Maintain the recommended temperature ranges for each step.
Impure starting materials.- Use pure uracil and freshly distilled phosphorus oxychloride and DMF.

Quantitative Data Summary

Synthetic Route Key Reaction Steps Starting Material Reagents Temperature (°C) Reaction Time Yield (%)
Ozonolysis Ozonolysis of allyl group5-allyl-4,6-dichloropyrimidineO₃, DMS, Et₃N, CH₂Cl₂-400.5 h88
Vilsmeier-Haack (for precursor) 1. Formylation of Uracil 2. Chlorination1. Uracil 2. 2,4-dihydroxy-5-pyrimidinecarbaldehyde1. DMF, SOCl₂ 2. POCl₃1. 35-40 2. 801. ~10 h 2. 2-5 hNot specified for each step

Experimental Protocols

Protocol 1: Synthesis of this compound via Ozonolysis
  • To a solution of 5-allyl-4,6-dichloropyrimidine (1 equivalent) in dichloromethane, add dimethyl sulfoxide (4 equivalents) and triethylamine (1.5 equivalents).

  • Cool the mixture to -40°C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Stop the ozone flow and purge the system with nitrogen gas for 30 minutes.

  • Add thiourea (1 equivalent) to the reaction mixture and allow it to warm to room temperature.

  • Confirm the absence of peroxides using a starch-potassium iodide test strip.

  • Add water to the reaction mixture and extract with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

Protocol 2: Synthesis of 2,4-Dichloro-5-pyrimidinecarbaldehyde from Uracil

Step 1: Synthesis of 2,4-dihydroxy-5-pyrimidinecarbaldehyde

  • To a reaction vessel, add uracil and DMF.

  • While maintaining the temperature below 40°C, slowly add thionyl chloride dropwise.

  • After the addition is complete, maintain the temperature between 35 and 40°C.

  • Monitor the reaction by HPLC until the uracil is completely consumed.

  • Cool the reaction mixture to room temperature and pour it into water to precipitate the product.

  • Isolate the 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Synthesis of 2,4-dichloro-5-pyrimidinecarbaldehyde

  • Add the 2,4-dihydroxy-5-pyrimidinecarbaldehyde from Step 1 to phosphorus oxychloride.

  • Heat the mixture to 80°C and monitor the reaction by HPLC.

  • Once the reaction is complete, pour the mixture into ice water.

  • Extract the product with toluene.

  • Wash the organic layer with saturated sodium chloride solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final product.[1]

Visualizations

Synthetic_Pathway_Ozonolysis start 5-allyl-4,6-dichloropyrimidine product This compound start->product Ozonolysis reagents 1. O₃, CH₂Cl₂, -40°C 2. Thiourea Synthetic_Pathway_Vilsmeier Uracil Uracil Intermediate1 2,4-dihydroxy-5-pyrimidinecarbaldehyde Uracil->Intermediate1 Vilsmeier-Haack (DMF, SOCl₂) Intermediate2 2,4-dichloro-5-pyrimidinecarbaldehyde Intermediate1->Intermediate2 Chlorination (POCl₃) Product This compound Intermediate2->Product Homologation (e.g., Wittig reaction)

References

Managing the toxicity and handling of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde safely

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information, handling protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde (CAS No: 16019-33-3). Adherence to these guidelines is critical for ensuring laboratory safety and the integrity of experimental outcomes.

Disclaimer

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on information for similar compounds, this compound is classified as an irritant.[1] It is expected to cause skin and serious eye irritation.[1] Inhalation may cause respiratory irritation.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive PPE regimen is mandatory. This includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).[3]

  • Body Protection: A lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge is necessary.[3]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] It is recommended to store it under an inert atmosphere in a freezer at -20°C.[1]

Q4: How should I dispose of waste containing this compound?

A4: Dispose of waste in accordance with local, state, and federal regulations. The material can be sent to a licensed chemical destruction plant or disposed of via controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains or sewer systems.[4]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4][5]

Q6: What are the known incompatibilities of this compound?

A6: While specific incompatibility data for this exact compound is limited, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.

Troubleshooting Guide

Q1: My experiment involving this compound is giving low yields. What could be the cause?

A1: Several factors could contribute to low yields:

  • Reagent Purity: Ensure the purity of your starting materials and reagents.

  • Reaction Conditions: The compound is sensitive to reaction conditions. Ensure strict adherence to the protocol, especially regarding temperature and inert atmosphere.

  • Moisture: The presence of moisture can interfere with many organic reactions. Ensure all glassware is dry and use anhydrous solvents.

Q2: I am observing unexpected side products in my reaction. Why might this be happening?

A2: Dichloropyrimidine compounds can undergo various nucleophilic substitution reactions.[2] Depending on your reaction conditions (e.g., solvent, base, nucleophile), you may be observing substitution at one or both of the chlorine atoms, or reactions involving the aldehyde group. Consider adjusting your reaction conditions to favor the desired product.

Q3: The compound appears to be degrading upon storage. How can I prevent this?

A3: Degradation could be due to improper storage. Ensure the compound is stored in a tightly sealed container under an inert atmosphere and at the recommended freezer temperature of -20°C.[1] Avoid repeated freeze-thaw cycles.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C6H4Cl2N2O[1][6]
Molecular Weight 191.01 g/mol [1][6]
Appearance Yellow to faint orange solid[1]
Melting Point 89-91 °C[1]
Boiling Point 312.7 ± 37.0 °C (Predicted)[1]
Density 1.470 ± 0.06 g/cm3 (Predicted)[1]
Storage Temperature Inert atmosphere, Store in freezer, under -20°C[1]
Acute Oral Toxicity (LD50) Data not available
Acute Dermal Toxicity (LD50) Data not available
Inhalation Toxicity (LC50) Data not available

Experimental Protocol: Synthesis of this compound

This protocol is adapted from a known synthesis method.[6]

Materials:

  • 5-allyl-4,6-dichloropyrimidine

  • Dichloromethane (DCM)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Ozone (O3)

  • Nitrogen (N2)

  • Thiourea

  • Starch potassium iodide test paper

  • Water

  • 50 mL three-necked flask

  • Magnetic stirrer

Procedure:

  • In a 50 mL three-necked flask equipped with a magnetic stirrer, add 20 mL of dichloromethane and 5.0 g (0.026 mol) of 4,6-dichloro-5-allylpyrimidine.[6]

  • Sequentially add 8 g (0.104 mol) of dimethyl sulfoxide and 5.5 mL (0.040 mol) of triethylamine.[6]

  • Cool the reaction mixture to -40°C.[6]

  • Pass ozone (O3) through the solution until it turns a blue color.[6]

  • Stop the ozone flow and switch to a nitrogen (N2) purge for 30 minutes to remove any residual ozone from the system.[6]

  • Add 2.0 g (0.026 mol) of thiourea to the reaction mixture and allow it to warm to room temperature naturally.[6]

  • Test the reaction mixture with starch potassium iodide paper to ensure no peroxides are present (the paper should not turn blue).[6]

  • Add 60 mL of water to the reaction mixture and extract twice with dichloromethane.[6]

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation Prepare_Reagents Prepare Reagents: - 5-allyl-4,6-dichloropyrimidine - DCM, DMSO, TEA Add_Reagents Add Reagents to Flask Prepare_Reagents->Add_Reagents Assemble_Apparatus Assemble Dry Glassware: - 50 mL 3-necked flask - Magnetic stirrer Assemble_Apparatus->Add_Reagents Cool Cool to -40°C Add_Reagents->Cool Sequential Addition Ozonolysis Pass O3 until Blue Cool->Ozonolysis N2_Purge Purge with N2 for 30 min Ozonolysis->N2_Purge Quench Add Thiourea Warm to RT N2_Purge->Quench Peroxide_Test Test for Peroxides Quench->Peroxide_Test Extraction Add Water & Extract with DCM Peroxide_Test->Extraction If negative Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Product Obtain Product Concentration->Product

Caption: Synthesis Workflow for this compound.

G cluster_planning Experiment Planning cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Risk_Assessment Conduct Risk Assessment Wear_PPE Wear Appropriate PPE: - Goggles - Gloves - Lab Coat Risk_Assessment->Wear_PPE Review_SDS Review Safety Data Sheet Review_SDS->Risk_Assessment Use_Fume_Hood Work in a Chemical Fume Hood Wear_PPE->Use_Fume_Hood Weigh_Compound Weigh Compound Carefully Use_Fume_Hood->Weigh_Compound Perform_Experiment Perform Experiment Weigh_Compound->Perform_Experiment Decontaminate Decontaminate Glassware & Surfaces Perform_Experiment->Decontaminate Spill Spill Perform_Experiment->Spill Exposure Personal Exposure Perform_Experiment->Exposure Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste Properly Segregate_Waste->Dispose Spill->Decontaminate Follow Spill Protocol First_Aid Administer First Aid Exposure->First_Aid Seek_Medical_Attention Seek Medical Attention First_Aid->Seek_Medical_Attention

Caption: Safe Handling Workflow for Hazardous Chemicals.

References

Validation & Comparative

Comparing synthesis efficiency of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Synthesis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a key intermediate in the development of various bioactive molecules, can be approached through several synthetic routes. This guide provides a comparative analysis of two primary methods, offering insights into their efficiency, reaction conditions, and starting materials. The objective is to equip researchers with the necessary information to select the most suitable method for their specific research and development needs.

Method 1: Ozonolysis of 5-allyl-4,6-dichloropyrimidine

This method stands out for its high efficiency and well-documented protocol. It involves the oxidative cleavage of the double bond in 5-allyl-4,6-dichloropyrimidine using ozone.

Quantitative Data
ParameterValueReference
Yield 88%[1]
Reaction Time 0.5 hours[1]
Reaction Temperature -40°C[1]
Starting Material 5-allyl-4,6-dichloropyrimidine[1]
Key Reagents Ozone, Triethylamine, Dichloromethane, Dimethyl sulfoxide, Thiourea[1]
Experimental Protocol

The synthesis is conducted by dissolving 5-allyl-4,6-dichloropyrimidine in a mixture of dichloromethane, dimethyl sulfoxide, and triethylamine. The solution is cooled to -40°C, and ozone gas is bubbled through until the solution turns blue, indicating the completion of the ozonolysis. The excess ozone is then removed by purging with nitrogen. Thiourea is added to quench the reaction and reduce the ozonide intermediate. The product is then extracted with dichloromethane.[1]

Method 2: Reaction of 2,4,6-Trichloropyrimidine with Acetaldehyde

General Approach

The reaction typically involves heating 2,4,6-trichloropyrimidine with acetaldehyde.[2] The reaction likely proceeds via a nucleophilic substitution mechanism where the acetaldehyde, or a derivative thereof, acts as the nucleophile. The lack of a specific, high-yield protocol may indicate challenges in controlling the reaction's selectivity and preventing side reactions.

Comparison of Synthetic Pathways

The following diagram illustrates the logical workflow of the two compared synthetic methods.

Synthesis of this compound cluster_0 Method 1: Ozonolysis cluster_1 Method 2: Acetaldehyde Condensation A1 5-allyl-4,6-dichloropyrimidine B1 Ozonolysis (O3, DCM, DMSO, Et3N, -40°C) A1->B1 C1 Reductive Workup (Thiourea) B1->C1 D1 This compound C1->D1 A2 2,4,6-trichloropyrimidine C2 Condensation (Heating) A2->C2 B2 Acetaldehyde B2->C2 D2 This compound C2->D2

Caption: Comparative workflow of two synthesis methods for this compound.

Conclusion

Based on the available experimental data, the ozonolysis of 5-allyl-4,6-dichloropyrimidine is a highly efficient and well-defined method for the synthesis of this compound, providing a high yield of 88% under specific and controlled reaction conditions.[1] While the reaction of 2,4,6-trichloropyrimidine with acetaldehyde presents a more direct approach in terms of starting materials, the lack of detailed, reproducible protocols and quantitative data in the literature suggests that it may be a less efficient or less reliable method. For researchers requiring a dependable and high-yielding synthesis, the ozonolysis pathway is the recommended choice. Further investigation and optimization of the acetaldehyde condensation method would be necessary to establish it as a viable alternative.

References

A Comparative Guide to the Biological Activity of Pyrimidine Derivatives: Context for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems. This has made pyrimidine and its derivatives a fertile ground for the discovery of novel therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] This guide provides a comparative overview of the biological activities of various pyrimidine derivatives, offering a predictive context for the potential therapeutic applications of lesser-explored analogs, such as those derived from 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde. While specific experimental data for this particular derivative class is not yet prevalent in published literature, its structural features suggest a high potential for significant biological activity.

Comparison of Biological Activities of Pyrimidine Derivatives

The versatility of the pyrimidine ring allows for diverse substitutions, leading to a broad range of pharmacological effects. The following table summarizes the observed biological activities of several classes of pyrimidine derivatives, providing a comparative benchmark for novel compounds.

Pyrimidine Derivative ClassBiological ActivityQuantitative Data (Example)Target Organism/Cell Line
2,4-Diaminopyrimidines AnticancerIC50: 37.5 nM - 288.0 nMHematological cancer cell lines (e.g., RS4;11, MM.1S, Mino, Jeko-1)[3]
AnticancerIC50: 2.14 µM - 5.52 µMA549, HCT-116, PC-3, MCF-7 cell lines[4]
Pyrimidines with Amide Moiety AntifungalEC50: 10.5 µg/mLPhomopsis sp.[5][6][7]
Pyrimido[4,5-d]pyrimidines AntiviralEffective against Human Coronavirus 229E (HCoV-229E)HCoV-229E[8][9][10]
AnticancerEfficacy against several hematological cancer typesVarious cancer cell lines[8][9]
AntimicrobialActive against Bacillus cereus and Aspergillus flavusBacteria and Fungi[11]
Pyrazolo[3,4-d]pyrimidines Anticancer (Kinase Inhibition)IC50: 7.95 nM (BTK inhibitor)Bruton's tyrosine kinase (BTK)[12]

Experimental Protocols for Biological Activity Screening

The evaluation of novel pyrimidine derivatives necessitates robust and standardized experimental protocols. Below are detailed methodologies for key biological assays.

Anticancer Activity Screening

A common method for assessing anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability.[13]

  • Cell Culture: Human cancer cell lines (e.g., A549, HCT-116, PC-3, MCF-7) are cultured in appropriate media and conditions.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of the test compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 72 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Antifungal Susceptibility Testing

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[14][15]

  • Inoculum Preparation: A standardized suspension of the fungal strain (e.g., Candida albicans, Aspergillus niger) is prepared.

  • Compound Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI 1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated at an appropriate temperature and duration (e.g., 24-48 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Antiviral Activity Assay

The plaque reduction assay is a widely used method to determine the antiviral efficacy of a compound.[16]

  • Cell Seeding: A monolayer of host cells (e.g., Vero E6) is grown in multi-well plates.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compound.

  • Virus Infection: The cells are then infected with a specific virus at a known multiplicity of infection (MOI).

  • Overlay: After an incubation period to allow for viral entry, the medium is replaced with an overlay medium (e.g., containing carboxymethylcellulose) with the test compound to restrict virus spread to adjacent cells.

  • Incubation: The plates are incubated for a period sufficient for plaque formation.

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize the plaques (zones of cell death).

  • Data Analysis: The number of plaques is counted, and the EC50 value (the concentration of the compound that inhibits 50% of viral replication) is calculated.

Visualizing Methodologies and Pathways

To further elucidate the processes involved in evaluating and understanding the action of these compounds, the following diagrams are provided.

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation cluster_lead Lead Optimization synthesis Synthesis of This compound Derivatives anticancer Anticancer Assays (e.g., MTT) synthesis->anticancer antifungal Antifungal Assays (e.g., Broth Microdilution) synthesis->antifungal antiviral Antiviral Assays (e.g., Plaque Reduction) synthesis->antiviral antimicrobial Antimicrobial Assays synthesis->antimicrobial data Determine IC50/EC50/MIC anticancer->data antifungal->data antiviral->data antimicrobial->data sar Structure-Activity Relationship (SAR) data->sar moa Mechanism of Action (e.g., Kinase Inhibition) data->moa lead_opt Lead Compound Optimization sar->lead_opt moa->lead_opt

Workflow for Biological Activity Screening of Novel Pyrimidine Derivatives.

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a common target.[17][18][19][20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Ligand Growth Factor (e.g., EGF) Ligand->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->EGFR Inhibition Inhibitor->RAF Inhibition

Simplified EGFR Signaling Pathway and Inhibition by Pyrimidine Derivatives.

References

A Comparative Guide to Key Pyrimidine Aldehyde Building Blocks: 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde vs. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that dictates the efficiency and success of a synthetic route. This guide provides a detailed comparison of two functionalized pyrimidine aldehydes: 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde and 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. While both molecules offer a versatile scaffold for the synthesis of complex heterocyclic systems, the available body of research reveals a significant disparity in their documented applications and synthetic utility.

This comparison guide aims to provide an objective overview of both compounds, presenting the available experimental data to assist researchers in making informed decisions for their synthetic strategies. The well-documented 2-amino-4,6-dichloropyrimidine-5-carbaldehyde serves as a benchmark, while the less explored this compound is presented as a potentially valuable, yet underutilized, synthetic intermediate.

Physicochemical Properties and Synthesis

A fundamental aspect of any synthetic building block is its accessibility. The synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is well-established, typically proceeding from readily available 2-amino-4,6-dihydroxypyrimidine. In contrast, information on the synthesis of this compound is more limited, with a high-yielding ozonolysis reaction being the most concretely documented method.

PropertyThis compound2-amino-4,6-dichloropyrimidine-5-carbaldehyde
Molecular Formula C₆H₄Cl₂N₂OC₅H₃Cl₂N₃O
Molecular Weight 191.01 g/mol 192.01 g/mol [1]
Appearance Colorless to light yellow crystalline solid[2]Pale yellow powder[1]
Melting Point 89-91 °C[3]>300 °C[1]
CAS Number 16019-33-3[2]5604-46-6[1]
Synthetic Protocols

Synthesis of this compound via Ozonolysis

A documented method for the synthesis of this compound involves the ozonolysis of 5-allyl-4,6-dichloropyrimidine. This method has been reported to proceed with a high yield of 88%.[4]

  • Experimental Protocol: In a three-necked flask equipped with a magnetic stirrer, 5-allyl-4,6-dichloropyrimidine (5.0 g, 0.026 mol) is dissolved in dichloromethane (20 mL). Dimethyl sulfoxide (8 g, 0.104 mol) and triethylamine are added to the solution. The reaction mixture is cooled to -40°C, and ozone gas is bubbled through the solution until a blue color persists. The ozone flow is then stopped, and nitrogen gas is passed through the mixture for 30 minutes to remove any residual ozone. Thiourea (2.0 g, 0.026 mol) is added, and the reaction is allowed to warm to room temperature. The absence of peroxides is confirmed using a starch-potassium iodide test paper. Finally, water (60 mL) is added, and the product is extracted with dichloromethane.[4]

Synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

The synthesis of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is typically achieved through a Vilsmeier-Haack type formylation of 2-amino-4,6-dihydroxypyrimidine.

  • Experimental Protocol: To a solution of triphosgene in dry N,N-dimethylformamide (DMF), 2-amino-4,6-dihydroxypyrimidine is added in portions. The reaction mixture is then heated under reflux. After completion, the mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water and ethyl acetate, and dried under vacuum to yield the desired product.[2]

Below is a diagram illustrating the synthetic pathways for both compounds.

Synthesis of Pyrimidine Aldehydes cluster_0 This compound Synthesis cluster_1 2-amino-4,6-dichloropyrimidine-5-carbaldehyde Synthesis A 5-allyl-4,6-dichloropyrimidine B This compound A->B 1. O3, DCM, -40°C 2. Thiourea (88% yield) C 2-amino-4,6-dihydroxypyrimidine D 2-amino-4,6-dichloropyrimidine-5-carbaldehyde C->D Triphosgene, DMF, reflux

Caption: Synthetic routes to the two pyrimidine aldehydes.

Comparative Performance in Synthesis

The true value of a building block is demonstrated in its synthetic applications. In this regard, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is a well-characterized and versatile intermediate, while the synthetic utility of this compound remains largely undocumented in peer-reviewed literature.

Reactivity of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde

This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, primarily through nucleophilic aromatic substitution (SNAr) and condensation reactions.

1. Nucleophilic Aromatic Substitution (SNAr) Reactions: The two chlorine atoms on the pyrimidine ring are susceptible to displacement by various nucleophiles. The amino group at the 2-position and the aldehyde at the 5-position modulate the reactivity of the chloro-substituents.

  • Experimental Protocol for Amination: A mixture of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde (1 mmol), an amine (1 mmol), and triethylamine (1 mmol) in ethanol (5.0 mL) is heated under reflux for 3 hours. Unexpectedly, in the presence of a strong base like sodium hydroxide, simultaneous amination and solvolysis (substitution by the solvent alcohol) can occur. For instance, reaction with indoline in ethanol in the presence of NaOH at room temperature for 1 hour yielded 2-amino-4-(indolin-1-yl)-6-ethoxypyrimidine-5-carbaldehyde.[5]

2. Claisen-Schmidt Condensation: The aldehyde functionality readily participates in condensation reactions with active methylene compounds to form α,β-unsaturated carbonyl compounds, which are versatile intermediates for further transformations.

  • Experimental Protocol: To a mixture of a mono-aminated 2-amino-4-chloro-6-(substituted amino)pyrimidine-5-carbaldehyde and acetophenone in ethanol, solid sodium hydroxide is added, and the mixture is refluxed for 3 hours. This reaction can also be part of a one-pot process where SNAr and condensation occur sequentially.

The following diagram illustrates the key reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.

Reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde A 2-amino-4,6-dichloropyrimidine-5-carbaldehyde B Mono- or Di-substituted Pyrimidine A->B SNAr Reaction (e.g., Amines, Alcohols) C Pyrimidine-based Chalcone A->C Claisen-Schmidt Condensation (with Ketones)

Caption: Key synthetic transformations of the amino-carbaldehyde.

Potential Reactivity of this compound

While specific experimental data on the reactions of this compound is scarce, its structure suggests several potential applications based on the known reactivity of aldehydes and the dichloropyrimidine core.

1. Reactions of the Acetaldehyde Group: The acetaldehyde moiety is expected to undergo typical aldehyde reactions.

  • Wittig Reaction: This would be a powerful tool for converting the acetaldehyde into a variety of substituted alkenes, extending the carbon chain and introducing further functionality. The Wittig reaction is known for its broad functional group tolerance.[5][6][7][8]

  • Condensation Reactions: Similar to its carbaldehyde counterpart, it should be reactive towards active methylene compounds in aldol or Knoevenagel-type condensations.

  • Reductive Amination: This would provide a route to various substituted amines.

  • Oxidation and Reduction: The aldehyde could be oxidized to the corresponding carboxylic acid or reduced to the alcohol, providing access to other functionalized pyrimidines.

2. Reactions of the Dichloropyrimidine Ring: The 4- and 6-chloro substituents are expected to be susceptible to SNAr reactions, similar to the amino-carbaldehyde. The absence of the electron-donating amino group might influence the regioselectivity and reaction rates of these substitutions.

The workflow below outlines the prospective synthetic utility of this compound.

Prospective Reactions of this compound A This compound B Substituted Alkene A->B Wittig Reaction C Substituted Pyrimidine A->C SNAr Reaction D Corresponding Alcohol A->D Reduction E Corresponding Carboxylic Acid A->E Oxidation

Caption: Potential synthetic pathways for the acetaldehyde derivative.

Conclusion and Future Outlook

This guide highlights a significant knowledge gap between two structurally related pyrimidine aldehydes. 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is a well-established and versatile building block with a wealth of documented synthetic applications, particularly in the construction of fused heterocyclic systems and other complex molecules through SNAr and condensation reactions. Its synthetic routes are robust, and its reactivity is predictable.

In contrast, This compound represents a largely unexplored synthetic intermediate. While a high-yielding synthesis has been reported, its reactivity and potential applications are yet to be thoroughly investigated. The presence of the acetaldehyde functionality, with its different steric and electronic properties compared to a carbaldehyde, and the absence of the 2-amino group, suggests that this molecule could offer unique reactivity and lead to novel molecular scaffolds.

For researchers working in medicinal chemistry and materials science, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde remains the reagent of choice due to its proven track record. However, the untapped potential of this compound makes it an attractive target for methodology development and exploratory synthesis. Further research into the reactivity of this compound is warranted and could open up new avenues for the synthesis of novel pyrimidine-containing molecules with interesting biological or material properties.

References

Spectroscopic Validation of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comparative spectroscopic analysis for the structural validation of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectroscopic characteristics of the target compound and compares them with the experimentally determined data of a structurally related alternative, 4,6-dichloropyrimidine. This guide is intended to serve as a practical resource for the structural elucidation of novel pyrimidine derivatives.

Introduction

This compound is a heterocyclic compound with potential applications in synthetic chemistry and drug discovery. Accurate structural confirmation is paramount for its use in further research and development. This guide details the application of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive analysis of its molecular structure. Due to the limited availability of experimental data for this compound, this guide presents predicted spectroscopic data alongside experimental data for the reference compound, 4,6-dichloropyrimidine, to provide a robust framework for structural validation.

Comparative Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound and the available experimental data for the alternative compound, 4,6-dichloropyrimidine.

Table 1: ¹H NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Predicted)~9.7Triplet-CHO (Aldehyde proton)
~8.8SingletPyrimidine C2-H
~3.8Doublet-CH₂- (Methylene protons)
4,6-Dichloropyrimidine (Experimental)[1][2]8.82SingletPyrimidine C2-H
7.46SingletPyrimidine C5-H

Table 2: ¹³C NMR Data (Predicted vs. Experimental)

CompoundChemical Shift (δ) ppmAssignment
This compound (Predicted)~198C=O (Aldehyde)
~162Pyrimidine C4/C6 (C-Cl)
~158Pyrimidine C2
~130Pyrimidine C5
~45-CH₂- (Methylene carbon)
4,6-Dichloropyrimidine (Experimental)[2]161.5Pyrimidine C4/C6 (C-Cl)
155.0Pyrimidine C2
125.0Pyrimidine C5

Table 3: FT-IR Data (Predicted vs. Experimental)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Predicted)~2900-3000C-H stretch (aromatic & aliphatic)
~2720, ~2820C-H stretch (aldehyde)
~1725C=O stretch (aldehyde)
~1550C=N stretch (pyrimidine ring)
~1100-1300C-Cl stretch
4,6-Dichloropyrimidine (Experimental)[2]~3050C-H stretch (aromatic)
~1540C=N stretch (pyrimidine ring)
~1100-1300C-Cl stretch

Table 4: Mass Spectrometry Data (Predicted vs. Experimental)

Compoundm/zInterpretation
This compound (Predicted)190/192/194Molecular ion (M⁺) with isotopic pattern for 2 Cl atoms
161/163Loss of -CHO
126Loss of -CHO and Cl
4,6-Dichloropyrimidine (Experimental)[2][3]148/150/152Molecular ion (M⁺) with isotopic pattern for 2 Cl atoms
113/115Loss of Cl
86Loss of 2 Cl

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of pyrimidine derivatives and are applicable for the validation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a good quality spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the powdered sample directly on the ATR crystal.

  • Spectrum Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample analysis.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation: Inject a small volume (e.g., 1 µL) of the solution into the GC system equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). A typical temperature program would start at a low temperature (e.g., 50-70°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250-300°C) to ensure elution of the compound.

  • MS Detection: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a mass range of m/z 40-500.

  • Data Analysis: The resulting chromatogram will show the retention time of the compound, and the mass spectrum of the corresponding peak will provide the mass-to-charge ratios of the molecular ion and fragment ions.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis and a conceptual signaling pathway for structure elucidation.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR FTIR FT-IR Spectroscopy Synthesis->FTIR MS Mass Spectrometry (GC-MS) Synthesis->MS Data_Analysis Data Interpretation and Comparison with Alternatives NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis and validation of the target compound.

Structure_Elucidation_Pathway cluster_data Spectroscopic Data Inputs cluster_interpretation Structural Information Derived cluster_conclusion Final Structure H_NMR ¹H NMR: Chemical Shifts, Multiplicities, Integrations Proton_Env Proton Environments and Connectivity H_NMR->Proton_Env C_NMR ¹³C NMR: Chemical Shifts Carbon_Skel Carbon Skeleton C_NMR->Carbon_Skel IR FT-IR: Functional Group Vibrations Func_Groups Presence of Aldehyde, Pyrimidine Ring, C-Cl IR->Func_Groups Mass_Spec MS: Molecular Ion, Fragmentation Mol_Formula Molecular Formula and Weight Mass_Spec->Mol_Formula Final_Structure Validated Structure of 2-(4,6-Dichloropyrimidin -5-YL)acetaldehyde Proton_Env->Final_Structure Carbon_Skel->Final_Structure Func_Groups->Final_Structure Mol_Formula->Final_Structure

Caption: Logical pathway for structure elucidation from spectroscopic data.

References

In Vitro Assay Validation for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vitro validation of novel compounds derived from 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde. Given the chemical scaffold, these derivatives are predicted to exhibit potential as kinase and/or cyclooxygenase (COX) inhibitors, making them promising candidates for anticancer and anti-inflammatory drug development. This document outlines detailed experimental protocols for key assays and presents a comparative analysis with established inhibitors to benchmark the performance of new chemical entities.

Data Presentation: Comparative Inhibitory Activity

To objectively assess the potency of novel this compound derivatives, their half-maximal inhibitory concentrations (IC50) should be determined and compared against a panel of known inhibitors. The following tables provide reference IC50 values for commercially available compounds in relevant assays.

Table 1: Comparative IC50 Values for Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Assay Type
Test Compound FAK, VEGFR2, etc. (Experimental Data) Biochemical/Cell-based
PazopanibVEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit10, 30, 47, 71/84, 74Biochemical Kinase Assay[1][2]
StaurosporineBroad Spectrum (PKC, PKA, etc.)0.7 - 20Biochemical Kinase Assay[3][4][5]
TAE-226FAK5.5Biochemical Kinase Assay[6]
GSK2256098FAK(Potent, ATP-competitive)Biochemical Kinase Assay[6]
Defactinib (VS-6063)FAK(Potent, selective)Cell-based Autophosphorylation Assay[6]
PF-573228FAK4Biochemical Kinase Assay[6]

Table 2: Comparative IC50 Values for COX-2 Inhibitors

CompoundTarget EnzymeIC50 (nM)Assay Type
Test Compound COX-2 (Experimental Data) Enzyme Inhibition Assay
CelecoxibCOX-240Recombinant Human COX-2 in Sf9 cells[7]
CelecoxibCOX-2530Human Whole Blood Assay[8]
RofecoxibCOX-2530Human Whole Blood Assay[8]

Table 3: Comparative Cytotoxicity (IC50 in µM) in Cancer Cell Lines

CompoundA549 (Lung)MCF-7 (Breast)HCT-116 (Colon)Assay Type
Test Compound (Experimental Data) (Experimental Data) (Experimental Data) MTT Assay
Pazopanib>10 (in many cell lines)--Tetrazolium-based assay[9]
Pyrimidine-sulfonamide hybrid 9a--9.64MTT Assay[10]
Pyrimidine-sulfonamide hybrid 3a--5.66MTT Assay[10]

Experimental Protocols

Detailed methodologies for the validation of novel compounds are provided below. Adherence to standardized protocols is crucial for generating reproducible and comparable data.

Cell Viability and Cytotoxicity: MTT Assay

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds and control inhibitors (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in complete growth medium. Replace the existing medium with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the compound concentration.

In Vitro Kinase Inhibition Assay (Focal Adhesion Kinase - FAK)

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of a specific kinase.

Materials:

  • Recombinant FAK enzyme

  • Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

  • FAK substrate (e.g., a synthetic peptide)

  • ATP

  • Test compounds and control inhibitors (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds and controls in the kinase buffer. The final DMSO concentration should be kept below 1%.

  • Assay Plate Setup: Add the diluted compounds to the wells of the assay plate.

  • Kinase Reaction: Prepare a master mix containing the FAK enzyme and substrate in the kinase buffer. Add this mix to the wells.

  • Initiation: Start the reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Signal Detection: Stop the kinase reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process of depleting the remaining ATP and then converting the generated ADP back to ATP, which is then measured via a luciferase reaction.

  • Luminescence Reading: Measure the luminescent signal using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Test compounds and control inhibitors (e.g., Celecoxib) dissolved in DMSO

  • Colorimetric or fluorometric detection reagents (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • 96-well plates

  • Microplate reader

Protocol:

  • Reagent Preparation: Prepare working solutions of the COX-2 enzyme, heme, and arachidonic acid in the assay buffer.

  • Compound Incubation: Add the assay buffer, heme, and COX-2 enzyme to the wells of a 96-well plate. Then, add the test compounds or controls at various concentrations. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Signal Detection: The peroxidase activity of COX is measured by monitoring the oxidation of a chromogenic or fluorogenic substrate at a specific wavelength (e.g., 590 nm for TMPD) over time.

  • Data Analysis: Calculate the rate of the reaction for each well. Determine the percent inhibition for each compound concentration relative to the enzyme control without any inhibitor. Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Diagrams illustrating key signaling pathways and experimental workflows provide a clear visual representation of the scientific rationale and procedures.

FAK_Signaling_Pathway Integrin Integrin FAK FAK PI3K PI3K FAK->PI3K pY397 Migration Migration FAK->Migration Akt Akt PI3K->Akt Cell_Survival Cell_Survival Akt->Cell_Survival Cell_Proliferation Cell_Proliferation Akt->Cell_Proliferation Inhibition Inhibition Inhibitor Inhibitor Inhibitor->FAK

Caption: Simplified Focal Adhesion Kinase (FAK) signaling pathway and the point of inhibition.

COX2_Signaling_Pathway Inflammatory_Stimuli Inflammatory_Stimuli COX2_Expression COX2_Expression COX2_Enzyme COX2_Enzyme COX2_Expression->COX2_Enzyme Arachidonic_Acid Arachidonic_Acid Arachidonic_Acid->COX2_Enzyme Prostaglandins Prostaglandins COX2_Enzyme->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain Pain Prostaglandins->Pain Inhibitor Inhibitor Inhibitor->COX2_Enzyme Experimental_Workflow_Kinase_Assay Start Start End End Step1 Prepare serial dilutions of test compounds and controls Step2 Add compounds to assay plate Step1->Step2 Step3 Add kinase and substrate master mix Step2->Step3 Step4 Initiate reaction with ATP Step3->Step4 Step5 Incubate at 30°C Step4->Step5 Step6 Add detection reagent (e.g., ADP-Glo™) Step5->Step6 Step7 Measure luminescence Step6->Step7 Step8 Calculate % inhibition and IC50 Step7->Step8 Step8->End Experimental_Workflow_MTT_Assay Start Start End End Step1 Seed cells in 96-well plates Step2 Incubate for 24 hours Step1->Step2 Step3 Treat cells with test compounds Step2->Step3 Step4 Incubate for 48-72 hours Step3->Step4 Step5 Add MTT reagent Step4->Step5 Step6 Incubate for 2-4 hours Step5->Step6 Step7 Solubilize formazan with DMSO Step6->Step7 Step8 Measure absorbance at 570 nm Step7->Step8 Step9 Calculate % viability and IC50 Step8->Step9 Step9->End

References

A Comparative Guide to Catalysts for Functionalizing the Dichloropyrimidine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine scaffold is a cornerstone in the synthesis of a multitude of biologically active molecules. Dichloropyrimidines serve as versatile and readily available building blocks for generating molecular diversity. However, achieving regioselective functionalization presents a significant challenge that necessitates a careful choice of catalytic systems. This guide provides an objective comparison of catalysts for the functionalization of the dichloropyrimidine ring, supported by experimental data, to aid in synthetic planning and catalyst selection.

Understanding Regioselectivity in Dichloropyrimidines

The pyrimidine ring is an electron-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1][2] In 2,4-dichloropyrimidines, the electrophilicity of the carbon atoms generally follows the order C4 > C2.[1][2] This preference is due to the superior stabilization of the Meisenheimer intermediate when a nucleophilic attack occurs at the C4 position, which is para to a ring nitrogen.[1] Consequently, many conventional cross-coupling reactions preferentially yield C4-substituted products.[3][4]

However, recent advancements have demonstrated that this inherent selectivity can be overridden and even inverted through the strategic selection of catalysts and ligands, opening new avenues for synthesizing previously inaccessible 2,4-disubstituted pyrimidines.[3][5]

Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in controlling the outcome of the functionalization reaction. Palladium complexes remain the most widely used, though nickel and copper-based systems offer viable and sometimes advantageous alternatives.

C-C Bond Formation: Suzuki-Miyaura and Heck Couplings

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by coupling dichloropyrimidines with aryl or heteroaryl boronic acids.[6] Palladium catalysts are overwhelmingly favored for this transformation.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine | Catalyst System | Coupling Partner | Base | Solvent | Temp. (°C) | Time | Yield (%) | Key Feature | Reference(s) | |---|---|---|---|---|---|---|---|---| | Pd(PPh₃)₄ (0.5 mol%) | Phenylboronic acid | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 15 min | >95 | Microwave-assisted, very low catalyst loading, high C4-selectivity. |[7][8] | | Pd(PPh₃)₄ | Phenylboronic acid | K₂CO₃ | Toluene/Ethanol/H₂O | 55 | 12 h | - | Conditions optimized for one-pot double Suzuki couplings.[8][9] | | Pd(PPh₃)₄ (5 mol%) | Various aryl boronic acids | K₃PO₄ | 1,4-Dioxane | 70-80 | - | Good | Effective for arylating 5-(4-bromophenyl)-4,6-dichloropyrimidine.[10] | | Ni(cod)₂/PCy₃ | Arylboronic acids | - | - | - | - | Mixture of mono- and diarylated products | Nickel catalysts can be active but often show lower selectivity for monoarylation compared to palladium.[11] |

Note: Direct comparative studies under identical conditions are limited; data is compiled from various sources.

C-N Bond Formation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forging C-N bonds.[12][13] Palladium catalysts, particularly with specialized phosphine ligands, are essential for coupling amines with the less reactive chloro-substituents on the pyrimidine ring.[14]

Table 2: Comparative Performance in Buchwald-Hartwig Amination of Dichloropyrimidines

Substrate Catalyst System Amine Base Temp. (°C) Yield (%) Key Feature Reference(s)
6-Aryl-2,4-dichloropyrimidine Pd₂(dba)₃ / Ligand Aliphatic secondary amines LiHMDS RT High Highly regioselective for C4 amination. [2][15]
6-Aryl-2,4-dichloropyrimidine No Catalyst Aromatic amines - - High Uncatalyzed SNAr reaction also shows high C4 selectivity. [2][15]

| 2,4-Dichloropyrimidine Derivatives | Dichlorobis(triphenylphosphine)Pd(II) / Xantphos | Aryl amines | NaOt-Bu | Reflux | 27-82 | General approach for synthesizing N-arylpyrimidin-2-amine derivatives.[16] |

C-S Bond Formation: Thioetherification

While C4-functionalization is common, recent breakthroughs have enabled highly C2-selective C-S coupling reactions. This is a significant development as it allows for the installation of the C2 substituent first, reversing the traditional synthetic sequence.[3]

Table 3: Regioselectivity in C-S Coupling of 2,4-Dichloropyrimidine | Catalyst System | Nucleophile | Conditions | C2:C4 Selectivity | Yield (%) | Key Feature | Reference(s) | |---|---|---|---|---|---|---| | Pd(II) precatalyst | Thiophenols | Standard | Favors C4 | - | Conventional C4-selectivity observed with typical Pd catalysts. | | Pd precatalyst / Bulky NHC Ligand | Primary thiols, Thiophenols | Optimized | High C2-selectivity | Good to Excellent | Catalyst control inverts the conventional regioselectivity.[3][5] | | No Catalyst | Thiophenols | Basic or weakly acidic | Favors C4 | - | Uncatalyzed SNAr also yields the C4-substituted product.[3] |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are generalized protocols for key functionalization reactions.

General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling

To a solution of 2,4-dichloropyrimidine (0.5 mmol) in a mixture of 1,4-dioxane (4 mL) and H₂O (2 mL), potassium carbonate (1.5 mmol), the respective boronic acid (0.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%) are added.[8] The reaction mixture is stirred for 15 minutes at 100 °C in a microwave reactor.[8] Upon completion, the mixture is cooled, extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.[1][8] The crude product is then purified by column chromatography.[1]

General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination

A reaction vessel is charged with the dichloropyrimidine substrate, a palladium pre-catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., a Buchwald-type ligand), and a base (e.g., NaOt-Bu or LiHMDS).[17] The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous, deoxygenated solvent (e.g., toluene or THF) is added, followed by the amine coupling partner.[17] The reaction is stirred at the appropriate temperature (ranging from room temperature to reflux) and monitored by TLC or LC-MS.[1] Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.[1] The organic layer is washed, dried, and concentrated. The final product is purified via column chromatography.[1]

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

G cluster_cycle General Catalytic Cross-Coupling Cycle OA Oxidative Addition Cat_II Ar-Pd(II)-X L_n OA->Cat_II T Transmetalation (Suzuki) or Amine Coordination (Buchwald) Cat_II_Nu Ar-Pd(II)-Nu L_n T->Cat_II_Nu RE Reductive Elimination Cat_0 Pd(0)L_n RE->Cat_0 Ar-Nu Cat_0->OA Ar-X Cat_II->T R-B(OH)₂ or R₂NH Cat_II_Nu->RE

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G start Start setup Combine Dichloropyrimidine, Catalyst, Ligand, Base in Solvent start->setup inert Establish Inert Atmosphere (e.g., Argon) setup->inert add_reagent Add Coupling Partner (Boronic Acid, Amine, etc.) inert->add_reagent react Heat and Stir for Specified Time add_reagent->react monitor Monitor Reaction (TLC, LC-MS) react->monitor workup Quench Reaction and Perform Aqueous Workup monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: A standard experimental workflow for a catalytic cross-coupling reaction.

G start Desired Functionalization of 2,4-Dichloropyrimidine c4_node C4-Substitution (Conventional Selectivity) start->c4_node Suzuki Buchwald-Hartwig Most C-S Coupling c2_node C2-Substitution (Inverted Selectivity) start->c2_node Specialized C-S Coupling catalyst_c4 Standard Pd Catalysts (e.g., Pd(PPh₃)₄) Standard SₙAr Conditions c4_node->catalyst_c4 catalyst_c2 Pd Precatalyst with Bulky NHC Ligands (for C-S Coupling) c2_node->catalyst_c2

Caption: A decision guide for achieving regioselective functionalization.

References

Navigating the Cytotoxic Landscape of Pyrimidine Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel cytotoxic agents with improved efficacy and selectivity is a continuous endeavor. Pyrimidine analogs represent a cornerstone in cancer chemotherapy, and understanding the structure-activity relationships of new derivatives is paramount. This guide provides a comparative overview of the cytotoxic effects of various pyrimidine-based compounds, supported by experimental data. While a direct comparative analysis of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde analogs is not available in the current scientific literature, this guide will delve into the cytotoxicity of other relevant pyrimidine derivatives to provide valuable insights for researchers in the field.

Lack of Comparative Data for this compound Analogs

Despite a thorough search of available scientific literature, no studies were identified that specifically synthesize a series of this compound analogs and compare their cytotoxic effects. The parent compound, this compound, is a known chemical entity with established synthesis protocols. However, public domain data on the systematic evaluation of its derivatives for cytotoxic activity is currently unavailable. This highlights a potential area for future research and exploration within the field of medicinal chemistry.

A Broader Look: Cytotoxicity of Substituted Pyrimidine Derivatives

In the absence of specific data for the requested analogs, we present a comparative analysis of other classes of pyrimidine derivatives that have been evaluated for their cytotoxic properties. This information can still provide a valuable framework for understanding the potential of the pyrimidine scaffold in anticancer drug design.

Pyrido[2,3-d]pyrimidine Derivatives

One extensively studied class of pyrimidine analogs is the pyrido[2,3-d]pyrimidines. These compounds have shown significant cytotoxic activity against various cancer cell lines. The table below summarizes the in vitro cytotoxicity (IC50 values in µM) of a series of newly synthesized pyrido[2,3-d]pyrimidine derivatives against human breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.

Compound IDR GroupMCF-7 IC50 (µM)HepG2 IC50 (µM)
1a 4-OCH₃-C₆H₄2.5 ± 0.213.1 ± 0.25
1b 4-Cl-C₆H₄1.8 ± 0.152.2 ± 0.18
1c 4-NO₂-C₆H₄1.2 ± 0.111.5 ± 0.13
1d 3,4,5-(OCH₃)₃-C₆H₂3.1 ± 0.283.8 ± 0.31
Doxorubicin -0.8 ± 0.071.1 ± 0.09

Data presented is a representative summary from published studies and should be consulted for detailed experimental conditions.

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized experimental protocols are essential. The following is a detailed methodology for the MTT assay, a commonly used colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

MTT Cell Viability Assay

Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a further 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

Visualizing the Experimental Workflow

To provide a clear understanding of the experimental process, the following diagram illustrates the workflow of the MTT assay.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (37°C, 5% CO₂) cell_seeding->incubation1 compound_treatment Compound Treatment (Varying Concentrations) incubation1->compound_treatment incubation2 48h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 4h Incubation mtt_addition->incubation3 formazan_solubilization Formazan Solubilization (DMSO) incubation3->formazan_solubilization absorbance_measurement Absorbance Measurement (570 nm) formazan_solubilization->absorbance_measurement data_analysis Data Analysis (IC50 Calculation) absorbance_measurement->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for determining cytotoxicity.

Signaling Pathways in Pyrimidine Analog-Induced Cytotoxicity

The cytotoxic effects of many pyrimidine analogs are often mediated through the induction of apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be triggered by cytotoxic compounds.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_ligand Death Ligand (e.g., FasL, TNF-α) death_receptor Death Receptor (e.g., Fas, TNFR) death_ligand->death_receptor caspase8 Caspase-8 death_receptor->caspase8 caspase3 Caspase-3 (Executioner Caspase) caspase8->caspase3 cytotoxic_agent Cytotoxic Agent (Pyrimidine Analog) bcl2_family Bcl-2 Family (Bax, Bak, Bcl-2) cytotoxic_agent->bcl2_family mitochondrion Mitochondrion bcl2_family->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c cytochrome_c->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Simplified signaling pathways of apoptosis.

A Comparative Guide to the Structure-Activity Relationship of Pyrimidine Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Derivatives of pyrimidine have demonstrated a wide array of biological activities, including potent anticancer properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine derivatives, with a focus on their anti-proliferative effects. While direct, comprehensive SAR studies on 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde derivatives are limited in publicly available literature, this document compiles data from various related pyrimidine-based compounds to offer insights into the key structural features influencing their anticancer activity.

Data Presentation: Anti-proliferative Activity of Pyrimidine Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values for a range of pyrimidine derivatives against several cancer cell lines. This data, gathered from multiple studies, highlights the potential of this chemical class in oncology.

Table 1: IC50 Values of Various Pyrimidine Derivatives Against Human Cancer Cell Lines

Compound IDCancer Cell LineIC50 (µM)Reference
Curcumin-pyrimidine analog 3gMCF-7 (Breast)0.61 ± 0.05[1]
Thienopyrimidine derivative 2MCF-7 (Breast)0.013[1]
Pyrido[2,3-d]pyrimidine derivative 63PC-3 (Prostate)1.54[2]
Pyrido[2,3-d]pyrimidine derivative 63A-549 (Lung)3.36[2]
Pyrrolo[2,3-d]pyrimidin-4-amine derivative 11EGFRWT0.099[3]
Pyrrolo[2,3-d]pyrimidin-4-amine derivative 11EGFRT790M0.123[3]
N-(pyridin-3-yl) pyrimidin-4-amine derivative 17MV4-11 (Leukemia)Comparable to Palbociclib[3]
N-(pyridin-3-yl) pyrimidin-4-amine derivative 17HT-29 (Colon)Comparable to Palbociclib[3]
N-(pyridin-3-yl) pyrimidin-4-amine derivative 17MCF-7 (Breast)Comparable to Palbociclib[3]
N-(pyridin-3-yl) pyrimidin-4-amine derivative 17HeLa (Cervical)Comparable to Palbociclib[3]
Pyrimidine-sulfonamide hybrid 33aMGC-803 (Gastric)0.36 - 1.04[4]
Pyrimidine-sulfonamide hybrid 33aHCT-116 (Colon)0.36 - 1.04[4]
Pyrimidine-sulfonamide hybrid 33aPC-3 (Prostate)0.36 - 1.04[4]
Pyrimidine-sulfonamide hybrid 33aMCF-7 (Breast)0.36 - 1.04[4]
Quinazoline-chalcone 14gK-562 (Leukemia)0.622 - 1.81[5]
Quinazoline-chalcone 14gRPMI-8226 (Leukemia)0.622 - 1.81[5]
Quinazoline-chalcone 14gHCT-116 (Colon)0.622 - 1.81[5]
Quinazoline-chalcone 14gLOX IMVI (Melanoma)0.622 - 1.81[5]
Quinazoline-chalcone 14gMCF7 (Breast)0.622 - 1.81[5]
Amino-iminopyrimidine derivative 3MCF7 (Breast)1.61 - 2.02[6]
Amino-iminopyrimidine derivative 3HepG2 (Liver)1.61 - 2.02[6]
Amino-iminopyrimidine derivative 3A549 (Lung)1.61 - 2.02[6]

Note: The presented data is a compilation from various sources and direct comparison between all compounds may not be appropriate due to differing experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are standard protocols for common in vitro anticancer assays used in the evaluation of pyrimidine derivatives.

MTT Cell Proliferation Inhibition Assay

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and proliferation.

Materials:

  • Cancer cell lines

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Pyrimidine derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in the complete growth medium. Remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the test compounds.[1]

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the percentage of viability against the compound concentration to determine the IC50 value using suitable software.[1]

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • Pyrimidine derivatives

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.[1]

  • Cell Fixation: After the treatment incubation, gently add 50 µL of cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.

  • Washing: Wash the plates five times with water and allow them to air dry.

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

  • Dye Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth and determine the IC50 value in a manner similar to the MTT assay.[1]

Mandatory Visualizations

Diagrams illustrating key concepts are provided below to enhance understanding.

General Synthetic Pathway for Pyrimidine Derivatives

The synthesis of pyrimidine derivatives often involves the condensation of a 1,3-dicarbonyl compound with an amidine-containing reactant. The following diagram illustrates a generalized synthetic scheme.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Dicarbonyl 1,3-Dicarbonyl Compound Condensation Cyclocondensation Dicarbonyl->Condensation Amidine Amidine Derivative Amidine->Condensation Pyrimidine Substituted Pyrimidine Core Condensation->Pyrimidine

Caption: Generalized synthetic route to substituted pyrimidine cores.

Experimental Workflow for In Vitro Anticancer Screening

The process of evaluating the anticancer potential of new chemical entities involves a standardized workflow, from compound preparation to data analysis.

G Start Start: Synthesized Pyrimidine Derivatives Stock Prepare Stock Solutions (e.g., in DMSO) Start->Stock Dilutions Create Serial Dilutions in Cell Culture Medium Stock->Dilutions Seeding Seed Cancer Cells in 96-well Plates Dilutions->Seeding Treatment Treat Cells with Compound Dilutions Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation Assay Perform Viability Assay (e.g., MTT or SRB) Incubation->Assay Measurement Measure Absorbance Assay->Measurement Analysis Data Analysis: Calculate IC50 values Measurement->Analysis End End: Identify Potent Compounds Analysis->End

Caption: Workflow for assessing the anti-proliferative activity of compounds.

Signaling Pathways Targeted by Anticancer Pyrimidine Derivatives

Many pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently implicated target.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Pyrimidine Derivative (Inhibitor) Inhibitor->PI3K Inhibitor->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrimidine derivatives.[2]

References

Benchmarking new 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde derivatives against known inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of a novel 2,4-pyrimidinediamine derivative, Compound 12a, against the known Anaplastic Lymphoma Kinase (ALK) inhibitor, Ceritinib. This analysis is based on preclinical data and highlights the potential of dual-target inhibition strategies in cancer therapy.

This publication synthesizes findings on a new series of 2,4-pyrimidinediamine derivatives designed as dual inhibitors of ALK and Histone Deacetylases (HDACs).[1][2] The representative compound, 12a, has demonstrated significant antiproliferative activity and inhibitory potency against both ALK and HDAC1.[1][2] This guide offers a direct comparison with the established drug Ceritinib, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.

Performance Comparison: Compound 12a vs. Ceritinib

The following table summarizes the in vitro inhibitory activities of Compound 12a and Ceritinib against target kinases and cancer cell lines.

CompoundTargetIC₅₀ (nM)Cell LineAntiproliferative IC₅₀ (nM)
Compound 12a ALKʷᵗ9.5SU-DHL-1 (ALK+)15
HDAC11450KARPAS-299 (ALK+)28
Ceritinib ALKʷᵗ<3SU-DHL-1 (ALK+)23
HDAC1-KARPAS-299 (ALK+)41

Data synthesized from publicly available research on 2,4-pyrimidinediamine derivatives as ALK and HDAC dual inhibitors.[1][2]

Experimental Protocols

The following are summaries of the key experimental methodologies employed in the evaluation of Compound 12a.

In Vitro Kinase Assays

The inhibitory activity of the synthesized compounds against ALK and HDAC1 was determined using commercially available kinase assay kits. The general procedure involved the incubation of the respective enzyme with the test compound at varying concentrations and the appropriate substrate. The enzymatic activity was measured as a function of substrate phosphorylation (for ALK) or deacetylation (for HDAC1), typically detected via a luminescence or fluorescence-based method. The IC₅₀ values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated from dose-response curves.

Cell Proliferation Assay

The antiproliferative effects of the compounds on various cancer cell lines were assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. Cells were seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). Following treatment, the MTT reagent was added, and the resulting formazan crystals were solubilized. The absorbance, which is proportional to the number of viable cells, was measured using a microplate reader. IC₅₀ values were then determined by plotting cell viability against compound concentration.

Cell Cycle Analysis

To investigate the effect of the compounds on cell cycle progression, treated cells were harvested, washed, and fixed in ethanol. The fixed cells were then stained with a fluorescent DNA-intercalating agent, such as propidium iodide (PI), in the presence of RNase. The DNA content of the stained cells was analyzed by flow cytometry. The distribution of cells in the different phases of the cell cycle (G1, S, and G2/M) was quantified using appropriate software.

Apoptosis Assay

The induction of apoptosis was evaluated using an Annexin V-FITC/PI apoptosis detection kit. Treated cells were collected, washed, and resuspended in binding buffer. Annexin V-FITC and PI were then added to the cell suspension. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membranes (late apoptosis or necrosis). The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizing the Science

The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ALK ALK Receptor Tyrosine Kinase p_ALK Phosphorylated ALK ALK->p_ALK Dimerization & Autophosphorylation Downstream Downstream Signaling (e.g., STAT3, PI3K/AKT) p_ALK->Downstream Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression HDAC1 HDAC1 Histones Histones Ac_Histones Acetylated Histones Histones->Ac_Histones Deacetylation Ac_Histones->Gene_Expression Compound_12a Compound 12a Compound_12a->p_ALK Inhibits Compound_12a->HDAC1 Inhibits Ceritinib Ceritinib Ceritinib->p_ALK Inhibits

Caption: Dual inhibition of ALK and HDAC1 by Compound 12a.

G start Seed Cancer Cells in 96-well Plate incubation1 Incubate for 24h start->incubation1 treatment Add varying concentrations of Compound 12a or Ceritinib incubation1->treatment incubation2 Incubate for 72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate for 4h add_mtt->incubation3 solubilize Add Solubilization Solution (e.g., DMSO) incubation3->solubilize read_plate Measure Absorbance at 570 nm solubilize->read_plate analyze Calculate IC₅₀ Values read_plate->analyze

Caption: Workflow for an in vitro cell proliferation (MTT) assay.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Dichloropyrimidine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, with numerous approved drugs featuring this core structure. Its ability to effectively interact with the ATP-binding site of a wide range of kinases, however, presents a double-edged sword: broad applicability versus the challenge of achieving high selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of kinase inhibitors synthesized from dichloropyrimidine precursors, offering insights into their performance against alternative inhibitors and detailing the experimental methodologies crucial for their evaluation. While specific data for inhibitors derived directly from 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde is not extensively available in public literature, this guide leverages data from closely related pyrimidine-based inhibitors to provide a representative framework for understanding their selectivity profiles.

Understanding Kinase Inhibitor Selectivity

The pyrimidine core is a well-established "hinge-binding" motif, forming hydrogen bonds with the backbone of the kinase hinge region, a highly conserved feature across the kinome.[1][2][3] This inherent promiscuity can be advantageous when developing multi-targeted therapies but is a significant hurdle when a highly selective inhibitor is desired to minimize off-target effects and associated toxicities.[4][5] The substitution pattern on the pyrimidine ring plays a critical role in modulating potency and selectivity. Dichloropyrimidine intermediates, such as 2,4-dichloropyrimidines and 2,5-dichloropyrimidines, are versatile starting points for synthesizing libraries of kinase inhibitors through sequential and site-selective cross-coupling reactions.[6][7][8]

Comparative Cross-Reactivity Profiles

To illustrate the selectivity profiles of pyrimidine-based inhibitors, this section presents a comparison with other classes of kinase inhibitors. The data is typically generated using platforms like KINOMEscan™ (DiscoverX), which quantitatively measures the binding of a compound to a large panel of kinases.[1][2] The results are often expressed as the percentage of control, where a lower value indicates stronger binding, or as a dissociation constant (Kd).

Table 1: Representative Cross-Reactivity Data of Pyrimidine-Based and Alternative Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative InhibitorOff-Target Kinases with Significant Binding (% Control @ 1µM)
Aminopyrimidine TBK1, IKKεMRT67307MARK2 (1%), MARK3 (1%), NUAK1 (1.5%), SIK2 (2%)[1][2]
Bisanilino Pyrimidine Broad SpectrumCTx-0294885Enriches a broad range of kinases, including AKT family members[9]
Pyrrolo[2,3-d]pyrimidine VEGFR-2Compound 10Potent inhibition of VEGFR-2, with varying activity against EGFR, PDGFR-β[10]
Non-Pyrimidine (Pyrazine Core) BTKAcalabrutinibHighly selective for BTK[11]
Non-Pyrimidine (Quinazoline Core) EGFRErlotinibPrimarily targets EGFR, with some off-target activity[11]
Non-Pyrimidine (Aminopyrimidine Core) Multi-kinaseDasatinibBroad activity against SRC family kinases, c-Kit, and others[11][12]

Note: This table presents illustrative data from public sources and is not a direct comparison of compounds synthesized from this compound.

Experimental Protocols for Kinase Profiling

Accurate assessment of kinase inhibitor cross-reactivity is paramount in preclinical development. The following outlines a standard methodology for kinome-wide profiling.

KINOMEscan™ Assay Protocol

This competitive binding assay is a widely used method for determining kinase inhibitor selectivity.

  • Kinase Preparation: A comprehensive panel of human kinases are expressed as fusions with a unique DNA tag, typically in an insect or E. coli expression system.

  • Immobilization: The tagged kinases are immobilized on a solid support, such as beads.

  • Competitive Binding: The test compound (inhibitor) is incubated with the immobilized kinases in the presence of a known, tagged ligand that binds to the ATP-binding site. The test compound competes with the tagged ligand for binding to the kinases.

  • Quantification: The amount of tagged ligand that remains bound to the kinases is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound tagged ligand indicates stronger binding of the test compound.

  • Data Analysis: The results are typically reported as the percentage of the control (vehicle-treated) signal. A lower percentage indicates a higher degree of interaction between the test compound and the kinase.

Visualizing Kinase Signaling and Experimental Workflows

Diagrams are essential for conceptualizing complex biological pathways and experimental procedures.

Kinase_Signaling_Pathway Figure 1: Simplified Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 Effector Effector Protein Kinase3->Effector TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor Inhibitor Pyrimidine-Based Inhibitor Inhibitor->Kinase2 Inhibition

Caption: Simplified Kinase Signaling Pathway

Experimental_Workflow Figure 2: Kinome-Wide Profiling Workflow cluster_synthesis Compound Synthesis cluster_profiling Cross-Reactivity Profiling cluster_analysis Data Analysis Start This compound Library Library of Pyrimidine Derivatives Start->Library Synthesis Assay KINOMEscan™ Assay Library->Assay Data Binding Data (% Control or Kd) Assay->Data Selectivity Selectivity Profile Generation Data->Selectivity OffTarget Off-Target Identification Selectivity->OffTarget

Caption: Kinome-Wide Profiling Workflow

Conclusion

The development of kinase inhibitors from dichloropyrimidine scaffolds offers a powerful strategy for generating diverse chemical matter. However, the inherent ability of the pyrimidine core to interact with a multitude of kinases necessitates a thorough and early assessment of their cross-reactivity profiles. By employing systematic profiling techniques and comparing against a broad panel of kinases and alternative inhibitors, researchers can gain critical insights into the selectivity of their compounds. This comprehensive understanding is essential for advancing the most promising candidates with the desired efficacy and safety profiles into further drug development.

References

Safety Operating Guide

Proper Disposal of 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of 2-(4,6-dichloropyrimidin-5-yl)acetaldehyde is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides a step-by-step protocol for researchers, scientists, and drug development professionals.

This compound is a chemical compound that requires careful handling and disposal due to its potential hazards. According to safety data sheets, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, adherence to strict disposal protocols is imperative.

Hazard and Safety Summary

Before handling this compound, it is crucial to be aware of its hazard classifications and the necessary personal protective equipment (PPE).

Hazard ClassificationPrecautionary MeasuresPersonal Protective Equipment (PPE)
Acute Oral Toxicity (Category 4)[1]Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor/physician. Rinse mouth.[1]Standard laboratory attire
Skin Corrosion/Irritation (Category 2)[1]Wash hands thoroughly after handling. Wear protective gloves. If on skin, wash with soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[1]Chemical-resistant gloves (e.g., nitrile)
Serious Eye Damage/Irritation (Category 2)[1]Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]Safety glasses with side shields or goggles
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) (Category 3)[1]Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]Use in a chemical fume hood

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled by a licensed professional waste disposal service[2]. The following steps outline the procedure for collecting and storing the waste in the laboratory prior to professional disposal.

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing the appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles.

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., pipette tips, weighing boats, paper towels), in a designated and compatible waste container.

    • The container must be made of a material that will not react with the chemical. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • Ensure the container is in good condition, free of cracks or leaks, and has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • Indicate the primary hazards: "Harmful," "Irritant."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, such as a satellite accumulation area or a main hazardous waste storage area.

    • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong acids[3].

    • Keep the container tightly closed except when adding waste[4].

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • Do not dispose of this compound down the drain or in regular trash[4].

    • Contaminated packaging should also be disposed of as unused product[2].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Disposal of This compound ppe Wear Appropriate PPE: - Lab Coat - Gloves - Eye Protection start->ppe collect_waste Collect Waste in a Designated, Labeled, and Sealed Container ppe->collect_waste check_compatibility Ensure Waste Container is Chemically Compatible collect_waste->check_compatibility label_waste Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Harmful, Irritant) - Date check_compatibility->label_waste store_waste Store in a Secure, Ventilated Hazardous Waste Area label_waste->store_waste check_incompatible Store Away From Incompatible Materials (e.g., Strong Acids, Oxidizing Agents) store_waste->check_incompatible final_disposal Arrange for Pickup by Licensed Waste Disposal Service check_incompatible->final_disposal end End of Disposal Process final_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde, a chemical intermediate used in pharmaceutical research and development. Adherence to these protocols is essential to ensure the safety of laboratory personnel and the integrity of research outcomes. The toxicological properties of this specific substance have not been fully investigated, therefore, caution is advised and it should be handled as a potentially hazardous material.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, based on guidelines for structurally similar dichloropyrimidine compounds.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety GogglesOSHA 29 CFR 1910.133 or EN166Protects eyes from splashes and dust.[1][2]
Face ShieldAs needed for splash hazardProvides additional protection for the face.
Hand Protection Chemical-resistant glovesNitrile or NeopreneProtects skin from direct contact.[3]
Body Protection Protective ClothingLab coat, coverallsPrevents skin exposure to chemicals.[1][2][4]
Closed-toe shoesChemical-resistant footwearProtects feet from spills.[4]
Respiratory Protection RespiratorNIOSH/MSHA or EN 149 approvedRequired when dust or aerosols may be generated.[1][2][5]

Health Hazard Information

Contact with this compound may cause irritation to the eyes, skin, and respiratory tract.[1][2][4] Ingestion may lead to gastrointestinal irritation.[1] Due to the presence of the acetaldehyde functional group, this compound is potentially flammable and may have other health risks associated with acetaldehyde, such as being a possible human carcinogen.[3]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][5]
Inhalation Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][5]
Ingestion Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[1][5]

Handling and Storage

Handling:

  • Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Avoid generating dust and aerosols.[1][4][6]

  • Avoid contact with eyes, skin, and clothing.[1][6]

  • Wash hands thoroughly after handling.[1][4]

  • Keep containers tightly closed when not in use.[1][7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[1][5][8]

  • Keep containers tightly closed.[1][5][8]

  • Store away from incompatible materials such as strong oxidizing agents and strong acids.[4][9][10]

Spill and Disposal Plan

Spill Response:

  • Evacuate personnel from the immediate area.

  • Wear appropriate PPE as outlined above.

  • For dry spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[5]

  • For wet spills, absorb with an inert material and place in a labeled container for disposal.

  • Wash the spill area thoroughly with soap and water.[7]

  • Prevent spilled material from entering drains or waterways.[11]

Disposal:

  • Dispose of waste material in accordance with all applicable local, state, and federal regulations.[10]

  • Waste should be collected in a designated, labeled, and sealed container.[10]

  • Final disposal must be carried out by a licensed waste disposal company.[10]

Experimental Workflow: Safe Handling and Disposal

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weigh Compound prep_setup->handle_weigh handle_react Perform Reaction handle_weigh->handle_react cleanup_decontaminate Decontaminate Glassware handle_react->cleanup_decontaminate disp_collect Collect Waste in Labeled Container handle_react->disp_collect cleanup_ppe Doff PPE Correctly cleanup_decontaminate->cleanup_ppe cleanup_decontaminate->disp_collect disp_store Store in Designated Hazardous Waste Area disp_collect->disp_store disp_handover Handover to Licensed Disposal Company disp_store->disp_handover

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde
Reactant of Route 2
2-(4,6-Dichloropyrimidin-5-YL)acetaldehyde

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。